molecular formula C23H32N6O4S B565868 Propoxyphenyl sildenafil CAS No. 877777-10-1

Propoxyphenyl sildenafil

Cat. No.: B565868
CAS No.: 877777-10-1
M. Wt: 488.607
InChI Key: KTHQLYOWYJTHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propoxyphenyl sildenafil is a synthetic analog of the phosphodiesterase type 5 (PDE-5) inhibitor sildenafil. Its primary research application is in the field of analytical chemistry and forensic science, where it serves as a critical reference standard for the detection and identification of illicit adulterants in health supplements and so-called "natural" sexual enhancement products . The compound functions by selectively inhibiting the PDE-5 enzyme, leading to an accumulation of cyclic guanosine monophosphate (cGMP) within cells, a mechanism it shares with its parent compound . The presence of such designer analogues in consumer products poses a significant health risk, as their pharmacological effects and safety profiles are not well-studied and remain largely unknown . Consequently, researchers utilize this compound to develop advanced screening methodologies, such as UPLC-MS/MS, to improve market surveillance and protect public health from illegally adulterated goods . This research is vital for regulatory agencies worldwide in ensuring the safety and authenticity of dietary supplements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-[5-(4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S/c1-5-7-18-20-21(28(4)26-18)23(30)25-22(24-20)17-15-16(8-9-19(17)33-14-6-2)34(31,32)29-12-10-27(3)11-13-29/h8-9,15H,5-7,10-14H2,1-4H3,(H,24,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHQLYOWYJTHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877777-10-1
Record name Propoxyphenyl sildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877777101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPOXYPHENYL SILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JW56253DF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Propoxyphenyl Sildenafil's Interaction with PDE5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of PDE5 in Cellular Signaling

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway.[2][3] This pathway plays a crucial role in various physiological processes, most notably in the regulation of smooth muscle tone. The signaling cascade is initiated by the release of nitric oxide, which activates soluble guanylate cyclase (sGC). sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG), which in turn phosphorylates downstream targets, resulting in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[3]

PDE5 terminates this signaling cascade by specifically hydrolyzing cGMP to the inactive 5'-GMP.[3][4] By inhibiting the action of PDE5, compounds like sildenafil (B151) and its analogs prevent the degradation of cGMP, leading to its accumulation and an enhanced vasodilatory response.[3]

Propoxyphenyl Sildenafil: An Analog of Interest

Sildenafil, a potent and selective inhibitor of PDE5, has been extensively studied.[4] An analog of sildenafil, identified as propoxyphenyl-thiohydroxyhomosildenafil (B1679654), has been characterized where the ethoxy group on the phenyl ring of a sildenafil analog is replaced by a propoxy moiety.[1] While this compound has been identified, a detailed pharmacological profile, including its specific inhibitory constants against PDE5, is not yet publicly documented. The principles and methodologies outlined in this guide are directly applicable to the comprehensive evaluation of this and other novel sildenafil analogs.

Mechanism of Action: Competitive Inhibition of PDE5

Sildenafil and its analogs act as competitive inhibitors of PDE5.[4] This means they bind to the same active site on the enzyme as the natural substrate, cGMP, thereby preventing cGMP from being hydrolyzed. The inhibition is reversible and highly selective for PDE5 over other phosphodiesterase isozymes.

The PDE5 Catalytic Domain: A Structural Overview

The catalytic domain of PDE5 contains a deep, hydrophobic pocket that forms the active site. Key residues within this pocket are crucial for substrate and inhibitor binding. Sildenafil and its analogs orient within this pocket, with the pyrazolopyrimidinone (B8486647) core mimicking the guanine (B1146940) base of cGMP.

The binding of sildenafil to the PDE5 active site is characterized by several key interactions:

  • Hydrophobic Interactions: The phenyl ring and other hydrophobic moieties of the inhibitor interact with nonpolar residues lining the active site pocket.

  • Hydrogen Bonding: Specific hydrogen bonds are formed between the inhibitor and amino acid residues in the active site, contributing to the high binding affinity. For instance, the sulfonamide group of sildenafil is a key feature for its potent inhibitory activity.[5]

  • Co-planarity: The planarity of the molecule can influence its inhibitory activity, although a direct correlation is not always observed. Studies on sildenafil analogs have shown that the degree of co-planarity can be inversely related to in vitro PDE5 inhibitory activity.

Quantitative Analysis of PDE5 Inhibition

The potency and selectivity of PDE5 inhibitors are quantified using various parameters, primarily the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki). The following table summarizes representative inhibitory data for sildenafil against PDE5 and its selectivity over other PDE isozymes. This data serves as a benchmark for the evaluation of new analogs like this compound.

CompoundPDE IsozymeIC50 (nM)Ki (nM)Selectivity vs. PDE5
Sildenafil PDE1280-~80x
PDE225,000-~7140x
PDE325,000-~7140x
PDE419,000-~5430x
PDE5 3.5 - 8.5 1 1x
PDE635-~10x
PDE11-->1000x

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of PDE5 inhibitors.

PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to inhibit the hydrolysis of a fluorescently labeled cGMP analog by PDE5.

A. Reagents and Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

  • PDE Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

  • Binding agent (binds to the hydrolyzed 5'-GMP product)

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., sildenafil)

  • DMSO for compound dilution

  • 384-well, low-volume, black, non-binding surface microplates

  • Microplate reader capable of measuring fluorescence polarization

B. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in PDE Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant PDE5A1 enzyme in PDE Assay Buffer to the working concentration.

  • Assay Plate Setup:

    • Add the diluted test compound or controls (DMSO for 100% activity, positive control for maximal inhibition) to the wells of the microplate.

    • Add the diluted PDE5A1 enzyme solution to all wells except the "no enzyme" blank wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate solution to all wells.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding the binding agent to all wells.

  • Final Incubation: Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.

  • Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., ~485 nm excitation, ~530 nm emission for FAM).

C. Data Analysis:

  • Calculate the percentage of PDE5 inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)) Where:

    • mP_sample is the millipolarization value of the well with the test compound.

    • mP_blank is the millipolarization value of the well with no enzyme.

    • mP_control is the millipolarization value of the well with DMSO only.

  • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the PDE5 enzyme and can be used to determine the binding affinity (Ki) of a test compound through competition.

A. Reagents and Materials:

  • Purified recombinant PDE5 enzyme

  • Radioligand (e.g., [3H]sildenafil)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Wash Buffer (ice-cold Binding Buffer)

  • Test compound (e.g., this compound)

  • Non-specific binding control (e.g., a high concentration of unlabeled sildenafil)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

B. Assay Procedure:

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the purified PDE5 enzyme, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the bound radioligand from the free radioligand. The enzyme-ligand complex will be retained on the filter.

  • Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

C. Data Analysis:

  • Determine Specific Binding: Subtract the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding to obtain the specific binding at each test compound concentration.

  • IC50 Determination: Plot the specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the enzyme.

Mandatory Visualizations

cGMP Signaling Pathway and PDE5 Inhibition

cGMP_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to GMP 5'-GMP PDE5->GMP Hydrolyzes Inhibitor Propoxyphenyl Sildenafil Inhibitor->PDE5 Inhibits

Caption: The cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Experimental Workflow for Fluorescence Polarization Assay

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_compound Prepare Serial Dilutions of This compound add_compound Add Compound/Controls to Microplate prep_compound->add_compound prep_enzyme Dilute PDE5 Enzyme add_enzyme Add PDE5 Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Fluorescent cGMP Substrate add_substrate Add cGMP Substrate (Initiate Reaction) prep_substrate->add_substrate add_compound->add_enzyme incubate1 Incubate (15 min, RT) (Inhibitor Binding) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (60 min, 37°C) add_substrate->incubate2 add_binder Add Binding Agent (Stop Reaction) incubate2->add_binder incubate3 Incubate (30 min, RT) add_binder->incubate3 read_fp Read Fluorescence Polarization (mP) incubate3->read_fp calc_inhibition Calculate % Inhibition read_fp->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

Logical Relationship of this compound Interaction with PDE5 Active Site

PDE5_Interaction pyrazolopyrimidinone Pyrazolopyrimidinone Core hydrophobic_pocket Hydrophobic Pocket pyrazolopyrimidinone->hydrophobic_pocket Mimics Guanine, Stacks with Phe820 inhibition Competitive Inhibition propoxyphenyl Propoxyphenyl Group propoxyphenyl->hydrophobic_pocket Occupies Hydrophobic Sub-pocket sulfonamide Sulfonamide Group h_bond_donors Hydrogen Bond Donors/Acceptors sulfonamide->h_bond_donors Forms Hydrogen Bonds with Gln817 catalytic_residues Key Catalytic Residues

Caption: Key molecular interactions between this compound and the PDE5 active site.

Conclusion

The therapeutic efficacy of sildenafil and its analogs is rooted in their potent and selective competitive inhibition of PDE5. While specific quantitative data for propoxyphenyl-thiohydroxyhomosildenafil remains to be published, the established structure-activity relationships of sildenafil analogs provide a strong foundation for predicting its mechanism of action. The detailed experimental protocols provided herein offer a clear pathway for the comprehensive characterization of this and other novel PDE5 inhibitors. The continued exploration of the subtle structural modifications of the sildenafil scaffold holds promise for the development of next-generation PDE5 inhibitors with improved pharmacological profiles.

References

The Chemical Blueprint: A Technical Guide to the Synthesis and Purification of Propoxyphenyl Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of propoxyphenyl sildenafil (B151), a potent analogue of the well-known phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. While primarily identified as an undeclared adulterant in herbal supplements, its structural similarity to sildenafil warrants a detailed examination of its synthesis for research and analytical purposes. This document outlines a plausible synthetic pathway, detailed experimental protocols, purification techniques, and the relevant pharmacological context.

Physicochemical Properties

Propoxyphenyl sildenafil, systematically named 1-methyl-5-[5-(4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one, is distinguished from sildenafil by the substitution of an ethoxy group with a propoxy group on the phenyl ring.[1] This modification slightly increases its molecular weight and is expected to alter its lipophilicity, potentially influencing its pharmacokinetic and pharmacodynamic properties.

PropertyValue
Molecular Formula C₂₃H₃₂N₆O₄S
Molecular Weight 488.6 g/mol
IUPAC Name 1-methyl-5-[5-(4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one
CAS Number 877777-10-1
Appearance (Predicted) Solid

Proposed Chemical Synthesis

Currently, a specific, peer-reviewed synthesis for this compound has not been published. However, a robust synthetic route can be proposed based on the well-established synthesis of sildenafil and its analogues.[2][3] The following two-step process is adapted from a facile, improved synthesis of sildenafil.[1][4]

The proposed synthetic workflow begins with the precursor, 5-(2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, which undergoes chlorosulfonation followed by condensation with N-methylpiperazine.

G A 5-(2-propoxyphenyl)-1-methyl-3-propyl- 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one C 5-(5-Chlorosulfonyl-2-propoxyphenyl)-1-methyl-3-propyl- 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one A->C Chlorosulfonation B Chlorosulfonic Acid & Thionyl Chloride E This compound C->E Condensation D N-methylpiperazine in Dichloromethane (B109758) F Purification (Washing & Recrystallization) E->F G Purified this compound F->G

A proposed synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 5-(5-Chlorosulfonyl-2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

This protocol is adapted from the synthesis of the ethoxy analogue.[1]

  • In a clean, dry reaction vessel, add chlorosulfonic acid (50 mL).

  • Cool the vessel to 0–10 °C using an ice bath.

  • Portion-wise, add 5-(2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (25 g, ~76.6 mmol) followed by thionyl chloride (9.1 g, ~76.6 mmol) while maintaining the temperature between 0–10 °C.

  • After the addition is complete, raise the temperature of the reaction mixture to 20–30 °C.

  • Stir the reaction mass for approximately 4 hours to ensure the reaction goes to completion.

  • Slowly pour the reaction mass onto crushed ice (~500 g) with vigorous stirring.

  • Extract the resulting product with dichloromethane (250 mL). The dichloromethane layer containing the sulfonyl chloride intermediate is used directly in the next step.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of sildenafil.[1]

  • To the dichloromethane layer containing the sulfonyl chloride intermediate from Step 1, add N-methylpiperazine (9.2 g, ~92 mmol).

  • Stir the reaction mixture for 1 hour at 20–25 °C.

  • Wash the reaction mass with a 5% w/w aqueous sodium bicarbonate solution (100 mL).

  • Follow with a wash of demineralised water (100 mL).

  • Separate the organic (dichloromethane) layer and concentrate it under reduced pressure at a temperature below 50 °C.

  • To the resulting residue, add methanol (B129727) to induce crystallization of the crude this compound.

  • Collect the solid product via filtration and proceed with purification.

Proposed Synthesis Data Summary

The following table presents hypothetical quantitative data for the proposed synthesis, based on the protocols for sildenafil.[1]

ParameterStep 1: ChlorosulfonationStep 2: Condensation
Starting Material 5-(2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one5-(5-Chlorosulfonyl-2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (in DCM)
Reagents Chlorosulfonic acid, Thionyl chlorideN-methylpiperazine
Solvent Dichloromethane (for extraction)Dichloromethane
Temperature 0–10 °C (addition), 20–30 °C (reaction)20–25 °C
Reaction Time 4 hours1 hour
Theoretical Molar Ratio Starting Material : Thionyl Chloride (1:1)Sulfonyl Chloride Intermediate : N-methylpiperazine (~1:1.2)
Work-up Quenching on ice, Extraction with DCMAqueous wash (NaHCO₃, H₂O), Concentration
Isolation -Crystallization from Methanol

Purification

Purification of the crude product is essential to remove unreacted starting materials, reagents, and side products. A combination of washing and recrystallization is typically effective for sildenafil analogues.[1][5]

Experimental Protocol: Recrystallization
  • Transfer the crude this compound solid to a suitable flask.

  • Add a minimal amount of a suitable solvent (e.g., methanol, or an ethanol/water mixture) to dissolve the solid at an elevated temperature (reflux).[1][6]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

For higher purity, analytical and preparative High-Performance Liquid Chromatography (HPLC) can be employed, typically using a reversed-phase C18 column.[7][8]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques. These methods were used to elucidate its structure when it was first identified as an adulterant.[1][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the propoxy group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maximum.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

Mechanism of Action: PDE5 Inhibition Signaling Pathway

This compound is an analogue of sildenafil and is presumed to act via the same mechanism: inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[11] PDE5 is the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.

Inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This activation results in the phosphorylation of several downstream targets, leading to a decrease in intracellular calcium levels and causing smooth muscle relaxation.[12] This vasodilation is the basis for its therapeutic effects in erectile dysfunction and pulmonary hypertension.

cluster_0 Pro-erectile Signaling cluster_1 Inhibitory Pathway Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase (GC) Guanylate Cyclase (GC) Nitric Oxide (NO)->Guanylate Cyclase (GC) GTP GTP cGMP cGMP GTP->cGMP Activation Protein Kinase G (PKG) Protein Kinase G (PKG) cGMP->Protein Kinase G (PKG) Activation PDE5 PDE5 cGMP->PDE5 Degradation Smooth Muscle Relaxation Smooth Muscle Relaxation Protein Kinase G (PKG)->Smooth Muscle Relaxation Leads to This compound This compound This compound->PDE5 Inhibition 5'-GMP 5'-GMP PDE5->5'-GMP Hydrolysis

The signaling pathway of PDE5 inhibition by this compound.

References

Unveiling the Molecular Blueprint: A Technical Guide to the Structural Elucidation of Propoxyphenyl Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the molecular structure elucidation of propoxyphenyl sildenafil (B151). This potent analogue of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, has been identified as an adulterant in various products, necessitating robust analytical strategies for its detection and characterization. This document outlines the key experimental protocols and presents the foundational spectroscopic and chromatographic data integral to its identification.

Propoxyphenyl sildenafil, chemically known as 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxyphenyl]sulfonyl]-4-methylpiperazine, is structurally differentiated from sildenafil by the substitution of the ethoxy group on the phenyl ring with a propoxy group.[1] The elucidation of its molecular architecture relies on a synergistic application of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), complemented by Ultraviolet (UV) and Infrared (IR) spectroscopy.

Spectroscopic and Chromatographic Data

The definitive structural confirmation of this compound is achieved through the meticulous analysis of data obtained from a suite of analytical methods. The following tables summarize the key quantitative data essential for its unequivocal identification.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound[1]

NMR spectroscopy provides the fundamental framework for the structural backbone of this compound, enabling the precise assignment of each proton and carbon atom within the molecule.

¹H NMR (DMSO-d₆) Chemical Shift (δ) ppm ¹³C NMR (DMSO-d₆) Chemical Shift (δ) ppm
H-18 (t)7.89C-1 (s)135.5
H-15 (d)7.86C-4 (s)158.4
H-14 (d)7.18C-5 (s)129.5
H-10 (s)4.16C-6 (s)136.2
H-20a (t)4.02C-7 (s)153.2
H-26, H-28 (br s)2.97C-9 (s)138.8
H-11 (t)2.76C-10 (q)37.1
H-25, H-29 (br s)2.50C-11 (t)27.0
H-24 (s)2.16C-12 (t)21.6
H-12 (sextet)1.71C-13 (q)13.9
H-20b (sextet)1.71C-14 (d)113.6
H-13 (t)0.93C-15 (d)131.6
H-21 (t)0.93C-17 (s)129.8
C-18 (d)128.0
C-20 (t)69.8
C-20b (t)22.0
C-21 (q)10.4
C-24 (q)45.4
C-25, C-29 (t)52.8
C-26, C-28 (t)45.5
Table 2: Mass Spectrometry (MS) and Spectroscopic Data for this compound[1]

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern, confirming the elemental composition and connectivity of the molecule.

Analytical Technique Observed Data
LC/MS (ESI) m/z 489.5 [M+H]⁺
UV λmax (nm) 228, 292
IR νmax (cm⁻¹) 3424, 2966, 1695, 1583, 1459, 1352, 1170

Experimental Protocols

Detailed methodologies are paramount for the reproducible and accurate elucidation of the molecular structure of this compound.

Sample Preparation and Isolation

This compound is often found as an adulterant in complex matrices such as herbal supplements or energy drinks.[1][2] A preliminary extraction and purification step is therefore essential.

Protocol:

  • Extraction: The sample is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, often employing techniques like sonication to ensure efficient extraction.

  • Purification: The crude extract is then subjected to purification, typically using column chromatography over silica (B1680970) gel.[2] The fractions are monitored by Thin Layer Chromatography (TLC) to isolate the compound of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules.

Protocol:

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations in the 2D spectra are analyzed to assign all proton and carbon signals and to establish the connectivity of the molecular structure.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, which aids in confirming the proposed structure.

Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is commonly used.[3][4]

  • Sample Infusion: The purified sample is dissolved in a suitable solvent (e.g., methanol/water with a small amount of formic acid) and infused into the mass spectrometer.

  • Data Acquisition: Mass spectra are acquired in positive ion mode. Tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation data. In these experiments, the protonated molecule [M+H]⁺ is selected and fragmented by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[3]

  • Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition. The fragmentation pattern is analyzed to identify characteristic fragment ions that correspond to different parts of the molecule, further confirming the structure. A common fragment ion for sildenafil and its analogues is observed at m/z 283, resulting from the cleavage of the C-S bond and loss of the substituent on the phenyl ring.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the separation, identification, and quantification of this compound in various samples.

Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column is typically employed for the separation.

  • Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5][6]

  • Detection: The eluent is monitored at the UV absorbance maxima of this compound, which are approximately 228 nm and 292 nm.[1]

  • Quantification: For quantitative analysis, a calibration curve is constructed using a certified reference standard of this compound.

Visualizing Molecular Interactions and Analytical Workflows

To better understand the context of this compound's analysis and its mechanism of action, the following diagrams illustrate key pathways and processes.

PDE5 Inhibition Signaling Pathway

Sildenafil and its analogues, including this compound, exert their pharmacological effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme. This inhibition leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[7][8]

PDE5_Inhibition_Pathway cluster_sGC NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (active) cGMP cGMP sGC_active->cGMP catalyzes GTP GTP PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to GMP 5'-GMP PDE5->GMP Propoxyphenyl_Sildenafil Propoxyphenyl Sildenafil Propoxyphenyl_Sildenafil->PDE5 inhibits

Caption: Mechanism of action of this compound via PDE5 inhibition.

General Workflow for Structure Elucidation

The structural elucidation of an unknown compound like this compound from a complex mixture follows a logical and systematic workflow, combining separation and spectroscopic techniques.

Structure_Elucidation_Workflow Sample Sample (e.g., Herbal Supplement) Extraction Extraction & Purification (e.g., Column Chromatography) Sample->Extraction Pure_Compound Isolated Pure Compound Extraction->Pure_Compound LCMS LC-MS Analysis Pure_Compound->LCMS NMR NMR Spectroscopy (1D and 2D) Pure_Compound->NMR IR_UV IR & UV Spectroscopy Pure_Compound->IR_UV Mol_Weight Molecular Weight & Elemental Composition LCMS->Mol_Weight Structure_Fragment Structural Fragments LCMS->Structure_Fragment Connectivity Connectivity Map (¹H-¹³C skeleton) NMR->Connectivity Functional_Groups Functional Group Information IR_UV->Functional_Groups Structure_Proposal Proposed Structure Mol_Weight->Structure_Proposal Structure_Fragment->Structure_Proposal Functional_Groups->Structure_Proposal Connectivity->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation Data_Analysis_Logic cluster_deductions Inferred Information MS_Data Mass Spectrometry Data (Accurate Mass & Fragmentation) Molecular_Formula Molecular Formula MS_Data->Molecular_Formula Substructures Key Substructures & Functional Groups MS_Data->Substructures NMR_Data NMR Data (¹H, ¹³C, 2D) NMR_Data->Substructures Carbon_Skeleton Carbon-Proton Framework NMR_Data->Carbon_Skeleton IR_UV_Data IR & UV Data IR_UV_Data->Substructures Final_Structure Final Elucidated Structure of this compound Molecular_Formula->Final_Structure Substructures->Final_Structure Carbon_Skeleton->Final_Structure

References

Physicochemical Properties of Propoxyphenyl Sildenafil: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of propoxyphenyl sildenafil (B151), a known analogue of sildenafil. The information is presented to facilitate its use in laboratory settings, with a focus on data clarity, detailed experimental methodologies, and visual representations of key concepts.

Propoxyphenyl sildenafil, a structural analogue of the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, is of significant interest in pharmaceutical research. Its characterization is crucial for understanding its behavior in biological systems and for the development of analytical methods. This guide summarizes its key physicochemical properties, provides detailed experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models.

PropertyValueSource
Molecular Formula C23H32N6O4S[1][2]
Molecular Weight 488.61 g/mol [1][2]
Appearance Off-White to Light Yellow Solid[3]
Predicted Physicochemical PropertiesValueSource
Melting Point 156-159 °C[3]
Boiling Point 679.3 ± 65.0 °C[3]
Density 1.37 ± 0.1 g/cm³[3]
pKa 5.99 ± 0.42[3]
Qualitative Solubility DataObservationSource
Dimethyl Sulfoxide (DMSO) Slightly Soluble[3]
Methanol Slightly Soluble (with heating)[3]

Signaling Pathway of this compound

As an analogue of sildenafil, this compound is presumed to exert its biological effects through the same mechanism of action: the inhibition of phosphodiesterase type 5 (PDE5). This leads to an enhancement of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.

Sildenafil Signaling Pathway Mechanism of Action of this compound NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to GMP 5'-GMP PDE5->GMP to Propoxyphenyl_Sildenafil Propoxyphenyl Sildenafil Propoxyphenyl_Sildenafil->PDE5 Inhibits

Sildenafil Signaling Pathway Diagram

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be adapted for the characterization of this compound.

Determination of Melting Point (USP Class I Method)

The melting point of a crystalline solid is a critical indicator of its purity. The United States Pharmacopeia (USP) provides standardized methods for this determination.

Melting_Point_Determination_Workflow Workflow for Melting Point Determination (USP Class I) Start Start Sample_Prep Sample Preparation: - Dry the sample - Finely powder the sample Start->Sample_Prep Capillary_Loading Capillary Loading: - Pack the powder into a capillary tube (2.5-3.5 mm height) Sample_Prep->Capillary_Loading Instrument_Setup Instrument Setup: - Place the capillary in the heating block - Set initial temperature ~5-10°C below expected MP Capillary_Loading->Instrument_Setup Heating Heating: - Heat at a constant rate (e.g., 1°C/min) Instrument_Setup->Heating Observation Observation: - Record the temperature at which the substance first liquefies (onset) - Record the temperature at which the substance is completely liquid (clear point) Heating->Observation Melting_Range Determine Melting Range Observation->Melting_Range End End Melting_Range->End

Melting Point Determination Workflow

Methodology:

  • Sample Preparation: The this compound sample is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant.

  • Capillary Tube Loading: The powdered sample is packed into a capillary tube of standard dimensions to a uniform height.

  • Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled and constant rate.

  • Observation: The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded to define the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[4][5][6]

Solubility_Determination_Workflow Workflow for Shake-Flask Solubility Determination Start Start Preparation Preparation: - Add excess this compound to a known volume of solvent in a sealed vial Start->Preparation Equilibration Equilibration: - Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) Preparation->Equilibration Separation Phase Separation: - Centrifuge or filter the solution to remove undissolved solid Equilibration->Separation Quantification Quantification: - Analyze the concentration of the solute in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis) Separation->Quantification Solubility_Value Determine Solubility Quantification->Solubility_Value End End Solubility_Value->End

References

In Vitro Discovery and Characterization of Propoxyphenyl Sildenafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxyphenyl sildenafil (B151) is a synthetic analogue of sildenafil, the active ingredient in Viagra®, characterized by the substitution of the ethoxy group on the phenyl ring with a propoxy group. Initially identified as an undeclared adulterant in herbal dietary supplements and energy drinks, its structural similarity to sildenafil suggests a shared mechanism of action as a phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] This technical guide provides a comprehensive overview of the in vitro discovery and characterization of propoxyphenyl sildenafil, synthesizing available data on its pharmacology, and outlining the standard experimental protocols for its analysis and biological evaluation. Due to its status as an unapproved drug analogue, publicly available pharmacological data is limited; therefore, this guide also incorporates information from closely related analogues and standard methodologies to provide a complete scientific context.

Introduction and Background

Sildenafil analogues are a class of compounds designed with modifications to the parent sildenafil structure. This compound, chemically named 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxyphenyl]sulfonyl]-4-methylpiperazine, emerged not from traditional drug discovery pipelines, but through forensic analysis of so-called "natural" sexual enhancement products.[2][3] Its discovery highlights a continuing trend of adulteration where synthetic compounds are illegally included in consumer products. The primary structural difference from sildenafil is the replacement of the 2-ethoxy group with a 2-propoxy group on the phenyl ring moiety.[3] This modification, while seemingly minor, can significantly impact the compound's potency, selectivity, and overall pharmacological profile. A related analogue, propoxyphenyl-thiohydroxyhomosildenafil (B1679654), has been reported to be approximately 10-fold more potent in inhibiting the PDE5 enzyme compared to sildenafil, underscoring the significance of this structural change.

Mechanism of Action: The NO/cGMP/PDE5 Signaling Pathway

As an analogue of sildenafil, this compound is presumed to exert its physiological effects by inhibiting phosphodiesterase type 5 (PDE5). PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[4][5]

The signaling cascade begins with the release of nitric oxide (NO) from nerve endings and endothelial cells during sexual stimulation. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP activate protein kinase G (PKG), leading to a cascade of events that results in the phosphorylation of proteins controlling intracellular calcium levels. The subsequent decrease in cytosolic calcium causes smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and facilitating an erection.[5]

By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging the signaling cascade initiated by NO. This leads to a more pronounced and sustained smooth muscle relaxation and vasodilation.

PDE5_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Pharmacological Intervention NO Nitric Oxide (NO) (from Nerve Endings/ Endothelium) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to GMP 5'-GMP (Inactive) PDE5->GMP Degrades Propoxyphenyl_Sildenafil Propoxyphenyl Sildenafil Propoxyphenyl_Sildenafil->PDE5 Inhibits

Figure 1: Mechanism of action of this compound via PDE5 inhibition.

Quantitative Pharmacological Data

While comprehensive in vitro studies on this compound are not widely published, data from forensic analyses and related analogues provide insight into its potency. The primary measure of efficacy for a PDE5 inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency.

CompoundTargetIC50 ValueFold Potency vs. SildenafilNotes
This compound (C53031900) PDE53.95 ng/mL (~8.1 nM)~0.43xIC50 value reported for a compound with CAS No. 1020251-53-9, identified as this compound.[6]
Propoxyphenyl-thiohydroxyhomosildenafil PDE5Not specified~10xStated to be 10-fold more potent than sildenafil in inhibiting PDE5.
Sildenafil (for comparison) PDE53.5 nM1xReference value from published in vitro studies on human corpus cavernosum.[7]
N-desmethylsildenafil (Metabolite) PDE5~7.0 nM~0.5xMajor active metabolite of sildenafil, exhibits approximately 50% of the in vitro activity.[8]

Note: The conversion of ng/mL to nM for this compound assumes a molecular weight of 488.6 g/mol .

Experimental Protocols

The discovery and characterization of this compound involve a multi-step process, from initial detection and isolation to structural elucidation and biological activity assessment.

Workflow for Identification and Characterization

The typical workflow for identifying an unknown sildenafil analogue in a suspect sample is a sequential analytical process.

Experimental_Workflow cluster_structure Analysis Techniques Sample Sample Preparation (e.g., Herbal Supplement, Energy Drink) Screening Initial Screening (TLC, HPLC-UV) Sample->Screening Isolation Isolation & Purification (Preparative HPLC) Screening->Isolation Positive Hit Structure Structural Elucidation Isolation->Structure Activity In Vitro Bioassay (PDE5 Inhibition Assay) Isolation->Activity Parallel Analysis NMR NMR Spectroscopy (1H, 13C, 2D) Structure->NMR MS Mass Spectrometry (LC-MS, HRMS, MS/MS) Structure->MS Spectroscopy Spectroscopy (IR, UV) Structure->Spectroscopy

Figure 2: Standard workflow for the discovery and characterization of novel sildenafil analogues.
Analytical Characterization Methods

The structural identity of this compound has been established using a combination of standard analytical techniques.[1][2][9]

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and purification of the analogue from the complex matrix of dietary supplements. A diode array detector (DAD) provides initial UV spectral data.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact molecular weight and elemental formula. Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and elucidate its structural components by analyzing the fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are critical for unambiguously determining the chemical structure, including the precise location of the propoxy group on the phenyl ring and the overall connectivity of the atoms.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its chromophoric system, respectively, serving as complementary data for structural confirmation.[1][2][9]

In Vitro PDE5 Inhibition Assay Protocol (Fluorescence Polarization)

To determine the IC50 value and confirm the biological activity of this compound, a PDE5 inhibition assay is essential. The fluorescence polarization (FP) assay is a common high-throughput method.

  • Principle: This assay measures the change in the polarization of fluorescently labeled cGMP. When the small, rapidly tumbling fluorescent cGMP is hydrolyzed by PDE5 into fluorescent 5'-GMP, it is captured by a specific binding agent, causing a significant increase in its molecular size. This slows its rotation and increases the fluorescence polarization. An inhibitor like this compound will prevent the hydrolysis of the substrate, resulting in a low polarization signal.

  • Materials:

    • Recombinant human PDE5 enzyme

    • Fluorescently labeled cGMP substrate (e.g., fluorescein-cGMP)

    • PDE Assay Buffer (e.g., Tris-HCl, MgCl₂, EDTA)

    • Test compound (this compound) dissolved in DMSO

    • Binding agent/Stop solution

    • Multi-well microplates (e.g., 384-well, black)

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then further dilute in PDE Assay Buffer to achieve the final desired concentrations.

    • Assay Setup: To the wells of the microplate, add the PDE5 enzyme, assay buffer, and the diluted test compound or control (DMSO vehicle).

    • Reaction Initiation: Add the fluorescent cGMP substrate to all wells to start the enzymatic reaction.

    • Incubation: Incubate the plate at room temperature (e.g., 25-37°C) for a specified time (e.g., 60 minutes) to allow the reaction to proceed.

    • Reaction Termination & Signal Development: Add the binding agent/stop solution to halt the enzymatic reaction and allow the binding to the product to occur.

    • Signal Detection: Measure the fluorescence polarization in each well using a microplate reader equipped with appropriate filters.

    • Data Analysis: Plot the percentage of inhibition (calculated from the polarization values) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound represents a significant analogue of sildenafil, distinguished by a propoxy-for-ethoxy substitution on the phenyl ring. While its discovery has been primarily in the context of forensic analysis of adulterated products, the available data suggests it is a potent PDE5 inhibitor. The 10-fold increase in potency observed for the related propoxyphenyl-thiohydroxyhomosildenafil analogue indicates that modifications to this part of the sildenafil scaffold can substantially enhance biological activity. A full understanding of its pharmacological profile, including selectivity against other PDE isozymes and potential off-target effects, requires further dedicated in vitro and in vivo research. The methodologies outlined in this guide provide a standard framework for the comprehensive characterization of this compound and other novel PDE5 inhibitors.

References

Unveiling the Profile of Propoxyphenyl Sildenafil: A Technical Examination of a Non-Scheduled PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, sildenafil (B151) stands as the archetypal compound, extensively studied and clinically validated for the treatment of erectile dysfunction and pulmonary arterial hypertension. However, the prevalence of counterfeit and unregulated sexual enhancement supplements has led to the emergence of numerous undeclared sildenafil analogues. Among these is propoxyphenyl sildenafil, a molecule structurally akin to sildenafil, differing by the substitution of the ethoxy group with a propoxy group on the phenyl ring. This technical guide provides a comprehensive overview of the anticipated pharmacological profile of this compound as a PDE5 inhibitor, based on the well-established characteristics of sildenafil and its analogues. Due to its status as an unscheduled analogue, public domain data on the specific quantitative pharmacology of this compound is not available. Therefore, this document leverages data from sildenafil to construct a representative profile, supplemented by analyses of structurally similar compounds.

The cGMP Signaling Pathway and PDE5 Inhibition

The therapeutic effect of sildenafil and its analogues is rooted in the potentiation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. In the context of erectile function, sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of various downstream targets. This cascade ultimately causes a decrease in intracellular calcium concentrations, leading to the relaxation of the cavernous smooth muscle, increased blood flow, and penile erection.[1][2][3][4]

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum.[4] this compound, like sildenafil, is designed to act as a competitive inhibitor of PDE5, preventing the degradation of cGMP. This inhibition leads to an accumulation of cGMP, thereby amplifying the NO-mediated smooth muscle relaxation and enhancing erectile function.[1][4]

cGMP_Signaling_Pathway cluster_stimulation Initiation cluster_cell Corpus Cavernosum Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual_Stimulation->NO releases sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to GMP 5'-GMP (Inactive) PDE5->GMP to NO->sGC activates Propoxyphenyl_Sildenafil Propoxyphenyl Sildenafil Propoxyphenyl_Sildenafil->PDE5 inhibits

cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Pharmacological Data

While specific quantitative data for this compound is not publicly available, the following tables summarize the well-documented pharmacological parameters for sildenafil. It is hypothesized that this compound would exhibit a similar profile, though variations in potency and selectivity may exist due to the structural modification. The increased lipophilicity from the propoxy group compared to the ethoxy group could potentially influence its binding affinity and pharmacokinetic properties.

Table 1: In Vitro Potency of Sildenafil Against PDE5

ParameterValueDescription
IC50 3.5 nMThe half-maximal inhibitory concentration, indicating the concentration of the drug required to inhibit 50% of the PDE5 enzyme activity in vitro.[4]
Ki ~1-4 nMThe inhibition constant, representing the binding affinity of the inhibitor to the enzyme.

Table 2: In Vitro Selectivity Profile of Sildenafil for PDE Isoforms

PDE IsoformIC50 (nM)Selectivity (Fold vs. PDE5)Primary Tissue Location/Function
PDE1 280~80Brain, myocardium, vascular smooth muscle
PDE2 >10,000>2857Adrenal gland, heart, brain
PDE3 >10,000>2857Cardiovascular tissue, platelets
PDE4 >10,000>2857Inflammatory cells, brain, smooth muscle
PDE5 3.51Corpus cavernosum, pulmonary vasculature, platelets
PDE6 35~10Retinal photoreceptors
PDE11 37~10.6Skeletal muscle, prostate, testis

Data for sildenafil is presented as a proxy for this compound. Data compiled from multiple sources.

Experimental Protocols

To determine the pharmacological profile of a novel PDE5 inhibitor such as this compound, a standardized set of in vitro and in vivo experiments would be conducted.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay is a common method to determine the IC50 of a test compound.

Principle: The assay measures the change in the rotational speed of a fluorescently labeled cGMP analog (tracer). When PDE5 hydrolyzes the tracer to a fluorescently labeled 5'-GMP, a specific binding agent in the assay mix binds to the 5'-GMP, forming a larger complex that rotates slower, leading to high fluorescence polarization. PDE5 inhibitors prevent the hydrolysis of the tracer, thus keeping the fluorescence polarization low.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescently labeled cGMP substrate (e.g., cGMP-FAM)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Binding agent

  • Test compound (this compound)

  • Reference compound (Sildenafil)

  • DMSO for compound dilution

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and sildenafil in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Assay Reaction:

    • Add the diluted compounds or vehicle control (DMSO) to the wells of the microplate.

    • Add the diluted PDE5 enzyme solution to each well.

    • Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the fluorescently labeled cGMP substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the binding agent to all wells.

    • Incubate at room temperature for 30 minutes to allow the binding to stabilize.

    • Measure the fluorescence polarization using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis Prep_Compound Prepare Serial Dilutions of Test Compound Add_Compound Add Compound/Vehicle to Microplate Wells Prep_Compound->Add_Compound Prep_Enzyme Prepare PDE5 Enzyme Solution Add_Enzyme Add PDE5 Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Fluorescent cGMP Substrate Add_Substrate Initiate Reaction with Fluorescent Substrate Prep_Substrate->Add_Substrate Add_Compound->Add_Enzyme Incubate_1 Incubate (15 min, RT) (Inhibitor Binding) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate (60 min, 37°C) (Enzymatic Reaction) Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction with Binding Agent Incubate_2->Stop_Reaction Incubate_3 Incubate (30 min, RT) (Signal Stabilization) Stop_Reaction->Incubate_3 Read_Plate Read Fluorescence Polarization Incubate_3->Read_Plate Calculate_Inhibition Calculate Percent Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for an in vitro PDE5 inhibition fluorescence polarization assay.

Conclusion

This compound is a structural analogue of sildenafil that has been identified as an undeclared ingredient in unregulated products. Based on its structural similarity to sildenafil, it is predicted to be a potent and selective inhibitor of PDE5, exerting its pharmacological effects through the potentiation of the NO/cGMP signaling pathway. The primary structural difference—a propoxy group in place of an ethoxy group—may lead to increased lipophilicity, which could alter its potency, selectivity, and pharmacokinetic profile relative to sildenafil.

The absence of publicly available, peer-reviewed pharmacological data for this compound underscores the potential health risks associated with the consumption of adulterated supplements. A thorough pharmacological evaluation, including in vitro potency and selectivity assays, as well as in vivo efficacy and safety studies, would be necessary to fully characterize this compound. Researchers and drug development professionals should be aware of the continued emergence of such analogues and the importance of rigorous analytical and pharmacological screening to ensure public safety.

References

A Deep Dive into the Structural Nuances of Propoxyphenyl Sildenafil and its Progenitor, Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional relationship between sildenafil (B151), a well-established phosphodiesterase type 5 (PDE5) inhibitor, and its analog, propoxyphenyl sildenafil. This document delves into their chemical structures, comparative physicochemical and pharmacological properties, and the experimental methodologies used for their characterization.

Core Structural Relationship

This compound is a structural analog of sildenafil. The fundamental difference lies in the alkoxy substituent on the phenyl ring. In sildenafil, this position is occupied by an ethoxy group (-OCH2CH3), whereas in this compound, it is replaced by a propoxy group (-OCH2CH2CH3).[1][2] This seemingly minor modification of an additional methylene (B1212753) group can influence the molecule's physicochemical properties, such as lipophilicity, which in turn may affect its pharmacokinetic and pharmacodynamic profile.

The core scaffold, a pyrazolo[4,3-d]pyrimidin-7-one ring system, responsible for mimicking the guanosine (B1672433) base of cyclic guanosine monophosphate (cGMP) and binding to the active site of PDE5, remains identical in both compounds.[3][4]

Comparative Physicochemical and Pharmacological Data

The following tables summarize the key quantitative data for sildenafil and this compound.

Table 1: Physicochemical Properties

PropertySildenafilThis compound
Chemical Name 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one1-[4-propoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenylsulfonyl]-4-methylpiperazine
Molecular Formula C22H30N6O4S[5]C23H32N6O4S[6]
Molecular Weight 474.58 g/mol [5]488.61 g/mol [6][7]
Melting Point 189-190 °C[3]Not available
Solubility in Water 3.5 mg/mL[8]Not available

Table 2: Pharmacokinetic Profile

ParameterSildenafilThis compound
Bioavailability ~41%Not available
Protein Binding ~96%[8]Not available
Metabolism Primarily by hepatic CYP3A4 (major) and CYP2C9 (minor)[8]Not available
Half-life 3-4 hoursNot available
Excretion Primarily in feces (~80%) and urine (~13%)Not available

Table 3: Pharmacodynamic Profile

ParameterSildenafilThis compound
Mechanism of Action Selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5)[4]Presumed to be a selective PDE5 inhibitor
In Vitro Potency (PDE5) IC50 values in the nanomolar range[9]Not available
Metabolite Potency The major N-desmethyl metabolite has ~50% of the in vitro potency for PDE5 as the parent drug.[8]Not available

Experimental Protocols

Detailed methodologies for the characterization and comparison of sildenafil and its analogs are crucial for reproducible research.

Structural Elucidation

The chemical structures of novel sildenafil analogs like this compound are typically determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are employed to determine the molecular weight and fragmentation pattern.[1]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[1]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to analyze the chromophoric parts of the molecule.[1]

In Vitro PDE5 Inhibition Assay

The potency of sildenafil and its analogs against PDE5 is determined using an in vitro enzyme inhibition assay.

  • Enzyme and Substrate Preparation: Recombinant human PDE5 is used as the enzyme source. The substrate, cGMP, is typically radiolabeled (e.g., with 3H) or fluorescently labeled.

  • Incubation: The test compound (this compound or sildenafil) at various concentrations is incubated with the PDE5 enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the cGMP substrate.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a stop solution or by heat inactivation.

  • Product Separation and Quantification: The product of the enzymatic reaction (e.g., 3H-GMP) is separated from the unreacted substrate. This can be achieved using techniques like scintillation proximity assay (SPA) or column chromatography.

  • Data Analysis: The amount of product formed is quantified, and the percentage of inhibition at each compound concentration is calculated. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by fitting the data to a dose-response curve.

Selectivity Profiling

To assess the selectivity of the compounds, similar in vitro inhibition assays are performed against a panel of other PDE isoenzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, etc.). The IC50 values obtained for each isoenzyme are compared to the IC50 for PDE5 to determine the selectivity profile.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Sildenafil and its Analogs

The mechanism of action of sildenafil and, presumably, this compound involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Sildenafil Signaling Pathway Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase Guanylate Cyclase NO Release->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Promotes PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Erection Erection Smooth Muscle Relaxation->Erection Inactive GMP Inactive GMP PDE5->Inactive GMP Sildenafil / this compound Sildenafil / this compound Sildenafil / this compound->PDE5 Inhibits

Caption: NO/cGMP signaling pathway and the inhibitory action of sildenafil analogs on PDE5.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for the systematic comparison of sildenafil and its novel analogs.

Comparative Analysis Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Ex Vivo Studies cluster_3 Data Analysis & Comparison Synthesis Synthesis Structural Elucidation Structural Elucidation (NMR, MS, IR) Synthesis->Structural Elucidation Purity Analysis Purity Analysis (HPLC) Structural Elucidation->Purity Analysis PDE5 Inhibition Assay PDE5 Inhibition Assay Purity Analysis->PDE5 Inhibition Assay Selectivity Profiling Selectivity Profiling PDE5 Inhibition Assay->Selectivity Profiling Animal Model of ED Animal Model of ED Selectivity Profiling->Animal Model of ED Pharmacokinetic Studies Pharmacokinetic Studies Animal Model of ED->Pharmacokinetic Studies Toxicity Assessment Toxicity Assessment Pharmacokinetic Studies->Toxicity Assessment Comparative Analysis Comparative Analysis Toxicity Assessment->Comparative Analysis

Caption: Experimental workflow for the comparative analysis of sildenafil and its analogs.

Conclusion

This compound represents a straightforward structural modification of sildenafil, with the potential for altered pharmacological properties. The addition of a single methylene group to the alkoxy substituent may impact its potency, selectivity, and pharmacokinetic profile. Further comprehensive studies, following the outlined experimental protocols, are necessary to fully elucidate the comparative efficacy and safety of this compound relative to its well-established parent compound. This guide provides a foundational framework for researchers undertaking such investigations in the field of PDE5 inhibitor drug discovery and development.

References

Unveiling the Molecular Architecture: A Technical Guide to Propoxyphenyl Sildenafil Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl sildenafil (B151) analogues represent a class of synthetic compounds that have emerged predominantly as undeclared adulterants in herbal dietary supplements marketed for sexual enhancement. Structurally, they are closely related to the well-known phosphodiesterase type 5 (PDE5) inhibitor, sildenafil, the active ingredient in Viagra®. The defining characteristic of these analogues is the substitution of the ethoxy group on the phenyl ring of sildenafil with a propoxy group. This technical guide provides a comprehensive overview of the key structural features of these analogues, collates the available, albeit limited, scientific data, and presents relevant experimental methodologies and signaling pathways.

Core Structural Features

The fundamental structural modification that defines propoxyphenyl sildenafil analogues is the replacement of the 2-ethoxy group on the phenyl ring of sildenafil with a 2-propoxy group.[1][2] This seemingly minor alteration in the alkyl chain length can potentially influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity for the PDE5 enzyme.

Several this compound analogues have been identified and characterized, including:

  • This compound: The direct analogue of sildenafil, where the ethoxy group is replaced by a propoxy group.[1][3]

  • Propoxyphenyl Aildenafil (Propoxyphenyl Methisosildenafil): An analogue of aildenafil (methisosildenafil) featuring a propoxy group instead of an ethoxy group on the phenyl ring.[2]

  • Propoxyphenyl Thioaildenafil (Propoxyphenyl Thiomethisosildenafil): A thiosildenafil (B29118) analogue that also incorporates the characteristic propoxy modification.[2]

  • Propoxyphenyl Thiohomosildenafil (B29216): An analogue of thiohomosildenafil with a propoxy substitution.[4]

  • Propoxyphenyl Homohydroxysildenafil: A derivative of homohydroxysildenafil containing a propoxy group.[5]

The consistent theme across these compounds is the elongation of the alkoxy chain at the C2 position of the phenyl ring from an ethyl to a propyl group.

Quantitative Data

A thorough review of the scientific literature reveals a significant scarcity of publicly available quantitative pharmacological data, such as IC50 values for PDE5 inhibition, for this compound analogues. These compounds have primarily been the subject of forensic and analytical studies focused on their identification in adulterated products, rather than comprehensive pharmacological evaluation.[1][2][6]

For comparative purposes, the following table summarizes the PDE5 inhibitory activity of sildenafil and some of its other well-characterized analogues.

CompoundPDE5 IC50 (nM)Notes
Sildenafil~1-5The parent compound. Potency can vary based on assay conditions.
Vardenafil~0.1-1A potent sildenafil analogue.
Tadalafil~1-5Another potent and selective PDE5 inhibitor with a longer half-life.
This compound Analogues Data Not Available Publicly available pharmacological data is scarce.

Signaling Pathway of PDE5 Inhibition

Sildenafil and its analogues exert their therapeutic effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme, which is a key component of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This pathway is crucial for smooth muscle relaxation and vasodilation.

PDE5_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects cluster_inhibition PDE5 Inhibition Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP to cGMP Conversion sGC_Activation->GTP_to_cGMP cGMP Increased cGMP GTP_to_cGMP->cGMP PKG_Activation Protein Kinase G (PKG) Activation cGMP->PKG_Activation cGMP_Degradation cGMP to 5'-GMP (Inactive) cGMP->cGMP_Degradation Ca_Decrease Decreased Intracellular Ca2+ PKG_Activation->Ca_Decrease Smooth_Muscle_Relaxation Smooth Muscle Relaxation Ca_Decrease->Smooth_Muscle_Relaxation Vasodilation Vasodilation & Erection Smooth_Muscle_Relaxation->Vasodilation PDE5 PDE5 Enzyme PDE5->cGMP_Degradation Hydrolyzes Propoxyphenyl_Sildenafil Propoxyphenyl Sildenafil Analogue Propoxyphenyl_Sildenafil->PDE5 Inhibits

Caption: cGMP signaling pathway and the mechanism of action of this compound analogues.

Experimental Protocols

Due to the lack of specific published synthesis and bioassay protocols for this compound analogues, this section provides a general and adaptable methodology for the in vitro evaluation of PDE5 inhibitory activity, based on established procedures for sildenafil and other analogues.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to inhibit the hydrolysis of a fluorescently labeled cGMP substrate by the PDE5 enzyme.

Materials and Reagents:

  • Recombinant human PDE5A1

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (this compound analogues)

  • Reference compound (Sildenafil)

  • DMSO (for compound dilution)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Experimental Workflow:

PDE5_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test and reference compounds in DMSO Start->Compound_Prep Dispense_Compounds Dispense diluted compounds and controls into microplate Compound_Prep->Dispense_Compounds Add_Enzyme Add PDE5A1 enzyme solution to all wells Dispense_Compounds->Add_Enzyme Pre_incubation Incubate at room temperature to allow for inhibitor binding Add_Enzyme->Pre_incubation Initiate_Reaction Add fluorescent cGMP substrate to initiate the reaction Pre_incubation->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Read_Plate Read fluorescence polarization on a microplate reader Incubate_Reaction->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro PDE5 inhibition assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test and reference compounds in 100% DMSO. Perform a serial dilution to obtain a range of concentrations for IC50 determination.

  • Assay Plate Preparation: Dispense a small volume of the diluted compounds, reference, and DMSO (as a control) into the wells of a 384-well microplate.

  • Enzyme Addition: Add the PDE5A1 enzyme, diluted in assay buffer, to all wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add the fluorescently labeled cGMP substrate, diluted in assay buffer, to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Identification of this compound Analogues in Dietary Supplements

The primary context in which this compound analogues are encountered is as illegal adulterants. The following workflow outlines a general procedure for their identification.

Adulterant_ID_Workflow Start Start Sample_Prep Sample Preparation (Extraction from supplement matrix) Start->Sample_Prep Screening Initial Screening (e.g., TLC, HPLC-UV) Sample_Prep->Screening Tentative_ID Tentative Identification (Comparison to known standards) Screening->Tentative_ID Isolation Isolation of Unknown Peak (Preparative HPLC) Tentative_ID->Isolation Structure_Elucidation Structural Elucidation Isolation->Structure_Elucidation MS Mass Spectrometry (MS, MS/MS) (Molecular Weight & Fragmentation) Structure_Elucidation->MS NMR NMR Spectroscopy (1H, 13C) (Detailed Structure) Structure_Elucidation->NMR IR_UV IR and UV Spectroscopy (Functional Groups & Chromophores) Structure_Elucidation->IR_UV Confirmation Confirmation of Structure MS->Confirmation NMR->Confirmation IR_UV->Confirmation End End Confirmation->End

Caption: General workflow for the identification of unknown sildenafil analogues in supplements.

Conclusion

This compound analogues are a group of unapproved drug analogues characterized by the presence of a propoxy group in place of the ethoxy group found in sildenafil. While their structures have been elucidated in the context of their illicit presence in dietary supplements, there is a notable lack of comprehensive pharmacological data, including their potency as PDE5 inhibitors. The experimental protocols and signaling pathway information provided in this guide are based on the well-established knowledge of sildenafil and can serve as a foundation for the further investigation of these compounds. Researchers and drug development professionals should be aware of the prevalence of these and other sildenafil analogues as adulterants and the potential safety risks they pose to the public. Further research is warranted to fully characterize the pharmacological and toxicological profiles of these emerging compounds.

References

Propoxyphenyl Sildenafil: A Technical Examination of its Solubility in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of propoxyphenyl sildenafil (B151), a structural analog of sildenafil, with a specific focus on its solubility in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). Due to the limited availability of specific quantitative data for propoxyphenyl sildenafil, this paper also includes comparative data for the parent compound, sildenafil, to provide a contextual framework for researchers.

Introduction to this compound

This compound is an analog of sildenafil, the active ingredient in several medications used to treat erectile dysfunction and pulmonary arterial hypertension. In this compound, the ethoxy group found on the phenyl ring of sildenafil is replaced by a propoxy group. This structural modification can influence the physicochemical properties of the molecule, including its solubility, which is a critical parameter in drug development, affecting formulation, bioavailability, and analytical method development.

Solubility Data

This compound
Sildenafil and Sildenafil Citrate (B86180): A Comparative Reference

To provide a frame of reference, the following table summarizes the available quantitative solubility data for sildenafil base and sildenafil citrate in DMSO and ethanol. It is crucial to note that these values are for the parent compound and its citrate salt and may not be directly representative of this compound's solubility due to the structural differences.

CompoundSolventSolubilityReference
Sildenafil (base)DMSO~10 mg/mL
Ethanol5.2 ± 1.2 mg/mL[1]
Sildenafil CitrateDMSO~14 mg/mL[2]
50 mg/mL (with sonication)[3]
2 mg/mL[4]
EthanolInsoluble[5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound in a given solvent, based on the widely used shake-flask method.[6]

Materials and Equipment
  • This compound (analytical standard)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Ethanol, anhydrous, analytical grade

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure
  • Preparation of Solvent: Ensure solvents are of high purity and degassed if necessary.

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Addition of Solvent: Accurately pipette a known volume of DMSO or ethanol into each vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. Accurately dilute the collected supernatant with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G Workflow for Solubility Determination A Add excess Propoxyphenyl Sildenafil to vials B Add known volume of solvent (DMSO or Ethanol) A->B C Equilibrate at constant temperature with agitation (24-72 hours) B->C D Centrifuge to separate solid and liquid phases C->D E Filter supernatant D->E F Dilute aliquot of supernatant E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H

Caption: A flowchart of the shake-flask method for solubility.

Signaling Pathway: Mechanism of Action

This compound, as an analog of sildenafil, is presumed to act as a selective inhibitor of phosphodiesterase type 5 (PDE5). The inhibition of PDE5 enhances the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[7] This leads to smooth muscle relaxation and vasodilation. The following diagram illustrates this signaling pathway.

G Sildenafil's Mechanism of Action cluster_0 Sildenafil's Mechanism of Action cluster_1 Sildenafil's Mechanism of Action Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation GMP GMP cGMP->GMP PDE5 This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and PDE5 inhibition.

Conclusion

While specific quantitative solubility data for this compound in DMSO and ethanol remains to be fully characterized in publicly available literature, this guide provides a foundational understanding for researchers. The qualitative assessment suggests limited solubility, and for practical purposes, the solubility data of the parent compound, sildenafil, can serve as a preliminary reference, albeit with caution. The provided experimental protocol offers a robust methodology for determining the precise solubility of this compound, which is an essential step for any further development or research involving this compound. Furthermore, understanding its presumed mechanism of action via the cGMP pathway is fundamental to its pharmacological evaluation.

References

An In-depth Technical Guide on the Long-Term Solid-State Stability of Propoxyphenyl Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct research on the long-term solid-state stability of propoxyphenyl sildenafil (B151) is publicly available. This guide is constructed based on extensive data from its close analogue, sildenafil citrate (B86180), and established principles of pharmaceutical stability analysis under International Council for Harmonisation (ICH) guidelines. The methodologies and potential degradation pathways described herein are based on this analogous data and should be adapted and validated for propoxyphenyl sildenafil specifically.

Introduction

This compound, an analogue of sildenafil, is a potent phosphodiesterase type 5 (PDE5) inhibitor. Understanding its long-term stability in the solid state is paramount for ensuring its safety, efficacy, and shelf-life as an active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the key considerations, experimental protocols, and potential degradation pathways for assessing the solid-state stability of this compound.

Predicted Signaling Pathway of this compound

The mechanism of action for this compound is anticipated to be identical to that of sildenafil, involving the inhibition of PDE5, which leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[1][2]

cluster_0 Cellular Environment Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP GTP GTP->Guanylate Cyclase PDE5 PDE5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Hydrolyzes to This compound This compound This compound->PDE5 Inhibits Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation Leads to

Caption: Predicted signaling pathway of this compound.

Data on Solid-State Stability of Sildenafil Citrate (as a Proxy)

The following tables summarize stability data for sildenafil citrate under various stress conditions. This data provides a baseline for what might be expected for this compound.

Table 1: Summary of Sildenafil Citrate Degradation under Stress Conditions

Stress ConditionObservationsPotential DegradantsReference
Acid Hydrolysis Moderate degradation observed under vigorous conditions (e.g., 5N HCl at 70°C for 46 hours).N-demethylation, hydrolysis of the sulfonamide bond.[3]
Base Hydrolysis Generally stable.Minimal degradation.[3]
Oxidation Significant sensitivity to oxidative stress (e.g., hydrogen peroxide).N-oxide formation on the piperazine (B1678402) ring.[3][4]
Thermal Stable up to 120°C for 48 hours in the solid state.No significant degradation.[3]
Photolysis Stable in the solid state when exposed to UV light for 48 hours. However, in solution, phototransformation can occur, primarily affecting the piperazine ring.No significant degradation in solid state. Photoproducts in solution include those from piperazine ring breakdown and sulfonamide hydrolysis.[3][5]

Table 2: Long-Term Stability Testing Conditions for Sildenafil Citrate (Based on ICH Guidelines)

Study TypeStorage ConditionMinimum DurationTesting FrequencyReference
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24, 36 months[6][7][8]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months[6][7]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months[6][7]

Experimental Protocols

A comprehensive solid-state stability study for this compound should be conducted in accordance with ICH Q1A(R2) guidelines.[7][8][9]

1. Materials and Equipment

  • This compound (at least three primary batches)

  • ICH-compliant stability chambers

  • High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector

  • Mass Spectrometer (MS) for impurity identification

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • X-ray Powder Diffractometer (XRPD)

  • Forced degradation equipment (oven, UV lamp, humidity chamber)

2. Experimental Workflow

cluster_0 Stability Study Workflow A API Characterization (t=0) (HPLC, DSC, TGA, XRPD) B Forced Degradation Studies A->B C Long-Term & Accelerated Stability Studies A->C D Sample Pull at Time Points C->D E Analytical Testing (Appearance, Assay, Impurities, Physical Properties) D->E E->D Next Time Point F Data Analysis & Shelf-Life Determination E->F

Caption: Experimental workflow for solid-state stability testing.

3. Forced Degradation Studies Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[9]

  • Acid Hydrolysis: Treat the solid drug with 1N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the solid drug with 1N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Expose the solid drug to 30% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose the solid drug to 105°C for 7 days.

  • Photostability: Expose the solid drug to UV light (as per ICH Q1B guidelines) for an extended period (e.g., 48 hours).[3][9]

4. Long-Term and Accelerated Stability Studies These studies should be conducted on at least three primary batches of this compound stored in the proposed container closure system.

  • Storage Conditions: Utilize the conditions outlined in Table 2.

  • Testing Frequency: Follow the sampling plan detailed in Table 2.

  • Analytical Tests: At each time point, the following tests should be performed:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay and Impurity Profile: A validated stability-indicating HPLC method is crucial. An example method for sildenafil citrate involves a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer.[10][11][12] The method for this compound would need to be specifically developed and validated.

    • Solid-State Characterization:

      • XRPD: To monitor for changes in crystalline form (polymorphism).

      • DSC/TGA: To detect changes in thermal properties, such as melting point or decomposition temperature.

5. Stability-Indicating HPLC Method Development (Example based on Sildenafil) A reverse-phase HPLC method is typically suitable for the analysis of sildenafil and its analogues.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[10][11]

  • Flow Rate: Approximately 1.0 mL/min.[3][10]

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., around 230-290 nm for sildenafil).[3][11]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on the known degradation of sildenafil, the following pathways are plausible for this compound in the solid state under stress conditions.

cluster_0 Hypothetical Degradation Pathways A This compound B Oxidative Degradation (e.g., H₂O₂) A->B C Hydrolytic Degradation (e.g., strong acid) A->C D N-Oxide on Piperazine Ring B->D E N-demethylated Product C->E F Sulfonamide Hydrolysis Product C->F

Caption: Potential degradation pathways for this compound.

  • Oxidation: The tertiary amine in the piperazine ring is susceptible to oxidation, leading to the formation of an N-oxide derivative. This is a common degradation pathway for sildenafil.

  • Hydrolysis: Under strong acidic conditions, the sulfonamide linkage may be susceptible to hydrolysis. Additionally, N-demethylation of the piperazine ring can occur.

Conclusion

References

Propoxyphenyl Sildenafil: A Technical Deep Dive into PDE5 Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of propoxyphenyl sildenafil (B151), an analogue of the well-established phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. We delve into its binding affinity and selectivity for PDE5, presenting available quantitative data in a comparative context with sildenafil. This document details the experimental protocols for key assays used to determine PDE5 inhibition and visualizes the underlying cGMP signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel PDE5 inhibitors.

Introduction

Sildenafil, the pioneering oral therapy for erectile dysfunction, functions as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The enzyme PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway that mediates smooth muscle relaxation and vasodilation. By inhibiting PDE5, sildenafil elevates intracellular cGMP levels, thereby enhancing the physiological response to sexual stimulation.

The structure of sildenafil features a pyrazolopyrimidinone (B8486647) core, with a substituted ethoxyphenyl group at the 5-position. Structure-activity relationship (SAR) studies have demonstrated that modifications to this ethoxy moiety can influence the compound's potency and selectivity. This guide focuses on a specific analogue, propoxyphenyl sildenafil, where the ethoxy group is replaced by a propoxy group. Understanding the impact of this modification on PDE5 binding affinity and selectivity is crucial for the rational design of next-generation inhibitors with potentially improved pharmacological profiles.

The cGMP Signaling Pathway and Mechanism of PDE5 Inhibition

The physiological mechanism of smooth muscle relaxation, essential for penile erection and the regulation of vascular tone, is governed by the nitric oxide (NO)/cGMP signaling pathway. As illustrated in the diagram below, the process is initiated by the release of NO, which activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP then activate protein kinase G (PKG), which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases. PDE5 is the predominant isozyme responsible for cGMP degradation in the corpus cavernosum. PDE5 inhibitors, such as sildenafil and its analogues, are competitive inhibitors that bind to the catalytic site of PDE5, preventing the breakdown of cGMP and thus prolonging its vasodilatory effects.

cGMP_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes GMP 5'-GMP (inactive) PDE5->GMP Hydrolyzes Inhibitor Propoxyphenyl Sildenafil Inhibitor->PDE5 Inhibits

cGMP Signaling Pathway and PDE5 Inhibition.

Quantitative Data: Binding Affinity and Selectivity

The potency of a PDE5 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher binding affinity and greater potency. Selectivity is assessed by comparing the IC50 for PDE5 to that for other phosphodiesterase isozymes. High selectivity for PDE5 over other PDEs, particularly PDE6 (found in the retina) and PDE11 (found in skeletal muscle and other tissues), is desirable to minimize off-target side effects.

The following tables summarize the available quantitative data for this compound in comparison to sildenafil.

Table 1: PDE5 Inhibitory Potency

CompoundPDE5 IC50
Sildenafil 3.5 - 5.22 nM[1][2]
This compound 3.95 ng/mL (~8.08 nM)*[3]

*Note: The IC50 for this compound was reported in ng/mL and has been converted to nM for comparative purposes, assuming a molecular weight of 488.61 g/mol .

Table 2: Selectivity of Sildenafil for PDE Isozymes

PDE IsozymeSildenafil IC50 (nM)Selectivity Ratio (IC50 PDEx / IC50 PDE5)*
PDE1 280~80
PDE2 >10,000>2840
PDE3 >10,000>2840
PDE4 >10,000>2840
PDE5 3.51
PDE6 35~10
PDE11 >10,000>2840

*Selectivity ratios are calculated using a PDE5 IC50 of 3.5 nM.

Experimental Protocols

The determination of PDE5 inhibitory activity is a critical step in the evaluation of novel compounds. A variety of assay formats can be employed, with fluorescence polarization (FP) being a common high-throughput method.

In Vitro PDE5 Inhibition Assay using Fluorescence Polarization

This protocol outlines a typical fluorescence polarization-based assay to determine the IC50 of a test compound against PDE5.

Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the small, fluorescently labeled cGMP is in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon hydrolysis by PDE5 to 5'-GMP, a specific binding agent in the reaction mixture binds to the 5'-GMP, forming a larger complex. This larger complex tumbles more slowly, leading to an increase in fluorescence polarization. A PDE5 inhibitor will prevent the hydrolysis of the fluorescent cGMP, thus keeping the fluorescence polarization low.

Experimental_Workflow start Start prep Prepare Serial Dilutions of this compound start->prep plate Dispense Compound Dilutions and Controls to 384-well Plate prep->plate enzyme Add Recombinant PDE5 Enzyme plate->enzyme preincubate Pre-incubate at Room Temperature (15 min) enzyme->preincubate substrate Initiate Reaction with Fluorescent cGMP Substrate preincubate->substrate incubate Incubate at 37°C (60 min) substrate->incubate stop Stop Reaction and Add Binding Agent incubate->stop read Read Fluorescence Polarization stop->read analyze Calculate % Inhibition and Determine IC50 read->analyze end End analyze->end

Workflow for a PDE5 Inhibition Assay.

Materials and Reagents:

  • Recombinant human PDE5 enzyme

  • Fluorescently labeled cGMP (e.g., FAM-cGMP)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (this compound) and positive control (sildenafil) dissolved in DMSO

  • Binding Agent (specific for 5'-GMP)

  • 384-well, low-volume, black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO. Further dilute in PDE Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup: To the wells of a 384-well microplate, add the diluted test compounds or controls (vehicle control for 0% inhibition and a known potent inhibitor for 100% inhibition).

  • Enzyme Addition: Add the diluted recombinant PDE5 enzyme to all wells except for the negative control wells.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add the fluorescent cGMP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for substrate hydrolysis.

  • Reaction Termination and Detection: Stop the reaction by adding the binding agent. The binding agent will bind to the hydrolyzed 5'-GMP.

  • Signal Reading: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound represents a modest structural modification of sildenafil, with the replacement of the 2'-ethoxy group on the phenyl ring with a 2'-propoxy group. The available data indicates that this compound maintains a high affinity for PDE5, with an IC50 value in the low nanomolar range, comparable to that of sildenafil. While comprehensive selectivity data for this compound against other PDE isozymes is not currently available, the structural similarity to sildenafil suggests that it likely retains a favorable selectivity profile for PDE5.

Further investigation into the full selectivity profile of this compound is warranted to fully characterize its potential as a therapeutic agent. The experimental protocols and pathway visualizations provided in this guide offer a framework for such future research and contribute to the broader understanding of structure-activity relationships within this important class of enzyme inhibitors.

References

Absorption, distribution, metabolism, and excretion (ADME) profile of propoxyphenyl sildenafil.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Propoxyphenyl sildenafil (B151) is an unapproved analogue of sildenafil, primarily identified as an adulterant in dietary supplements and energy drinks[1][2][3][4]. As such, there is a significant lack of formal clinical and preclinical studies detailing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The following guide is constructed based on the well-documented ADME characteristics of its parent compound, sildenafil, and provides an inferred profile for propoxyphenyl sildenafil. The structural difference, the substitution of an ethoxy group with a propoxy group, may influence its pharmacokinetic properties[1][2][4]. All data presented herein, unless otherwise specified, pertains to sildenafil and should be interpreted as a predictive baseline for this compound, pending dedicated research.

Introduction

This compound is a synthetic compound structurally similar to sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[5][6]. The primary structural deviation is the presence of a propoxy group in place of the ethoxy group on the phenyl ring of sildenafil[1][2]. This modification may alter the compound's lipophilicity, which in turn could affect its absorption, distribution, and metabolism[7]. Understanding the ADME profile of a drug candidate is critical in drug development for assessing its efficacy and safety. This document aims to provide a comprehensive technical overview of the predicted ADME properties of this compound, drawing parallels from the extensive data available for sildenafil.

Absorption

Sildenafil is rapidly absorbed following oral administration[8][9]. The absorption of this compound is anticipated to follow a similar pattern.

Key Inferred Characteristics:

  • Rate of Absorption: Rapid, with peak plasma concentrations likely achieved within 30 to 120 minutes in a fasted state[8][9][10].

  • Bioavailability: The absolute oral bioavailability of sildenafil is approximately 41%, a value attributed to significant first-pass metabolism in the gut wall and liver[8][9][11]. This compound is expected to have a comparable, if not slightly altered, bioavailability. The increased lipophilicity from the propoxy group could potentially enhance absorption but may also increase first-pass metabolism.

  • Effect of Food: Administration of sildenafil with a high-fat meal reduces the rate of absorption, delaying the time to peak concentration (Tmax) by about 60 minutes and reducing the maximum concentration (Cmax) by approximately 29%[8][9][11]. A similar food effect is plausible for this compound.

Table 1: Inferred Oral Absorption Parameters of this compound (based on Sildenafil data)

ParameterValue (Sildenafil)Inferred Implication for this compoundReference
Tmax (fasted) ~60 minutesLikely similar, rapid absorption.[8][9][10]
Absolute Bioavailability ~41%May be similar or slightly altered due to changes in lipophilicity.[8][9][11]
Effect of High-Fat Meal on Cmax ↓ 29%A similar reduction in the rate and extent of absorption is expected.[8][9][11]
Effect of High-Fat Meal on Tmax Delayed by ~60 minA similar delay in time to peak concentration is anticipated.[8][9][11]

Distribution

Once absorbed, sildenafil is widely distributed throughout the body tissues.

Key Inferred Characteristics:

  • Volume of Distribution (Vd): The mean steady-state volume of distribution for sildenafil is 105 L, indicating extensive tissue distribution[9][12]. This compound is expected to have a similar Vd.

  • Plasma Protein Binding: Sildenafil and its primary N-desmethyl metabolite are highly bound to plasma proteins (approximately 96%), independent of total drug concentrations[9][10][13][14]. This high degree of protein binding is likely to be a characteristic of this compound as well.

Table 2: Inferred Distribution Parameters of this compound (based on Sildenafil data)

ParameterValue (Sildenafil)Inferred Implication for this compoundReference
Volume of Distribution (Vss) 105 LSuggests extensive distribution into tissues.[9][12]
Plasma Protein Binding ~96%High protein binding is expected, limiting the free fraction of the drug.[9][10][13][14]

Metabolism

The metabolism of sildenafil is well-characterized and serves as a strong predictive model for this compound.

Key Inferred Characteristics:

  • Primary Metabolic Pathway: Sildenafil is primarily metabolized in the liver by cytochrome P450 (CYP) isoenzymes, with CYP3A4 being the major route and CYP2C9 playing a minor role[9][14][15]. It is highly probable that this compound is also a substrate for these enzymes.

  • Major Metabolite: The principal metabolic pathway for sildenafil is N-demethylation of the piperazine (B1678402) moiety, resulting in the formation of UK-103,320 (N-desmethyl sildenafil)[9][10]. This metabolite is also active, with a PDE5 inhibitory potency approximately 50% that of the parent compound[9][10]. This compound is expected to undergo a similar N-demethylation.

  • Further Metabolism: The N-desmethyl metabolite is further metabolized[9][10].

Table 3: Inferred Metabolic Profile of this compound (based on Sildenafil data)

ParameterDescription (Sildenafil)Inferred Implication for this compoundReference
Primary Metabolizing Enzymes CYP3A4 (major), CYP2C9 (minor)Likely metabolized by the same enzymes.[9][14][15]
Major Metabolic Reaction N-demethylationExpected to be the primary metabolic pathway.[9][10]
Primary Active Metabolite N-desmethyl sildenafilAn analogous N-desmethyl metabolite is anticipated.[9][10]

Metabolic Pathway of Sildenafil

Sildenafil Metabolism Sildenafil Sildenafil N_desmethyl N-desmethyl sildenafil (Active Metabolite) Sildenafil->N_desmethyl CYP3A4 (major) CYP2C9 (minor) N-demethylation Further_Metabolites Further Metabolites N_desmethyl->Further_Metabolites Further Metabolism Excretion Excretion Further_Metabolites->Excretion

Caption: Inferred metabolic pathway of this compound based on sildenafil.

Excretion

The elimination of sildenafil and its metabolites occurs through both feces and urine.

Key Inferred Characteristics:

  • Primary Route of Excretion: Sildenafil is predominantly excreted as metabolites in the feces (approximately 80% of an oral dose), with a smaller portion eliminated in the urine (approximately 13% of an oral dose)[12][13][16].

  • Elimination Half-Life: The terminal half-life of sildenafil and its main N-desmethyl metabolite is approximately 3 to 5 hours[12][14]. The half-life of this compound is expected to be in a similar range.

  • Clearance: The total body clearance of sildenafil is 41 L/h[12].

Table 4: Inferred Excretion Parameters of this compound (based on Sildenafil data)

ParameterValue (Sildenafil)Inferred Implication for this compoundReference
Route of Excretion Feces (~80%), Urine (~13%)A similar excretion profile is expected.[12][13][16]
Elimination Half-life (t½) 3-5 hoursLikely to have a similar short to moderate half-life.[12][14]
Total Body Clearance 41 L/hClearance is expected to be comparable.[12]

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to formally characterize the ADME profile of this compound. These are based on standard protocols used for sildenafil and other small molecules.

6.1. Caco-2 Permeability Assay (for Absorption)

  • Objective: To assess the intestinal permeability of this compound.

  • Methodology:

    • Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • This compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the B-to-A direction to assess efflux.

    • The concentration of this compound in the samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.

6.2. Plasma Protein Binding Assay

  • Objective: To determine the extent of this compound binding to plasma proteins.

  • Methodology:

    • Equilibrium dialysis or ultrafiltration methods are employed.

    • For equilibrium dialysis, a semi-permeable membrane separates a chamber containing plasma spiked with this compound from a chamber containing buffer. The system is incubated until equilibrium is reached.

    • For ultrafiltration, plasma containing the compound is centrifuged through a filter that retains proteins.

    • The concentration of this compound in the protein-containing and protein-free fractions is determined by LC-MS/MS.

    • The percentage of protein binding is calculated.

6.3. Metabolic Stability Assay in Liver Microsomes

  • Objective: To evaluate the in vitro metabolic stability of this compound.

  • Methodology:

    • Human liver microsomes are incubated with this compound in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

    • Aliquots are removed at various time points and the reaction is quenched.

    • The remaining concentration of this compound is quantified by LC-MS/MS.

    • The in vitro half-life and intrinsic clearance are calculated.

6.4. In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)

  • Objective: To determine the in vivo pharmacokinetic profile of this compound.

  • Methodology:

    • A cohort of rats is administered a single oral or intravenous dose of this compound.

    • Blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose)[17].

    • Plasma is separated and the concentration of this compound and its major metabolites is determined using a validated LC-MS/MS method[17].

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, and clearance) are calculated using non-compartmental analysis.

Experimental Workflow for an In Vivo Pharmacokinetic Study

PK_Study_Workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Phase Animal_Model Select Animal Model (e.g., Rats) Dosing Administer this compound (Oral or IV) Animal_Model->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Processing Process Blood to Plasma Sampling->Processing LCMS Quantify Drug Concentration (LC-MS/MS) Processing->LCMS PK_Analysis Pharmacokinetic Modeling (Non-compartmental analysis) LCMS->PK_Analysis Report Generate PK Parameters (Cmax, Tmax, AUC, t½, etc.) PK_Analysis->Report

Caption: A generalized workflow for an in-vivo pharmacokinetic study.

Logical Relationship of ADME Processes

The interplay of the four ADME processes determines the overall pharmacokinetic profile of a compound.

ADME Process Interplay

ADME_Interplay Oral_Dose Oral Administration GI_Tract GI Tract Oral_Dose->GI_Tract Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Absorption Excretion Excretion GI_Tract->Excretion First-Pass Metabolism Tissues Tissues Systemic_Circulation->Tissues Distribution Liver Liver Systemic_Circulation->Liver Metabolism Kidney Kidney Systemic_Circulation->Kidney Elimination Liver->Systemic_Circulation Kidney->Excretion

Caption: The dynamic relationship between ADME processes.

Conclusion

While specific ADME data for this compound is not publicly available, a comprehensive and scientifically grounded inferred profile can be constructed based on the extensive research conducted on its parent compound, sildenafil. It is anticipated that this compound will exhibit rapid oral absorption, extensive tissue distribution, metabolism primarily via CYP3A4, and elimination predominantly through the feces. The key structural difference—the propoxy group—may lead to minor variations in its pharmacokinetic parameters compared to sildenafil, potentially affecting its lipophilicity and subsequent ADME processes. Rigorous preclinical and clinical studies are imperative to definitively characterize the ADME profile of this compound and to ascertain its safety and efficacy.

References

Methodological & Application

Application Notes and Protocols: In Vitro PDE5 Inhibition Assay for Propoxyphenyl Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the in vitro inhibitory activity of compounds, such as propoxyphenyl sildenafil (B151), against the phosphodiesterase 5 (PDE5) enzyme. The primary method described is a fluorescence polarization (FP)-based assay, a robust and high-throughput-compatible technique for measuring the potency of PDE5 inhibitors. Additionally, this note outlines the critical cGMP signaling pathway, data analysis procedures, and provides reference inhibitory concentrations for known PDE5 inhibitors.

Introduction

Phosphodiesterase 5 (PDE5) is a key enzyme in the cGMP signaling pathway, responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[3] This mechanism is the foundation for the therapeutic effects of clinically approved drugs like sildenafil (Viagra®) in treating erectile dysfunction and pulmonary arterial hypertension.[2][4][5]

The evaluation of novel compounds, such as propoxyphenyl sildenafil, for their potential as PDE5 inhibitors is a critical step in drug discovery. A reliable and reproducible in vitro assay is essential for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. The fluorescence polarization assay described herein offers a sensitive and efficient method for this purpose.

cGMP Signaling Pathway and PDE5 Inhibition

The nitric oxide (NO) signaling pathway is the primary initiator of smooth muscle relaxation.[3] Upon stimulation, NO is released and activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3] cGMP then acts as a second messenger, leading to a cascade of events that result in reduced intracellular calcium levels and smooth muscle relaxation.[1] The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by PDE5.[1][6] PDE5 inhibitors, like sildenafil and its analogs, competitively block the active site of PDE5, preventing cGMP degradation and thus potentiating the vasodilatory signal.[4][5]

PDE5_Signaling_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP PDE5->GMP Inhibitor Propoxyphenyl Sildenafil Inhibitor->PDE5 inhibits

Figure 1: cGMP signaling pathway and mechanism of PDE5 inhibition.

In Vitro PDE5 Inhibition Assay Protocol (Fluorescence Polarization)

This protocol details a fluorescence polarization-based assay to determine the IC50 value of this compound. The assay relies on the change in polarization of fluorescently labeled cGMP upon its hydrolysis by PDE5 and subsequent binding to a specific binding agent.[7]

Materials and Reagents
  • Recombinant Human PDE5A1

  • FAM-labeled cGMP (fluorescent substrate)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)[7]

  • Binding Agent (phosphate-binding nanoparticles)[7]

  • This compound (test compound)

  • Sildenafil (positive control)

  • DMSO (for compound dilution)

  • 96-well or 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis prep_reagents Prepare Assay Buffer, Substrate, and Enzyme prep_compounds Prepare Serial Dilutions of Test/Control Compounds add_compounds Add Compounds/Controls to Microplate prep_compounds->add_compounds add_enzyme Add PDE5 Enzyme add_compounds->add_enzyme incubate_bind Incubate for Inhibitor Binding (15 min, RT) add_enzyme->incubate_bind add_substrate Initiate Reaction with FAM-cGMP Substrate incubate_bind->add_substrate incubate_reaction Incubate for Reaction (30-60 min, 37°C) add_substrate->incubate_reaction add_binder Stop Reaction with Binding Agent incubate_reaction->add_binder read_fp Read Fluorescence Polarization (mP) add_binder->read_fp calc_inhibition Calculate % Inhibition read_fp->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Figure 2: Workflow for the in vitro PDE5 inhibition FP assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound and sildenafil (positive control) in DMSO.

    • Create a serial dilution of the test and control compounds to cover a range of concentrations.

    • Thaw all enzymatic components on ice.

    • Prepare the complete PDE assay buffer.

    • Dilute the FAM-labeled cGMP substrate and the recombinant PDE5A1 enzyme to their working concentrations in the complete assay buffer.[7]

  • Assay Protocol:

    • Add the diluted this compound, positive control (sildenafil), and a DMSO-only control to the designated wells of a black microplate.[7]

    • Add the diluted PDE5A1 enzyme solution to each well, except for the "no enzyme" blank wells.

    • Incubate the plate for 15 minutes at room temperature to facilitate inhibitor binding.[6][7]

    • Initiate the enzymatic reaction by adding the diluted FAM-labeled cGMP substrate solution to all wells.[7]

    • Incubate the plate for 30-60 minutes at 37°C.[6][7]

    • Stop the reaction by adding the Binding Agent to all wells.[7]

  • Data Acquisition:

    • Read the fluorescence polarization of each well in millipolarization units (mP) using a microplate reader with appropriate filters (Excitation ≈ 485 nm, Emission ≈ 530 nm).[7]

Data Analysis
  • Calculate the percentage of PDE5 inhibition for each concentration of this compound using the following formula:[7]

    % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))

    • mP_sample: mP value of the well with the test compound.

    • mP_blank: mP value of a well with no enzyme.

    • mP_control: mP value of the well with DMSO only (representing 100% enzyme activity).

  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.[6]

Data Presentation

The potency of this compound should be compared to known PDE5 inhibitors. The table below provides reference IC50 values for several common inhibitors.

CompoundIC50 (nM)Assay TypeReference
This compound To be determined Fluorescence Polarization N/A
Sildenafil3.7 - 5.2Fluorescence Polarization[3][8]
Tadalafil1.8Not Specified[8]
Vardenafil0.091Not Specified[8]
Avanafil5.2Not Specified[8]
Compound 11b18.13Fluorescence Polarization[7]

Conclusion

This application note provides a comprehensive protocol for the in vitro assessment of this compound as a PDE5 inhibitor. The fluorescence polarization assay is a reliable and efficient method for determining the IC50 value, a critical parameter for evaluating the compound's potency. Accurate determination of this value is fundamental for the continued development and characterization of novel therapeutic agents targeting the cGMP signaling pathway.

References

Application Note and Protocol for the Quantification of Propoxyphenyl Sildenafil using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl sildenafil (B151) is an analogue of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Sildenafil functions by enhancing the effect of nitric oxide (NO) by inhibiting the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[2][3] The inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation.[4] Given the prevalence of sildenafil analogues in various pharmaceutical preparations and as potential adulterants in herbal supplements, robust and validated analytical methods for their quantification are crucial for quality control, pharmacokinetic studies, and regulatory compliance.

This document provides a detailed application note and a comprehensive protocol for the quantification of propoxyphenyl sildenafil in various samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodologies presented are based on established and validated methods for sildenafil and its analogues.

Experimental Protocols

This section outlines the necessary equipment, reagents, and detailed procedures for the quantification of this compound.

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column is recommended. Common specifications are 250 mm x 4.6 mm with a 5 µm particle size.[5]

  • Data Acquisition and Processing Software

  • Analytical Balance

  • pH Meter

  • Sonicator

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Reagents and Standards
  • This compound Reference Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphate (B84403) buffer reagents (e.g., potassium dihydrogen phosphate)

  • Acids and bases for pH adjustment (e.g., orthophosphoric acid, triethylamine)

Preparation of Solutions

Mobile Phase Preparation:

A common mobile phase for the analysis of sildenafil and its analogues consists of a mixture of an aqueous buffer and an organic solvent. An exemplary mobile phase is a mixture of 10 mM phosphate buffer and acetonitrile (50:50 v/v), with the pH adjusted to 3.0 using orthophosphoric acid.[5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication before use.[5]

Standard Stock Solution Preparation:

Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL.

Working Standard Solutions:

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-50 µg/mL).

Sample Preparation (from a solid dosage form):

  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).

  • Transfer the powder to a volumetric flask and add a suitable volume of mobile phase.

  • Sonicate the flask for approximately 15-20 minutes to ensure complete dissolution of the analyte.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of sildenafil and its analogues, which can be adapted for this compound.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (10 mM, pH 3.0) : Acetonitrile (50:50 v/v)[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C[1]
Detection Wavelength 230 nm[5][6]
Run Time Approximately 10 minutes

Data Presentation

The following tables summarize typical validation parameters obtained from HPLC methods for sildenafil, which are expected to be similar for this compound.

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Table 2: Method Validation Summary
ParameterTypical Range/Value
Linearity Range 10-50 µg/mL[5]
Correlation Coefficient (r²) > 0.999[5]
Limit of Detection (LOD) ~0.4 µg/mL[5]
Limit of Quantification (LOQ) ~1.3 µg/mL[5]
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2.0%

Visualization

Sildenafil's Mechanism of Action: The NO/cGMP Signaling Pathway

Sildenafil and its analogues, such as this compound, exert their pharmacological effect by inhibiting phosphodiesterase type 5 (PDE5).[1] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] The signaling pathway begins with the release of nitric oxide (NO), which activates guanylate cyclase to produce cGMP.[3][7] Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.[4]

sildenafil_pathway cluster_pre Upstream Signaling cluster_post Downstream Effects cluster_inhibition Inhibition Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (Active) NO_Release->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP Converts GTP GTP PKG_Activation Protein Kinase G (PKG) Activation cGMP->PKG_Activation Activates PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Degraded by Ca_Decrease Decreased Intracellular Ca2+ Levels PKG_Activation->Ca_Decrease Smooth_Muscle_Relaxation Smooth Muscle Relaxation Ca_Decrease->Smooth_Muscle_Relaxation Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation GMP GMP (Inactive) PDE5->GMP Sildenafil Propoxyphenyl Sildenafil Sildenafil->PDE5 Inhibits

Caption: Mechanism of action of this compound via the NO/cGMP pathway.

Experimental Workflow for HPLC Quantification

The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound in a sample.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Calibration_Curve Inject Standards (Calibration Curve) Standard_Prep->Calibration_Curve Sample_Prep Prepare Sample Solutions Sample_Injection Inject Samples Sample_Prep->Sample_Injection Mobile_Phase_Prep Prepare Mobile Phase HPLC_System_Setup Set Up HPLC System (Column, Flow Rate, etc.) Mobile_Phase_Prep->HPLC_System_Setup System_Suitability Inject Standard (System Suitability) HPLC_System_Setup->System_Suitability System_Suitability->Calibration_Curve Calibration_Curve->Sample_Injection Peak_Integration Integrate Peak Areas Sample_Injection->Peak_Integration Quantification Quantify Analyte Concentration Peak_Integration->Quantification Report_Generation Generate Report Quantification->Report_Generation

Caption: Experimental workflow for HPLC quantification of this compound.

References

Application Notes and Protocols for In Vivo Experimental Design Using Sildenafil and its Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experiments using sildenafil (B151) and its structural analogs, such as propoxyphenyl sildenafil. The protocols outlined below are based on established methodologies in animal models of erectile dysfunction and pulmonary hypertension, two of the most common research applications for phosphodiesterase type 5 (PDE5) inhibitors.

Mechanism of Action

Sildenafil is a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2][3] The inhibition of PDE5 increases the levels of cGMP, a key second messenger in various physiological processes.[1][2] In the corpus cavernosum of the penis and the pulmonary vasculature, nitric oxide (NO) is released, which activates soluble guanylate cyclase (sGC) to produce cGMP.[4][5] Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.[2][6] By preventing the degradation of cGMP, sildenafil enhances the effects of NO, leading to improved erectile function and reduced pulmonary arterial pressure.[2][4][6]

Signaling Pathway of Sildenafil

Sildenafil Signaling Pathway Sexual_Stimulation Sexual Stimulation / Endothelial Agonists eNOS eNOS Sexual_Stimulation->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation leads to Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation GMP GMP (inactive) PDE5->GMP degrades cGMP to Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: Sildenafil inhibits PDE5, increasing cGMP levels and promoting vasodilation.

Application 1: Animal Models of Erectile Dysfunction

Introduction

Animal models are crucial for studying the pathophysiology of erectile dysfunction (ED) and for evaluating the efficacy of potential therapeutics like sildenafil and its analogs. Common models include aged animals, diabetic animals, and animals with cavernous nerve injury.

Experimental Protocol: Cavernous Nerve Injury-Induced ED in Rats

This protocol describes the induction of ED in rats via bilateral cavernous nerve crush injury and subsequent evaluation of erectile function following treatment.

Materials:

  • Male Sprague-Dawley rats (12-14 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Sildenafil or analog (e.g., this compound)

  • Vehicle (e.g., saline, DMSO)

  • 30G needle

  • Pressure transducer and data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a supine position.

  • Surgical Procedure (Cavernous Nerve Injury):

    • Make a midline abdominal incision to expose the bladder and prostate.

    • Identify the major pelvic ganglia and the cavernous nerves running alongside the prostate.

    • Perform a bilateral crush injury to the cavernous nerves using fine forceps for 60 seconds.

    • Suture the abdominal incision.

    • Allow a 4-week recovery period for the development of chronic ED.

  • Treatment Administration:

    • Randomly assign rats to treatment groups (e.g., Vehicle, Sildenafil).

    • Administer sildenafil or vehicle via oral gavage or intraperitoneal injection at the desired dose and frequency. A common dose for sildenafil in rats is 5-20 mg/kg.

  • Evaluation of Erectile Function:

    • After the treatment period, anesthetize the rat.

    • Expose the carotid artery and insert a catheter connected to a pressure transducer to monitor mean arterial pressure (MAP).

    • Expose the penis and insert a 25G needle into the crus of the corpus cavernosum, connected to another pressure transducer to measure intracavernosal pressure (ICP).

    • Expose and isolate the cavernous nerve and place a bipolar stimulating electrode.

    • Stimulate the cavernous nerve at various frequencies (e.g., 2, 5, 10 Hz) for 60 seconds.

    • Record the maximal ICP and MAP during stimulation.

    • Calculate the ICP/MAP ratio as the primary measure of erectile function.

Experimental Workflow

Erectile Dysfunction Experimental Workflow A Animal Acclimatization B Bilateral Cavernous Nerve Crush Injury A->B C 4-Week Recovery (ED Development) B->C D Group Assignment (Vehicle, Sildenafil) C->D E Treatment Administration (e.g., 4 weeks) D->E F Measurement of Erectile Function (ICP/MAP) E->F G Tissue Collection (e.g., Penile Tissue) F->G H Data Analysis G->H

Caption: Workflow for cavernous nerve injury-induced ED model in rats.

Quantitative Data Summary: Erectile Function in Animal Models
Animal ModelTreatmentDoseRouteDurationOutcome MeasureResult
Rat (Metabolic Syndrome)Sildenafil20 mg/kg, twice dailys.c.3 weeksImproved endothelial functionReversal of endothelial dysfunction and oxidative stress.[7]
Rat (Leydig cells)Sildenafil1.25 mg/kg, dailyOral30 daysSerum testosterone (B1683101)Increased serum testosterone and Leydig cell steroidogenic capacity.[8]
Human VolunteersSildenafil Citrate (B86180)50 mgp.o.AcuteSperm-zona pellucida bindingIncreased sperm binding to oocyte.[9]

Application 2: Animal Models of Pulmonary Hypertension

Introduction

Pulmonary hypertension (PH) is a life-threatening condition characterized by elevated pulmonary artery pressure. Animal models, such as hypoxia-induced PH and monocrotaline-induced PH, are widely used to investigate the disease and test novel therapies.

Experimental Protocol: Hypoxia-Induced PH in Mice

This protocol details the induction of PH in mice through chronic exposure to hypoxia and the assessment of therapeutic interventions.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Hypoxic chamber (10% O₂)

  • Sildenafil or analog

  • Vehicle

  • High-resolution ultrasound system

  • Pressure transducer and catheters for right heart catheterization

Procedure:

  • Induction of PH:

    • Place mice in a hypoxic chamber with 10% oxygen for 3-4 weeks. A control group is maintained in normoxic conditions (21% oxygen).

  • Treatment Administration:

    • Administer sildenafil or vehicle daily via oral gavage or in drinking water. A typical oral dose for sildenafil in mice is 25-100 mg/kg/day.[10][11]

  • Assessment of PH:

    • Echocardiography: Perform weekly echocardiography to non-invasively monitor right ventricular function and estimate pulmonary artery pressure.

    • Right Heart Catheterization (Terminal Procedure):

      • Anesthetize the mouse.

      • Insert a pressure-volume catheter into the right ventricle via the right jugular vein to directly measure right ventricular systolic pressure (RVSP).

    • Right Ventricular Hypertrophy:

      • Euthanize the mouse and excise the heart.

      • Dissect the right ventricle (RV) from the left ventricle (LV) and septum (S).

      • Weigh the RV and LV+S separately.

      • Calculate the Fulton index (RV/[LV+S]) as a measure of right ventricular hypertrophy.

  • Histological Analysis:

    • Perfuse and fix the lungs.

    • Embed the lung tissue in paraffin (B1166041) and section for staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess pulmonary vascular remodeling.

Experimental Workflow

Pulmonary Hypertension Experimental Workflow A Animal Acclimatization B Induction of PH (Chronic Hypoxia) A->B C Treatment Administration (Vehicle, Sildenafil) B->C D Echocardiographic Monitoring C->D Weekly E Terminal Hemodynamic Measurement (RVSP) C->E End of Study F Assessment of RV Hypertrophy (Fulton Index) E->F G Histological Analysis of Pulmonary Vasculature F->G H Data Analysis G->H

Caption: Workflow for hypoxia-induced pulmonary hypertension model in mice.

Quantitative Data Summary: Pulmonary Hypertension in Animal Models
Animal ModelTreatmentDoseRouteDurationOutcome MeasureResult
Neonatal Rat (Hypoxia-induced PH)Sildenafil25 mg/kg/day-14 daysRight Ventricular Mean PressureAttenuated the increase in RV mean pressure.[12]
Wild-type Mouse (Hypoxia-induced PH)Sildenafil25 mg/kg/dayOral3 weeksRight Ventricular Systolic PressureSignificant reduction in RVSP.[10]
Dog (Chronic Embolic PH)Sildenafil2 and 4 mg/kg, twice dailyOral7 daysSystolic Pulmonary Artery PressureSignificantly decreased systolic PAP.[13]
Pig (Postcapillary PH)Sildenafil--8 weeksRight Ventricular Ejection FractionImproved RV ejection fraction.[14]

Safety and Toxicology Considerations

Preclinical safety studies are essential. Sildenafil has a well-established safety profile.[15] Long-term studies in rats and dogs have shown no evidence of carcinogenicity or significant target organ toxicity at therapeutic doses.[15][16] However, species-specific effects have been observed at high doses, such as hepatocellular hypertrophy in rats and intestinal dilatation in mice.[15] When working with novel analogs like this compound, a thorough toxicological evaluation is warranted.

Conclusion

The protocols and data presented provide a robust framework for the in vivo evaluation of sildenafil and its analogs. Careful experimental design, appropriate animal model selection, and comprehensive endpoint analysis are critical for obtaining reliable and translatable results. Researchers should adapt these protocols to their specific scientific questions and adhere to all institutional animal care and use guidelines.

References

Application Notes and Protocols for the LC-MS/MS Detection of Propoxyphenyl Sildenafil and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl sildenafil (B151) is an analogue of sildenafil, the active ingredient in Viagra®, a medication used to treat erectile dysfunction and pulmonary arterial hypertension. As with sildenafil, it is crucial to have reliable and sensitive analytical methods for the detection and quantification of propoxyphenyl sildenafil and its metabolites in biological matrices for pharmacokinetic studies, drug development, and forensic analysis. This document provides detailed protocols for sample preparation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of this compound and its putative metabolites. Sildenafil is primarily metabolized by the cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route).[1][2] The main metabolic pathway is N-desmethylation, resulting in a metabolite with pharmacological activity.[1][3] It is hypothesized that this compound follows a similar metabolic fate.

Proposed Metabolic Pathway of this compound

The primary metabolic transformation of this compound is expected to be N-desmethylation of the piperazine (B1678402) ring, analogous to the metabolism of sildenafil. Other potential minor metabolic pathways could include hydroxylation of the propyl or propoxy chains.

This compound Metabolism Proposed Metabolic Pathway of this compound parent This compound metabolite1 N-desmethyl-propoxyphenyl sildenafil (Major Metabolite) parent->metabolite1 CYP3A4, CYP2C9 (N-desmethylation) metabolite2 Hydroxylated-propoxyphenyl sildenafil (Minor Metabolite) parent->metabolite2 CYP450 (Hydroxylation)

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the desired level of sensitivity. Three common methods are protein precipitation, liquid-liquid extraction, and solid-phase extraction.

1. Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.

  • Protocol:

    • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile (B52724).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex briefly and inject into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT, reducing matrix effects.

  • Protocol:

    • To 500 µL of plasma or urine sample, add a suitable internal standard.

    • Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.

    • Add 3 mL of an organic solvent mixture (e.g., diethyl ether or a mixture of chloroform/2-propanol/n-heptane (25:10:65, v/v)).[4]

    • Vortex for 10 minutes.

    • Centrifuge at 3500 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex briefly and inject into the LC-MS/MS system.

3. Solid-Phase Extraction (SPE)

SPE offers the cleanest extracts and the ability to concentrate the analytes, leading to the highest sensitivity.

  • Protocol:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load 1 mL of pre-treated sample (e.g., plasma diluted with a buffer).

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analytes with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Analysis

The following parameters are recommended for the detection of this compound and its potential metabolites. These are based on published data for sildenafil analogues and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 or Biphenyl column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol
Gradient Start at 5-10% B, ramp to 90-95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters

Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 500°C
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon

Quantitative Data

The following table summarizes the proposed MRM transitions for this compound and its potential N-desmethyl metabolite. The exact mass of this compound is 488.2206 g/mol (C23H32N6O4S).[5]

Table 1: Proposed MRM Transitions and Instrument Parameters

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
This compound 489.2144.0100-20048
283.1~35-45
99.1~40-50
N-desmethyl-propoxyphenyl sildenafil (putative) 475.2283.1100-200~35-45
85.1~40-50

Note: Product ions and collision energies marked with an asterisk () are proposed based on the fragmentation patterns of sildenafil and its N-desmethyl metabolite and require experimental optimization.* The transition for this compound to m/z 144.0 with a collision energy of 48V is based on a published screening method.[6] The common fragment at m/z 283 corresponds to the pyrazolopyrimidinone (B8486647) core of the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound and its metabolites from biological samples.

Experimental Workflow General Workflow for Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection Biological Sample (Plasma, Urine, etc.) Sample Pre-treatment Addition of Internal Standard Sample Collection->Sample Pre-treatment Extraction Protein Precipitation, LLE, or SPE Sample Pre-treatment->Extraction Evaporation & Reconstitution Evaporation and Reconstitution Extraction->Evaporation & Reconstitution LC Separation Liquid Chromatography Evaporation & Reconstitution->LC Separation MS/MS Detection Tandem Mass Spectrometry LC Separation->MS/MS Detection Data Analysis Quantification and Reporting MS/MS Detection->Data Analysis

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the detection and quantification of this compound and its putative metabolites using LC-MS/MS. The provided methods and parameters can serve as a starting point for researchers and scientists in various fields. Method validation, including assessment of linearity, accuracy, precision, and matrix effects, is essential before applying these protocols to routine analysis.

References

Application Note: Utilizing Propoxyphenyl Sildenafil Analogs as a Positive Control in cGMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine (B1672433) monophosphate (cGMP) is a vital second messenger involved in numerous physiological processes, including cardiovascular homeostasis, smooth muscle relaxation, and neuronal signaling.[1][2] The intracellular concentration of cGMP is meticulously regulated by the balance between its synthesis by soluble guanylate cyclase (sGC) and its degradation by phosphodiesterases (PDEs).[1] Phosphodiesterase type 5 (PDE5), a cGMP-specific enzyme, is a key regulator in these pathways.[1][3]

Inhibitors of PDE5, such as sildenafil (B151) and its structural analogs, prevent the degradation of cGMP, leading to its accumulation and the amplification of downstream signaling cascades.[2][4] Sildenafil and its analogs, some of which are characterized by a propoxyphenyl group, are potent and selective inhibitors of PDE5.[5] Their well-defined mechanism of action makes them ideal positive controls in cGMP assays, ensuring the assay is performing as expected and providing a benchmark for the evaluation of novel compounds. This application note provides detailed protocols and data for the use of propoxyphenyl sildenafil analogs as a positive control in both biochemical and cell-based cGMP assays.

Mechanism of Action: The cGMP Signaling Pathway

The canonical nitric oxide (NO)/sGC/cGMP signaling pathway is initiated by the activation of sGC by NO. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] Subsequently, cGMP activates downstream targets, most notably Protein Kinase G (PKG), which in turn phosphorylates various substrates to elicit a cellular response, such as smooth muscle relaxation.[2][6] PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP.[1] this compound analogs act as competitive inhibitors of PDE5, binding to the catalytic site and preventing the breakdown of cGMP.[4][6] This leads to an elevation of intracellular cGMP levels, thereby prolonging and enhancing the NO-mediated signaling.[7][8]

cGMP_Signaling_Pathway NO Nitric Oxide (NO) sGC_inactive sGC (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active Catalyzes conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzes Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKG->Cellular_Response Leads to Five_GMP 5'-GMP (Inactive) PDE5->Five_GMP Propoxyphenyl_Sildenafil This compound Propoxyphenyl_Sildenafil->PDE5 Inhibits Experimental_Workflow cluster_0 Protocol 1: In Vitro PDE5 Inhibition Assay cluster_1 Protocol 2: Cell-Based cGMP Assay P1_Step1 Prepare Compound Dilutions P1_Step2 Add Compounds to Plate P1_Step1->P1_Step2 P1_Step3 Add PDE5 Enzyme P1_Step2->P1_Step3 P1_Step4 Add cGMP Substrate (Initiate) P1_Step3->P1_Step4 P1_Step5 Incubate (37°C) P1_Step4->P1_Step5 P1_Step6 Stop Reaction P1_Step5->P1_Step6 P1_Step7 Add Detection Reagents P1_Step6->P1_Step7 P1_Step8 Read Fluorescence Polarization P1_Step7->P1_Step8 P1_Step9 Calculate IC50 P1_Step8->P1_Step9 P2_Step1 Seed Cells P2_Step2 Pre-treat with Inhibitor P2_Step1->P2_Step2 P2_Step3 Stimulate with NO Donor P2_Step2->P2_Step3 P2_Step4 Lyse Cells (0.1M HCl) P2_Step3->P2_Step4 P2_Step5 Perform cGMP ELISA P2_Step4->P2_Step5 P2_Step6 Calculate cGMP Concentration P2_Step5->P2_Step6

References

Application Note: Protocol for Assessing the Solubility of Propoxyphenyl Sildenafil in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propoxyphenyl sildenafil (B151) is an analogue of sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5).[1] The assessment of aqueous solubility is a critical step in the pre-formulation and development of any active pharmaceutical ingredient (API).[2] Solubility significantly influences a drug's dissolution rate, bioavailability, and overall therapeutic efficacy.[3] As a weakly basic compound, the solubility of sildenafil and its analogues is expected to be highly pH-dependent.[4][5]

This application note provides a detailed protocol for determining the thermodynamic (equilibrium) solubility of propoxyphenyl sildenafil in aqueous buffers across a physiologically relevant pH range (1.2 - 6.8), in accordance with Biopharmaceutics Classification System (BCS) guidelines.[6] The gold-standard shake-flask method is employed to ensure the system reaches equilibrium, and a robust High-Performance Liquid Chromatography (HPLC) method is outlined for accurate quantification.[7][8]

Materials and Reagents

  • API: this compound (C₂₃H₃₂N₆O₄S, MW: 488.61 g/mol )[9][10]

  • Buffer Components:

  • HPLC Solvents & Reagents:

  • Equipment:

    • Analytical balance

    • pH meter

    • Shaking incubator or water bath shaker (temperature controlled at 37 ± 1 °C)

    • Centrifuge

    • Syringe filters (0.45 µm, chemically resistant, e.g., PTFE)

    • Volumetric flasks and pipettes

    • HPLC system with UV detector

    • HPLC column (e.g., C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size)[11]

    • Sonicator

Experimental Protocols

Prepare the following buffers. The pH of all buffers should be verified and adjusted at the experimental temperature of 37 °C.[12]

  • pH 1.2 Buffer (Simulated Gastric Fluid, without enzymes):

    • Dissolve 2.0 g of NaCl in 800 mL of water.

    • Add 7.0 mL of concentrated HCl.

    • Adjust the volume to 1000 mL with water.

    • Verify and adjust the pH to 1.2.

  • pH 4.5 Acetate Buffer:

    • Dissolve 2.99 g of sodium acetate in 800 mL of water.

    • Add 14.0 mL of 2N acetic acid.

    • Adjust the volume to 1000 mL with water.

    • Verify and adjust the pH to 4.5.

  • pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without enzymes):

    • Dissolve 6.8 g of potassium phosphate monobasic in 800 mL of water.

    • Add sodium hydroxide solution to adjust the pH.

    • Adjust the volume to 1000 mL with water.

    • Verify and adjust the pH to 6.8.[6]

The shake-flask method is a reliable technique for measuring thermodynamic solubility.[7]

  • Addition of API: Add an excess amount of this compound to vials containing a known volume (e.g., 5 mL) of each prepared buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator set to 37 ± 1 °C. Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[4]

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant. To remove undissolved solids, either centrifuge the samples at high speed or filter the aliquot through a 0.45 µm syringe filter. Filtration is often preferred to ensure complete removal of particulates.

  • pH Measurement: Measure the pH of the saturated solution at the end of the experiment to ensure the buffer capacity was not compromised.[7]

  • Dilution: Dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Analysis: Analyze the diluted samples using the validated HPLC method described below. Perform each measurement in at least triplicate.[6]

Experimental Workflow for Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Aqueous Buffers (pH 1.2, 4.5, 6.8) C Add API to Buffers A->C B Weigh Excess This compound B->C D Agitate at 37°C (24-48 hours) C->D E Centrifuge / Filter (Phase Separation) D->E F Collect Supernatant E->F G Dilute Sample with Mobile Phase F->G H Inject into HPLC System G->H I Quantify Concentration (vs. Calibration Curve) H->I

Caption: Workflow for determining the aqueous solubility of this compound.

This method is adapted from established procedures for sildenafil.[11][13]

  • Preparation of Stock and Standard Solutions:

    • Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) by dissolving an accurately weighed amount in a suitable solvent like methanol or mobile phase.[11]

    • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: A mixture of phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) and acetonitrile in a 50:50 (v/v) ratio is a good starting point.[11] The mobile phase should be filtered and degassed before use.

    • Flow Rate: 1.0 mL/min.[11]

    • Detection Wavelength: UV detection at approximately 230 nm or 290 nm.[11][14]

    • Injection Volume: 20 µL.

    • Column Temperature: 25 °C.[15]

  • Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.

    • Calculate the original solubility in each buffer by applying the dilution factor. Report the results in mg/mL or µg/mL.

pH-Solubility Relationship for a Weakly Basic Drug

G cluster_pH cluster_form cluster_sol Low_pH Low pH (e.g., pH 1.2) Ionized Ionized Form (BH⁺) (Protonated) Low_pH->Ionized Favors High_pH High pH (e.g., pH 6.8) Unionized Unionized Form (B) (Free Base) High_pH->Unionized Favors High_Sol Higher Solubility Ionized->High_Sol Leads to Low_Sol Lower Solubility Unionized->Low_Sol Leads to

Caption: Logical diagram of pH's effect on the solubility of a weakly basic drug.

Data Presentation

The quantitative results of the solubility assessment should be summarized in a clear and concise table for easy comparison.

Table 1: Equilibrium Solubility of this compound in Aqueous Buffers at 37 °C

Buffer pHMean Solubility (mg/mL)Standard Deviation (SD)
1.2[Insert Value][Insert Value]
4.5[Insert Value][Insert Value]
6.8[Insert Value][Insert Value]
(Results should be the average of at least three independent determinations)

References

Application Note: High-Resolution Mass Spectrometry for the Confident Identification of Propoxyphenyl Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the identification of propoxyphenyl sildenafil (B151), an unapproved analogue of sildenafil, in various samples such as dietary supplements and herbal products. The protocol leverages the power of High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) to provide high-confidence structural elucidation based on accurate mass measurements and characteristic fragmentation patterns. This method is crucial for regulatory bodies, quality control laboratories, and researchers investigating adulterated products.

Introduction

Sildenafil, the active ingredient in Viagra®, is a potent phosphodiesterase type 5 (PDE-5) inhibitor used to treat erectile dysfunction. The commercial success of sildenafil has led to the emergence of numerous undeclared and structurally related analogues in so-called "natural" or "herbal" supplements. Propoxyphenyl sildenafil is one such analogue, where the ethoxy group of sildenafil is replaced by a propoxy group. The presence of these unapproved substances poses a significant health risk to consumers.

High-resolution mass spectrometry offers unparalleled analytical specificity and sensitivity for the unambiguous identification of such unknown compounds.[1][2] The ability to obtain accurate mass measurements of both precursor and product ions with mass errors below 5.0 ppm significantly enhances the confidence in structural assignments.[1][3] This note provides a comprehensive workflow, from sample preparation to data analysis, for the confident identification of this compound.

Experimental Workflow

The overall experimental workflow for the identification of this compound is depicted in the following diagram.

Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis Sample Sample (e.g., Dietary Supplement) Extraction Solid-Liquid Extraction (Methanol, Sonication) Sample->Extraction Filtration Filtration (0.2 µm PTFE filter) Extraction->Filtration LC Liquid Chromatography (Reversed-Phase C18) Filtration->LC HRMS High-Resolution Mass Spectrometry (e.g., Orbitrap) LC->HRMS MS1 Full Scan MS (Accurate Mass) HRMS->MS1 MS2 dd-MS² (HCD Fragmentation) MS1->MS2 Precursor Selection Processing Data Processing Software (e.g., Mass Frontier) MS2->Processing Elucidation Structural Elucidation (Fragmentation Analysis) Processing->Elucidation Identification Compound Identification: This compound Elucidation->Identification Fragmentation cluster_frags Characteristic Fragments Precursor This compound [M+H]⁺ m/z 503.2435 F1 m/z 325 Precursor->F1 Loss of piperazine (B1678402) moiety F2 m/z 299 F1->F2 Loss of C₂H₂ F3 m/z 283 F2->F3 Loss of O

References

Application Notes and Protocols for the Structural Analysis of Propoxyphenyl Sildenafil using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl sildenafil (B151), an analogue of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has been identified as an adulterant in dietary supplements.[1][2] Its structural similarity to sildenafil necessitates precise and robust analytical methods for unequivocal identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of such molecules, providing detailed information about the chemical structure and connectivity of atoms.[3][4] This document provides detailed application notes and experimental protocols for the comprehensive structural analysis of propoxyphenyl sildenafil using a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Structural Elucidation Strategy

The unambiguous structural determination of this compound is achieved through a systematic workflow that begins with simple 1D NMR experiments and progresses to more complex 2D correlation spectroscopy. The combination of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecular fragments.[3]

Quantitative NMR Data Summary

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. Data has been compiled from published literature on this compound and its analogues.[1][4][5][6] The specific numbering scheme for the atoms is provided in the accompanying chemical structure diagram.

Table 1: ¹H NMR Spectral Data of this compound (in DMSO-d₆)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1'~4.15s-3H
H-3'~2.78t7.52H
H-4'~1.74m7.5, 7.42H
H-5'~0.94t7.43H
H-1''~4.05t6.42H
H-2''~1.75m7.0, 6.42H
H-3''~0.95t7.03H
H-Ar (ortho to SO₂)~7.90d8.51H
H-Ar (meta to SO₂)~7.85dd8.5, 2.01H
H-Ar (ortho to O-Pr)~7.15d2.01H
H-piperazine (a)~3.05m-4H
H-piperazine (b)~2.50m-4H
N-CH₃ (piperazine)~2.20s-3H

Table 2: ¹³C NMR Spectral Data of this compound (in DMSO-d₆)

Atom No.Chemical Shift (δ, ppm)
C-1' (N-CH₃)~35.0
C-3' (CH₂)~27.0
C-4' (CH₂)~22.0
C-5' (CH₃)~13.5
C-1'' (O-CH₂)~70.0
C-2'' (CH₂)~22.0
C-3'' (CH₃)~10.5
C=O~158.0
C-Ar (SO₂)~130.0
C-Ar (O-Pr)~160.0
C-Ar (quat.)~125.0, 135.0, 140.0, 148.0, 153.0
C-Ar (CH)~115.0, 128.0, 130.0
C-piperazine (a)~54.5
C-piperazine (b)~45.5
N-CH₃ (piperazine)~45.0

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[5]

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz, equipped with a broadband probe. The sample temperature should be maintained at 298 K.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Spectral width: 20 ppm

    • Acquisition time: ~3 s

    • Relaxation delay: 2 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024

    • Spectral width: 240 ppm

    • Acquisition time: ~1 s

    • Relaxation delay: 2 s

  • COSY (Correlation Spectroscopy):

    • Pulse sequence: cosygpqf

    • Number of scans: 8

    • Spectral width: 12 ppm in both dimensions

    • Data points: 2048 (F2) x 256 (F1)

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of scans: 16

    • Spectral width: 12 ppm (F2, ¹H) x 165 ppm (F1, ¹³C)

    • Data points: 2048 (F2) x 256 (F1)

    • ¹J(C,H) coupling constant: 145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse sequence: hmbcgpndqf

    • Number of scans: 32

    • Spectral width: 12 ppm (F2, ¹H) x 220 ppm (F1, ¹³C)

    • Data points: 2048 (F2) x 256 (F1)

    • Long-range coupling constant (ⁿJ(C,H)): 8 Hz

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase and baseline correct all spectra.

  • Reference the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • Reference the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.

  • Integrate the signals in the ¹H spectrum.

  • Analyze the 2D spectra to establish correlations.

Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Confirmation H1_NMR ¹H NMR C13_NMR ¹³C NMR COSY COSY H1_NMR->COSY HSQC HSQC C13_NMR->HSQC Fragment_Assembly Fragment Assembly COSY->Fragment_Assembly HMBC HMBC HSQC->HMBC HMBC->Fragment_Assembly Structure_Confirmation Structure Confirmation Fragment_Assembly->Structure_Confirmation Sample_Prep Sample Preparation Data_Acquisition NMR Data Acquisition Sample_Prep->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Data_Processing->H1_NMR Data_Processing->C13_NMR

Caption: Experimental workflow for NMR-based structural elucidation.

Key NMR Correlations for this compound

This diagram illustrates the key structural fragments of this compound and the primary NMR techniques used to confirm their connectivity.

G cluster_structure This compound Core Structure cluster_techniques NMR Techniques Pyrazolo Pyrazolopyrimidinone Core Piperazine Methylpiperazine Sulfonyl Group Pyrazolo->Piperazine HMBC COSY COSY (¹H-¹H Correlations) Pyrazolo->COSY Propyl Chain Protons HSQC HSQC (¹H-¹³C Direct Correlations) Pyrazolo->HSQC Propoxyphenyl Propoxyphenyl Group Propoxyphenyl->Pyrazolo HMBC Propoxyphenyl->COSY Propoxy Chain Protons Propoxyphenyl->HSQC Piperazine->COSY Piperazine Protons Piperazine->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations)

Caption: Key NMR correlations for structural analysis.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound.[3] The detailed protocols and expected data presented in these application notes offer a comprehensive guide for researchers in the fields of pharmaceutical analysis, forensic chemistry, and drug development. The unambiguous assignment of all proton and carbon signals, facilitated by the interpretation of 2D NMR correlations, is paramount for the accurate identification of this and other emerging sildenafil analogues.

References

Application Note: A Cell-Based Assay for Measuring the Bioactivity of Propoxyphenyl Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl sildenafil (B151) is an analog of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, where it catalyzes the degradation of cGMP.[1][2][3] By inhibiting PDE5, propoxyphenyl sildenafil is expected to increase intracellular cGMP levels, leading to various physiological responses. This application note provides a detailed protocol for a cell-based assay to quantify the bioactivity of this compound by measuring its ability to increase intracellular cGMP levels in a relevant cell line.

Principle of the Assay

This assay quantifies the inhibitory effect of this compound on PDE5 activity within a cellular context. The workflow involves stimulating cells with a nitric oxide (NO) donor to activate soluble guanylate cyclase (sGC), which in turn synthesizes cGMP from GTP. In the presence of a PDE5 inhibitor like this compound, the degradation of cGMP is blocked, leading to its accumulation. The intracellular cGMP concentration is then measured using a sensitive luminescent assay. The bioactivity of this compound is determined by generating a dose-response curve and calculating the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

Signaling Pathway of this compound

The bioactivity of this compound is centered on its modulation of the NO/sGC/cGMP signaling pathway. A simplified representation of this pathway is illustrated below.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NO_donor Nitric Oxide (NO) Donor (e.g., SNP) sGC Soluble Guanylate Cyclase (sGC) NO_donor->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Downstream_Effects Downstream Cellular Effects cGMP->Downstream_Effects Mediates 5GMP 5'-GMP PDE5->5GMP Hydrolyzes Propoxyphenyl_Sildenafil Propoxyphenyl Sildenafil Propoxyphenyl_Sildenafil->PDE5 Inhibits

Figure 1: Signaling pathway of this compound's mechanism of action.

Experimental Protocol

This protocol is optimized for a 96-well plate format using the PC-3 human prostate cancer cell line, which is known to express PDE5.[1][4]

Materials and Reagents
  • Cell Line: PC-3 (ATCC® CRL-1435™)

  • Cell Culture Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Prepare a stock solution in DMSO and serially dilute in assay buffer.

  • Sildenafil Citrate (B86180) (Positive Control): Prepare a stock solution in DMSO and serially dilute in assay buffer.

  • Sodium Nitroprusside (SNP): Prepare a fresh stock solution in water or PBS.

  • Assay Buffer: PBS or HBSS.

  • cGMP-Glo™ Assay Kit (Promega, Cat. No. V1501 or similar): Includes cGMP-Glo™ Buffer, cGMP-Glo™ Substrate, and Kinase-Glo® Reagent.

  • 96-well solid white, opaque-walled microplates: For luminescence measurements.

  • Standard laboratory equipment: Including a cell culture incubator, biosafety cabinet, multichannel pipettes, and a luminometer.

Experimental Workflow

The following diagram outlines the key steps of the experimental procedure.

Start Start Seed_Cells Seed PC-3 cells in a 96-well plate and incubate overnight Start->Seed_Cells Prepare_Compounds Prepare serial dilutions of This compound and controls Seed_Cells->Prepare_Compounds Add_Compounds Add compound dilutions to the cells and pre-incubate Prepare_Compounds->Add_Compounds Stimulate Stimulate cGMP production with SNP Add_Compounds->Stimulate Lyse_and_Detect Lyse cells and measure cGMP levels using cGMP-Glo™ Assay Stimulate->Lyse_and_Detect Analyze_Data Analyze data, plot dose-response curve, and calculate EC50 Lyse_and_Detect->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the cell-based bioactivity assay.
Step-by-Step Protocol

  • Cell Seeding:

    • Culture PC-3 cells according to standard protocols.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well white, opaque-walled plate at a density of 2 x 104 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound and sildenafil citrate in DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to achieve final desired concentrations (e.g., ranging from 1 nM to 100 µM).

    • Gently aspirate the culture medium from the wells and wash once with 100 µL of assay buffer.

    • Add 50 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest compound concentration).

    • Pre-incubate the plate for 30 minutes at 37°C.

  • Stimulation of cGMP Production:

    • Prepare a fresh solution of SNP in assay buffer.

    • Add 50 µL of the SNP solution to all wells to achieve a final concentration of 10 µM.

    • Incubate the plate for 15 minutes at 37°C.

  • Measurement of Intracellular cGMP:

    • Follow the manufacturer's protocol for the cGMP-Glo™ Assay. A general outline is provided below.

    • Equilibrate the cGMP-Glo™ Assay reagents to room temperature.

    • Add 100 µL of the reconstituted cGMP-Glo™ Reagent to each well.

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10-20 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Presentation

  • Data Normalization:

    • Subtract the average background luminescence (wells with no cells) from all experimental readings.

    • Normalize the data as a percentage of the maximum response observed with the positive control (sildenafil) or the highest concentration of this compound.

  • Dose-Response Curve and EC50 Calculation:

    • Plot the normalized luminescence values against the logarithm of the compound concentrations.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.

Example Data Presentation

The following table summarizes hypothetical data for this compound and the positive control, sildenafil.

CompoundEC50 (nM)95% Confidence Interval (nM)Hill Slope
This compound45.238.5 - 53.11.1
Sildenafil Citrate25.821.9 - 30.41.0

Troubleshooting

IssuePossible CauseSuggested Solution
High background signal Incomplete cell lysis. Contaminated reagents.Ensure adequate mixing after adding lysis reagent. Use fresh, high-quality reagents.
Low signal-to-noise ratio Low PDE5 expression in cells. Insufficient stimulation with SNP.Confirm PDE5 expression in PC-3 cells via Western blot or qPCR. Optimize SNP concentration and incubation time.
High well-to-well variability Inconsistent cell seeding. Pipetting errors.Ensure a homogenous cell suspension during seeding. Use a multichannel pipette for reagent addition.
No dose-response observed Compound is inactive at the tested concentrations. Compound has precipitated out of solution.Test a wider range of concentrations. Check the solubility of the compound in the assay buffer.

Conclusion

This application note provides a robust and detailed protocol for the cell-based measurement of this compound bioactivity. By quantifying the compound's ability to inhibit PDE5 and increase intracellular cGMP levels, this assay serves as a valuable tool for researchers in drug discovery and development to characterize the potency and efficacy of novel PDE5 inhibitors.

References

Application of Propoxyphenyl Sildenafil and its Analogues in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Propoxyphenyl sildenafil (B151) is an analogue of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Sildenafil itself is chemically designated as 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[3] Propoxyphenyl sildenafil is structurally similar, with the ethoxy group being replaced by a propoxy group.[1][2] Both compounds are expected to exert their biological effects through the inhibition of PDE5, an enzyme crucial in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) levels within smooth muscle cells.[4] Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.[3][4]

The primary application of sildenafil and its analogues in a research context is the study of smooth muscle physiology and pharmacology, particularly in relation to the nitric oxide (NO)/cGMP signaling pathway. These compounds are invaluable tools for investigating erectile dysfunction, pulmonary arterial hypertension, and other disorders associated with abnormal smooth muscle tone.[5]

Mechanism of Action

The relaxation of smooth muscle is a complex process initiated by the release of nitric oxide (NO) from endothelial cells and non-adrenergic, non-cholinergic neurons.[6] NO activates soluble guanylate cyclase (sGC) in smooth muscle cells, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[7] cGMP acts as a second messenger, activating protein kinase G (PKG). PKG activation leads to a cascade of events that decrease intracellular calcium concentrations and desensitize the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation.[7]

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs). Sildenafil and its analogues competitively inhibit PDE5, the predominant PDE isozyme in many smooth muscle tissues, including the corpus cavernosum.[4][8] This inhibition leads to an accumulation of cGMP, thereby amplifying the relaxant effects of NO.[8]

Signaling Pathway Diagram

Sildenafil Signaling Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO Nitric Oxide (NO) eNOS->NO Ca2+/Calmodulin sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses cGMP cGMP sGC->cGMP Activated by NO GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Hydrolysis Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: Sildenafil inhibits PDE5, leading to increased cGMP and smooth muscle relaxation.

Experimental Protocols

In Vitro Smooth Muscle Tension Studies

This protocol describes a common method for assessing the effects of compounds like sildenafil on the contractility of isolated smooth muscle tissue strips.

1. Tissue Preparation:

  • Euthanize the experimental animal (e.g., rabbit, rat) in accordance with institutional animal care and use committee guidelines.

  • Carefully dissect the desired smooth muscle tissue (e.g., corpus cavernosum, aorta, bladder).

  • Place the tissue in cold, oxygenated Krebs-Henseleit solution (see composition below).

  • Isolate smooth muscle strips of appropriate dimensions (e.g., 2 x 2 x 10 mm).

2. Mounting and Equilibration:

  • Mount the tissue strips in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Apply an initial optimal resting tension (e.g., 1.5-2.0 g) and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

3. Contraction and Relaxation Studies:

  • Induce a stable contraction with a contractile agent such as phenylephrine (B352888) (e.g., 10⁻⁵ M) or carbachol.[5]

  • Once a plateau in contraction is reached, add cumulative concentrations of sildenafil (or the test compound) to the organ bath in a stepwise manner (e.g., 10⁻⁹ M to 10⁻⁵ M).

  • Record the relaxation response after each addition until a maximal response is achieved or the concentration range is covered.

  • At the end of the experiment, wash the tissue and induce a maximal contraction with a high-potassium solution (e.g., 80 mM KCl) to normalize the responses.

4. Data Analysis:

  • Express the relaxation responses as a percentage of the pre-induced contraction.

  • Plot the concentration-response curve and calculate the EC₅₀ (half-maximal effective concentration) value.

Krebs-Henseleit Solution Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.

Experimental Workflow Diagram

Experimental Workflow A Tissue Dissection and Preparation B Mounting in Organ Bath A->B C Equilibration (60-90 min) B->C D Induce Contraction (e.g., Phenylephrine) C->D E Cumulative Addition of Sildenafil D->E F Record Relaxation Response E->F F->E Next Concentration G Data Analysis (Concentration-Response Curve) F->G

Caption: Workflow for in vitro smooth muscle relaxation experiments.

Data Presentation

Quantitative Data for Sildenafil

The following table summarizes key quantitative parameters for sildenafil's activity from various studies.

ParameterValueTissue/EnzymeConditionsReference
IC₅₀ 3.5 nMPDE5 from Human Corpus CavernosumIn vitro enzyme assay[8]
33 nMPDE6 from Bovine RetinaIn vitro enzyme assay[8]
Kᵢ 2-4 nMPDE5 from Human Corpus Cavernosum Smooth Muscle CellsIn vitro enzyme assay[6]
4-6 nMCrude extract of Human Corpus Cavernosum Smooth Muscle CellsIn vitro enzyme assay[6]
Relaxation Starts at 3 µMCarbachol-pre-contracted human detrusor stripsIn vitro organ bath[5]
-62.0 ± 2.3% at 30 µMCarbachol-pre-contracted human detrusor stripsIn vitro organ bath[2]

Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) are measures of the potency of a drug in inhibiting an enzyme. Lower values indicate higher potency. EC₅₀ (half-maximal effective concentration) in relaxation studies would be the concentration of the drug that produces 50% of its maximal relaxant effect.

Conclusion

Sildenafil and its analogues, such as this compound, are powerful research tools for elucidating the role of the NO/cGMP pathway in smooth muscle physiology. The provided protocols and data serve as a starting point for researchers investigating the effects of these compounds on smooth muscle relaxation. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results in this field of study.

References

Method Development for the Quantification of Propoxyphenyl Sildenafil in Complex Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of propoxyphenyl sildenafil (B151) in complex biological matrices such as human plasma and urine. The method utilizes a straightforward protein precipitation or liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described protocol has been validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification. This method is suitable for various research applications, including pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.

Introduction

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Its mechanism of action involves the enhancement of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation.[2][3] The emergence of various sildenafil analogues, such as propoxyphenyl sildenafil, in dietary supplements and herbal preparations necessitates the development of reliable analytical methods for their detection and quantification.[4][5] These unapproved analogues can have unpredictable potency and side-effect profiles.[5] Analyzing these compounds in complex biological matrices presents challenges due to potential interferences and the need for high sensitivity.[6] This application note provides a detailed protocol for the analysis of this compound, ensuring accurate and reliable results for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

  • This compound reference standard

  • Sildenafil-d8 (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (ultrapure)

  • Human plasma (drug-free)

  • Human urine (drug-free)

Instrumentation

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[7]

Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water[8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[8]

  • Flow Rate: 0.3 mL/min[7][9]

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined by direct infusion of the reference standard. As an example, for sildenafil, the transition is m/z 475.4 → 283.3.[8]

    • Sildenafil-d8 (IS): m/z 483.3 → 108.1[8]

  • Source Parameters: Optimized for maximum signal intensity.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Sildenafil-d8).

  • Add 300 µL of acetonitrile to precipitate the proteins.[7][9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50, A:B).

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Human Urine (Liquid-Liquid Extraction)
  • Pipette 500 µL of human urine into a 2 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Sildenafil-d8).

  • Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.

  • Add 1 mL of a mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50, A:B).

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Method Validation Parameters for this compound Analysis
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Range 1.0 - 1000 ng/mL1.0 - 1000 ng/mL[7][8][10]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101.0 ng/mL[7][10]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[11]-5.2% to 8.5%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)[11]Intra-day: < 6.5%, Inter-day: < 8.1%[8][12]
Recovery (%) Consistent and reproducible> 85%
Matrix Effect (%) Within 85-115%92.3% - 108.7%
Stability
Freeze-Thaw Stability (3 cycles)Within ±15%Stable[10]
Short-Term Stability (24h at RT)Within ±15%Stable
Long-Term Stability (30 days at -80°C)Within ±15%Stable

Visualizations

experimental_workflow cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation p1 1. Plasma Aliquot (100 µL) p2 2. Add Internal Standard p1->p2 p3 3. Protein Precipitation (Acetonitrile) p2->p3 p4 4. Vortex & Centrifuge p3->p4 p5 5. Evaporate Supernatant p4->p5 p6 6. Reconstitute p5->p6 analysis LC-MS/MS Analysis p6->analysis u1 1. Urine Aliquot (500 µL) u2 2. Add Internal Standard u1->u2 u3 3. Liquid-Liquid Extraction u2->u3 u4 4. Vortex & Centrifuge u3->u4 u5 5. Evaporate Organic Layer u4->u5 u6 6. Reconstitute u5->u6 u6->analysis data Data Acquisition & Processing analysis->data

Caption: Experimental workflow for sample preparation and analysis.

signaling_pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP 5'-GMP PDE5->GMP Propoxyphenyl_Sildenafil Propoxyphenyl Sildenafil Propoxyphenyl_Sildenafil->PDE5 Inhibits

Caption: Simplified signaling pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Propoxyphenyl Sildenafil Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of propoxyphenyl sildenafil (B151) for in vivo studies. As propoxyphenyl sildenafil is an analog of sildenafil, the following guidance is based on established methods for enhancing the solubility of sildenafil and other poorly water-soluble drugs.

Troubleshooting Guides

Issue: High Variability or Poor Efficacy in In Vivo Studies

Researchers often encounter inconsistent results or lower-than-expected efficacy in animal studies, which can frequently be attributed to poor and variable drug exposure. This guide provides a systematic approach to troubleshooting these issues.

Troubleshooting Workflow for Poor In Vivo Performance

start Inconsistent In Vivo Results solubility Assess Formulation Solubility & Stability start->solubility dosing Verify Dosing Accuracy & Technique start->dosing animal Evaluate Animal Model & Health start->animal sub_solubility1 Precipitation in Dosing Vehicle? solubility->sub_solubility1 sub_solubility2 Inconsistent Drug Concentration? solubility->sub_solubility2 sub_dosing1 Inaccurate Volume Administered? dosing->sub_dosing1 sub_dosing2 Improper Administration Technique? dosing->sub_dosing2 sub_animal1 High Biological Variability? animal->sub_animal1 sub_animal2 Underlying Health Issues? animal->sub_animal2 action_solubility1 Reformulate with a Solubility Enhancement Technique sub_solubility1->action_solubility1 action_solubility2 Implement Stringent QC for Formulation Preparation sub_solubility2->action_solubility2 action_dosing1 Calibrate Dosing Equipment & Standardize Procedures sub_dosing1->action_dosing1 action_dosing2 Provide Additional Training on Administration Route sub_dosing2->action_dosing2 action_animal1 Increase Sample Size & Use Genetically Homogeneous Animals sub_animal1->action_animal1 action_animal2 Ensure Proper Acclimation & Health Screening sub_animal2->action_animal2 start Poorly Soluble Compound (this compound) char Physicochemical Characterization (Solubility, LogP, pKa, Solid State) start->char decision Select Initial Formulation Strategy char->decision solid_dispersion Solid Dispersion decision->solid_dispersion Amorphous stabilization needed cyclodextrin Cyclodextrin Complexation decision->cyclodextrin Molecular encapsulation suitable nanosuspension Nanosuspension decision->nanosuspension Particle size reduction feasible cosolvent Co-solvent System decision->cosolvent Simple liquid formulation desired evaluation In Vitro Evaluation (Solubility, Dissolution, Stability) solid_dispersion->evaluation cyclodextrin->evaluation nanosuspension->evaluation cosolvent->evaluation optimization Optimization of Formulation evaluation->optimization optimization->decision Unsuccessful invivo In Vivo Studies optimization->invivo Successful sexual_stimulation Sexual Stimulation no_release Nitric Oxide (NO) Release sexual_stimulation->no_release gc_activation Guanylate Cyclase Activation no_release->gc_activation gtp_to_cgmp GTP to cGMP Conversion gc_activation->gtp_to_cgmp muscle_relaxation Smooth Muscle Relaxation gtp_to_cgmp->muscle_relaxation pde5 PDE5 gtp_to_cgmp->pde5 degrades vasodilation Vasodilation & Increased Blood Flow muscle_relaxation->vasodilation erection Erection vasodilation->erection gmp GMP (inactive) pde5->gmp sildenafil This compound sildenafil->pde5 inhibits

Troubleshooting low efficacy of propoxyphenyl sildenafil in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with propoxyphenyl sildenafil (B151) and other phosphodiesterase type 5 (PDE5) inhibitors. Given that propoxyphenyl sildenafil is a sildenafil analogue, much of the guidance is based on the well-established principles of sildenafil and other PDE5 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a structural analogue of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor.[1][2] It has been identified as an undeclared ingredient in some illegal sexual enhancement products.[3][4] Its chemical structure is similar to sildenafil, with a propoxy group in place of the ethoxy group on the phenyl ring.[1]

Q2: What is the expected mechanism of action for this compound?

A2: As a sildenafil analogue, this compound is expected to act as a competitive inhibitor of phosphodiesterase type 5 (PDE5).[5] PDE5 is the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[6] By inhibiting PDE5, this compound should lead to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[5][6] This is the same mechanism of action as sildenafil.[5][6]

Q3: Why am I observing lower-than-expected efficacy in my in-vitro experiments?

A3: Lower-than-expected efficacy for a PDE5 inhibitor in in-vitro assays can stem from several factors, including issues with compound stability and solubility, suboptimal assay conditions, or inaccurate dilutions.[7] It is crucial to verify the solubility of the compound in your assay buffer and to prepare fresh dilutions for each experiment.[7] Additionally, the concentration of the substrate (cGMP) and the activity of the PDE5 enzyme preparation should be optimized and verified.[7]

Q4: Could off-target effects be influencing my experimental results?

A4: Yes, at higher concentrations, PDE5 inhibitors can exhibit off-target effects by interacting with other proteins, which can complicate the interpretation of experimental results.[8] The most common off-target effects for PDE5 inhibitors involve the inhibition of other PDE isoforms, such as PDE6 (found in the retina) and PDE11 (present in skeletal muscle and other tissues).[8] To investigate this, you can perform selectivity profiling against a panel of other phosphodiesterase isoforms.[7]

Troubleshooting Guides

Issue 1: Inconsistent or Low Potency (IC50) in In-Vitro Assays
Possible Cause Troubleshooting Steps
Compound Instability or Poor Solubility 1. Verify Solubility: Visually inspect for any precipitation of this compound in the assay buffer at the concentrations used.[7]2. Use Fresh Solutions: Prepare fresh dilutions from a frozen stock solution for every experiment, as the compound may degrade in aqueous solutions over time.[7]3. Assess Stability: To confirm stability, incubate the compound in the assay buffer for the duration of the experiment and then analyze its integrity using a method like HPLC.[7]
Suboptimal Assay Conditions 1. Optimize Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. It is recommended to use a cGMP concentration at or below the Michaelis constant (Km) for the PDE5 enzyme.[7]2. Verify Enzyme Activity: Ensure your PDE5 enzyme preparation is active. Enzyme activity can diminish with improper storage or handling.[7]3. Run a Positive Control: Include a well-characterized PDE5 inhibitor, such as sildenafil, as a positive control to confirm the assay is performing as expected.[7]
Pipetting and Dilution Inaccuracies 1. Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate liquid handling.2. Careful Serial Dilutions: Employ a meticulous serial dilution technique to prepare the concentration-response curve.
Issue 2: Poor or Inconsistent Cellular Activity
Possible Cause Troubleshooting Steps
Low Cell Permeability 1. Assess Cell Permeability: If the compound has poor membrane permeability, it may not reach its intracellular target. Consider using cell lines with known transporter expression or performing permeability assays.2. Increase Incubation Time: A longer incubation period may be necessary for the compound to accumulate within the cells.
Cellular Efflux 1. Use Efflux Pump Inhibitors: Cells may actively transport the compound out via efflux pumps. Co-incubation with known efflux pump inhibitors can help to clarify this possibility.
Off-Target Effects 1. Selectivity Profiling: Test the compound against other phosphodiesterase isoforms (e.g., PDE6, PDE11) to determine its selectivity.[7]2. Use a Structurally Different Inhibitor: Employ a PDE5 inhibitor with a different chemical structure. If the same phenotype is observed, it is more likely to be an on-target effect.[8]

Experimental Protocols

Protocol 1: Cellular cGMP Accumulation Assay

This protocol is designed to measure the intracellular accumulation of cGMP in response to PDE5 inhibition.

  • Cell Culture: Plate cells (e.g., smooth muscle cells) in a multi-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes.

  • Stimulation: Stimulate the cells with a nitric oxide (NO) donor (e.g., 10 µM sodium nitroprusside) for 10 minutes to induce cGMP production.[7]

  • Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of your cGMP assay kit.[7]

  • cGMP Measurement: Measure the cGMP concentration in the cell lysates using a competitive immunoassay kit.[7]

  • Normalization: Normalize the cGMP levels to the protein concentration in each well.[7]

  • Data Analysis: Plot the cGMP concentration against the this compound concentration to determine the dose-dependent effect.[7]

Protocol 2: Western Blot for Off-Target Effects on Kinase Pathways

This protocol can be used to investigate if this compound has off-target effects on signaling pathways, such as the MAPK/ERK pathway.

  • Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a vehicle control.

  • Cell Lysis: Lyse the cells in RIPA buffer and determine the protein concentration.[8]

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK, total ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Use a chemiluminescent substrate to detect the protein bands.[8]

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[8]

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate for PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP PDE5->5_GMP Degrades to Propoxyphenyl_Sildenafil Propoxyphenyl Sildenafil Propoxyphenyl_Sildenafil->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_invitro In-Vitro Assay cluster_cellular Cellular Assay start Low Efficacy Observed issue_identification Identify Experimental Setup (In-vitro vs. Cellular) start->issue_identification check_compound Check Compound Stability & Solubility issue_identification->check_compound In-Vitro check_permeability Assess Cell Permeability & Efflux issue_identification->check_permeability Cellular check_assay Verify Assay Conditions (Substrate, Enzyme) check_compound->check_assay check_dilutions Review Dilution Procedure check_assay->check_dilutions resolve Issue Resolved check_dilutions->resolve no_resolve Consult Further check_dilutions->no_resolve check_off_target Investigate Off-Target Effects check_permeability->check_off_target check_off_target->resolve check_off_target->no_resolve

Caption: A logical workflow for troubleshooting low efficacy of this compound.

References

Technical Support Center: Optimizing Sildenafil Analog Dosage to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the optimization of sildenafil (B151) analogs, such as propoxyphenyl sildenafil. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other sildenafil analogs?

A1: this compound and other related analogs are inhibitors of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is an enzyme that breaks down cyclic guanosine (B1672433) monophosphate (cGMP) in various tissues.[1][2] By inhibiting PDE5, these compounds increase cGMP levels, leading to smooth muscle relaxation and vasodilation.[1][2] This is the primary mechanism for their therapeutic effects in conditions like erectile dysfunction and pulmonary arterial hypertension.[1][2]

Q2: What are the most common off-target effects associated with sildenafil analogs and what are their mechanisms?

A2: Off-target effects of sildenafil analogs are primarily due to their inhibition of other phosphodiesterase (PDE) isoenzymes or their effects on other signaling pathways. Common off-target effects include:

  • Visual Disturbances: Inhibition of PDE6 in the retina can lead to altered color perception and blurred vision.[3]

  • Headaches and Flushing: Vasodilation in blood vessels outside the target tissues can cause headaches and facial flushing.[4]

  • Dyspepsia: Effects on the smooth muscle of the gastrointestinal tract can lead to indigestion.[4]

  • Myalgia and Back Pain: Inhibition of PDE11 in skeletal muscle has been associated with muscle and back pain.[3]

  • Hypotension: Systemic vasodilation can cause a drop in blood pressure, which can be dangerous if combined with other vasodilators like nitrates.[1][4]

Q3: How can I assess the selectivity of my novel sildenafil analog?

A3: Assessing the selectivity of your compound is crucial for minimizing off-target effects. This is typically done by screening your analog against a panel of different PDE isoenzymes (PDE1-11). A highly selective compound will show significantly greater potency for PDE5 compared to other PDEs. This data is usually presented as IC50 values for each enzyme.

Q4: What are the key considerations for designing an in vivo study to evaluate the efficacy and off-target effects of a new sildenafil analog?

A4: When designing in vivo studies, consider the following:

  • Animal Model: Choose a relevant animal model that mimics the human condition you are targeting.

  • Dose Range: Select a dose range based on in vitro potency and preliminary toxicity data.

  • Pharmacokinetics: Determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of your compound to inform dosing regimens.

  • Efficacy Endpoints: Define clear and measurable endpoints to assess the therapeutic effect.

  • Toxicity and Off-Target Effect Monitoring: Include assessments for potential off-target effects, such as cardiovascular monitoring, ophthalmic examinations, and clinical chemistry panels.

Troubleshooting Guides

Troubleshooting In Vitro Assay Inconsistencies

Issue Possible Cause Troubleshooting Steps
Lower than expected potency (high IC50) in PDE5 inhibition assay. 1. Compound instability: The analog may be degrading in the assay buffer. 2. Incorrect compound concentration: Errors in serial dilutions. 3. Assay interference: The compound may interfere with the detection method (e.g., fluorescence quenching).1. Assess compound stability in the assay buffer over the experiment's duration. 2. Prepare fresh dilutions and verify concentrations. 3. Run control experiments to check for assay interference.
High variability between replicate wells. 1. Pipetting errors: Inaccurate dispensing of compound or reagents. 2. Edge effects in microplates: Evaporation or temperature gradients across the plate. 3. Cell-based assay variability: Inconsistent cell seeding density or cell health.1. Use calibrated pipettes and proper technique. 2. Avoid using the outer wells of the plate or fill them with buffer. 3. Ensure uniform cell seeding and monitor cell viability.
Observed cytotoxicity in cell-based assays. 1. Off-target toxicity: The compound may be hitting other cellular targets. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells. 3. On-target toxicity: Excessive modulation of the target pathway may be detrimental to cell health.1. Perform counter-screens against other relevant targets. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line. 3. Investigate if reducing the compound concentration mitigates toxicity while retaining efficacy.

Troubleshooting In Vivo Study Issues

Issue Possible Cause Troubleshooting Steps
Lack of efficacy at expected therapeutic doses. 1. Poor bioavailability: The compound may not be well absorbed or may be rapidly metabolized. 2. Insufficient target engagement: The administered dose may not be high enough to achieve the necessary concentration at the target tissue.1. Conduct pharmacokinetic studies to determine the compound's profile. 2. Perform pharmacodynamic studies to measure target engagement at different doses.
Unexpected adverse events or toxicity. 1. Off-target effects: The compound may be interacting with unintended targets in vivo. 2. Metabolite toxicity: A metabolite of the compound may be causing the toxicity.1. Conduct broader in vitro off-target screening. 2. Identify and characterize the major metabolites and assess their toxicity.

Experimental Protocols

Protocol 1: In Vitro PDE5 Inhibition Assay

This protocol describes a typical fluorescence polarization (FP)-based assay to determine the IC50 of a test compound against PDE5.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute recombinant human PDE5 enzyme to the desired concentration in assay buffer.

    • Prepare a solution of FAM-cGMP substrate in assay buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) and a reference compound (e.g., sildenafil) in DMSO, followed by dilution in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or reference compound to the wells of a 384-well microplate.

    • Add 10 µL of the diluted PDE5 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the FAM-cGMP substrate solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a stop solution containing a binding agent that captures the product (FAM-GMP).

  • Data Analysis:

    • Read the fluorescence polarization on a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Efficacy Assessment in a Rodent Model of Erectile Dysfunction

This protocol outlines a method to assess the pro-erectile effect of a sildenafil analog in an anesthetized rat model.

  • Animal Preparation:

    • Anesthetize male rats (e.g., Sprague-Dawley) with an appropriate anesthetic.

    • Surgically expose the carotid artery for blood pressure monitoring and the jugular vein for drug administration.

    • Expose the cavernous nerve and place a stimulating electrode.

    • Insert a 25-gauge needle into the crus of the penis and connect it to a pressure transducer to measure intracavernosal pressure (ICP).

  • Experimental Procedure:

    • Administer the test compound or vehicle intravenously or orally.

    • After a predetermined pretreatment time, stimulate the cavernous nerve with a specific electrical stimulus (e.g., 5V, 20 Hz, 60 seconds).

    • Record the mean arterial pressure (MAP) and ICP simultaneously.

  • Data Analysis:

    • Calculate the change in ICP and the ratio of the maximal ICP to the MAP for each stimulation.

    • Compare the erectile responses between the vehicle-treated and compound-treated groups to determine the efficacy of the test compound.

Data Presentation

Table 1: In Vitro Potency and Selectivity of Sildenafil and a Hypothetical Analog (Analog-X)

Compound PDE5 IC50 (nM) PDE6 IC50 (nM) PDE11 IC50 (nM) Selectivity (PDE6/PDE5) Selectivity (PDE11/PDE5)
Sildenafil5.05050010100
Analog-X2.51002500401000

Table 2: In Vivo Efficacy and Hemodynamic Effects of Sildenafil and Analog-X in a Rat Model

Treatment (1 mg/kg, i.v.) Max ICP/MAP Ratio Change in MAP (mmHg)
Vehicle0.25 ± 0.05-2 ± 1
Sildenafil0.75 ± 0.10-15 ± 3
Analog-X0.80 ± 0.08-8 ± 2

Visualizations

Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP GMP PDE5->GMP Sildenafil_Analog This compound (or Analog) Sildenafil_Analog->PDE5 inhibits

Caption: cGMP signaling pathway and the inhibitory action of sildenafil analogs on PDE5.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Primary PDE5 Assay Primary PDE5 Assay Compound Synthesis->Primary PDE5 Assay Selectivity Profiling\n(PDE1-11) Selectivity Profiling (PDE1-11) Primary PDE5 Assay->Selectivity Profiling\n(PDE1-11) Cell-based Assays\n(Potency & Cytotoxicity) Cell-based Assays (Potency & Cytotoxicity) Selectivity Profiling\n(PDE1-11)->Cell-based Assays\n(Potency & Cytotoxicity) Pharmacokinetics (PK) Pharmacokinetics (PK) Cell-based Assays\n(Potency & Cytotoxicity)->Pharmacokinetics (PK) Efficacy Models Efficacy Models Pharmacokinetics (PK)->Efficacy Models Toxicology Studies Toxicology Studies Efficacy Models->Toxicology Studies Lead Optimization Lead Optimization Efficacy Models->Lead Optimization Toxicology Studies->Lead Optimization

Caption: A typical experimental workflow for the development of novel sildenafil analogs.

Troubleshooting_Tree Start Unexpected In Vivo Toxicity Observed Check_Metabolism Assess in vitro metabolic stability Start->Check_Metabolism Check_Off_Target Broaden off-target screening (e.g., kinase panel) Start->Check_Off_Target High_Metabolism Rapid metabolism to a toxic metabolite? Check_Metabolism->High_Metabolism Off_Target_Hit Novel off-target interaction identified? Check_Off_Target->Off_Target_Hit High_Metabolism->Off_Target_Hit No Redesign Redesign compound to block metabolic site High_Metabolism->Redesign Yes SAR Use SAR to design out off-target activity Off_Target_Hit->SAR Yes End_Redesign Re-evaluate new analog Redesign->End_Redesign SAR->End_Redesign

Caption: A troubleshooting decision tree for unexpected in vivo toxicity.

References

Preventing degradation of propoxyphenyl sildenafil in aqueous solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propoxyphenyl Sildenafil (B151). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of propoxyphenyl sildenafil in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound in aqueous solutions.

Issue Potential Cause Troubleshooting Steps
Precipitation in aqueous solution pH-dependent solubility: this compound, similar to sildenafil, is a weakly basic compound. Its solubility is significantly higher in acidic conditions and decreases as the pH becomes neutral or alkaline.[1][2]1. Verify pH: Measure the pH of your aqueous solution.2. Adjust pH: If the pH is neutral or alkaline, lower it to an acidic range (e.g., pH < 5) using a suitable buffer, such as a citrate (B86180) buffer, to increase solubility.[1]3. Check Concentration: Ensure the concentration of this compound does not surpass its solubility limit at the specific pH and temperature of your solution.[1]
Loss of compound concentration over time Degradation: this compound is likely susceptible to degradation under certain conditions, including strongly acidic or alkaline pH, presence of oxidizing agents, and exposure to UV light.[1][3][4][5]1. Control pH: Maintain the pH of the solution in a weakly acidic to neutral range (pH 4-7) for better stability.[6][7]2. Protect from Light: Store solutions in amber-colored vials or wrap containers with aluminum foil to prevent photodegradation.[1]3. Avoid Oxidizing Agents: Do not use strong oxidizing agents in your formulation. If oxidation is a concern, consider purging the solution with an inert gas like nitrogen.[1][3][4][5]4. Control Temperature: Store solutions at controlled room temperature or refrigerated, as elevated temperatures can accelerate degradation.
Inconsistent analytical results (e.g., HPLC) Analytical Method Variability or Analyte Instability: Issues with sample preparation, the HPLC method, or the stability of this compound in the mobile phase can lead to inconsistent results.1. Mobile Phase pH: Ensure the pH of the mobile phase is consistent, as the retention time of sildenafil analogues can be sensitive to pH changes.[1]2. Sample Diluent: Use a diluent that ensures the stability of the compound; the mobile phase is often a suitable choice.[1]3. Filter Compatibility: Verify that the filter membrane used for sample preparation does not adsorb the drug.4. Solution Stability: Although sildenafil solutions can be stable for up to 48 hours at room temperature, it is advisable to prepare fresh standards and samples, or to verify the stability in your specific solvent system.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary structural difference between sildenafil and this compound?

A1: The primary structural difference is the substitution of the ethoxy group (-OCH2CH3) on the phenyl ring of sildenafil with a propoxy group (-OCH2CH2CH3) in this compound.[8]

Q2: Under what conditions is this compound most likely to degrade in an aqueous solution?

A2: Based on data from its analogue, sildenafil, this compound is most susceptible to degradation under strongly alkaline and oxidative conditions.[3][4][5] Partial degradation can also occur in strongly acidic environments.[3][5] It is generally more stable under thermal and photolytic stress.[4][5]

Q3: What are the expected degradation products of this compound?

A3: The primary degradation product under oxidative stress is expected to be the N-oxide derivative.[5] Hydrolysis under acidic or alkaline conditions may lead to the cleavage of the piperazine (B1678402) ring or other structural modifications.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is highly dependent on pH. As a weak base, its solubility is significantly higher in acidic solutions (pH < 5) and decreases dramatically in neutral to alkaline conditions.[1][2]

Q5: What is the recommended pH range for maintaining the stability of this compound in an aqueous solution?

A5: For optimal stability and to prevent degradation, it is recommended to maintain the aqueous solution within a weakly acidic to neutral pH range, approximately pH 4 to 7. Studies on sildenafil have shown good stability in this range for extended periods.[6][7]

Quantitative Data

The following tables provide quantitative data on the solubility and stability of sildenafil, which can be used as a reference for this compound due to their structural similarity.

Table 1: pH-Dependent Solubility of Sildenafil Citrate at 37°C [1][2]

pHSolubility (mg/mL)
1.237.25
4.021.19
5.018.53
6.80.40
7.40.24
8.00.22

Table 2: Forced Degradation Studies of Sildenafil Solution (0.1 mg/mL)

Stress ConditionDurationTemperature% Degradation (Approx.)Reference
0.1 N HCl (Acid Hydrolysis)2 weeksRoom TempPartial Degradation[3]
5 N HCl (Acid Hydrolysis)5 hours80°CNo significant degradation[4]
0.1 N NaOH (Base Hydrolysis)2 weeksRoom TempPartial Degradation[3]
5 N NaOH (Base Hydrolysis)5 hours80°C~15%[4]
5% H₂O₂ (Oxidation)3 hours80°C~25%[4]
0.1% H₂O₂ (Oxidation)24 hoursRoom TempComplete Degradation[3]
Heat24 hours105°CNo significant degradation[4]
UV Light24 hours254 nmNo significant degradation[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Reflux the mixture for 15 minutes.[5]

    • Cool the solution to room temperature and neutralize with 1 N NaOH.

    • Dilute to a final concentration suitable for analysis (e.g., 100 µg/mL) with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Reflux the mixture for 15 minutes.[5]

    • Cool the solution to room temperature and neutralize with 1 N HCl.

    • Dilute to a final concentration suitable for analysis with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Reflux the mixture for 15 minutes.[5]

    • Cool the solution to room temperature.

    • Dilute to a final concentration suitable for analysis with the mobile phase.

  • Thermal Degradation:

    • Transfer the solid this compound to an oven maintained at 110°C for 24 hours.[5]

    • After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL) to daylight or a UV lamp for 24 hours.[5]

    • Keep a control sample protected from light.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general HPLC method for the analysis of this compound and its degradation products.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to ~3.0) and acetonitrile. The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: UV detection at approximately 225 nm.[5]

    • Injection Volume: 20 µL.

    • Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • For analysis, dilute the stock solution to a concentration within the linear range of the method.

    • Filter the sample through a 0.45 µm filter before injection.

Visualizations

degradation_pathway cluster_conditions Stress Conditions propoxyphenyl_sildenafil This compound degradation_products Degradation Products (e.g., N-oxide, cleaved piperazine ring) propoxyphenyl_sildenafil->degradation_products Major Degradation stable Stable propoxyphenyl_sildenafil->stable Minor or No Degradation acid_hydrolysis Acid Hydrolysis (e.g., HCl) base_hydrolysis Base Hydrolysis (e.g., NaOH) oxidation Oxidation (e.g., H₂O₂) photolysis Photolysis (UV/Visible Light) thermal Thermal Stress (Heat)

Caption: Inferred degradation pathways of this compound.

experimental_workflow start Start: Prepare Aqueous Solution of this compound stress Apply Stress Conditions (pH, Temp, Light, Oxidant) start->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify this compound and Degradation Products analysis->data evaluation Evaluate Stability Profile and Degradation Kinetics data->evaluation

Caption: General workflow for stability testing of this compound.

References

Technical Support Center: Propoxyphenyl Sildenafil Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of propoxyphenyl sildenafil (B151) and other related impurities.

Frequently Asked Questions (FAQs)

Q1: What is propoxyphenyl sildenafil and why is it a concern?

A1: this compound is an analogue of sildenafil where the ethoxy group on the phenyl ring is replaced by a propoxy group.[1][2] It has been identified as an illegal adulterant in products marketed for sexual enhancement.[1][2] The primary concern is the unknown safety and pharmacological profile of this and other uncharacterized impurities, which could pose health risks.[3]

Q2: What are the common process-related impurities of sildenafil?

A2: During the synthesis of sildenafil citrate, several process-related impurities can be formed. These include, but are not limited to:

  • Desmethyl sildenafil: Lacks a methyl group from the piperazine (B1678402) ring.[4]

  • Sulfonic acid impurity: A hydrolysis product of the chlorosulfonyl intermediate.[4]

  • Sildenafil dimer: Formed from the reaction of two sildenafil molecules.[4]

  • Sildenafil N-oxide: An oxidation product of the piperazine nitrogen.[4]

  • Other impurities such as Chloro Impurity, Methyl Ester Impurity, Desethyl Impurity, and Dimer Impurity have also been identified.[5]

Q3: What are the recommended analytical techniques for identifying and quantifying this compound and other impurities?

A3: The most common and effective analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying sildenafil and its impurities.[6][7][8] Reversed-phase C18 columns are frequently used.[6][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information and is crucial for identifying unknown impurities by determining their mass-to-charge ratio.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated impurities.[1][4]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the impurity.[1][4]

Troubleshooting Guides

Issue 1: Poor separation of impurities in HPLC analysis.

Possible Cause Troubleshooting Step
Inappropriate mobile phase composition Optimize the mobile phase gradient and solvent ratios. A common mobile phase for sildenafil impurity analysis is a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.[6]
Incorrect column chemistry Ensure the use of a suitable column, such as a reversed-phase C18 column, which has been shown to be effective for separating sildenafil and its impurities.[6]
Suboptimal flow rate or temperature Adjust the flow rate and column temperature to improve resolution. A typical flow rate is 1.0 ml/min.[6][7]

Issue 2: Difficulty in identifying an unknown peak in the chromatogram.

Possible Cause Troubleshooting Step
Co-elution with another compound Modify the HPLC method (e.g., gradient, flow rate) to achieve better separation.
Insufficient data for identification Utilize LC-MS to obtain the mass of the unknown peak. Isolate the impurity using preparative HPLC for further characterization by NMR and IR spectroscopy.[1][4]
Novel impurity A comprehensive literature search for known sildenafil analogues and degradation products should be performed. If the impurity is not documented, full structural elucidation will be necessary.

Issue 3: Inaccurate quantification of impurities.

Possible Cause Troubleshooting Step
Lack of a reference standard If a certified reference standard for the impurity is unavailable, consider synthesizing the impurity for use as a standard.[4][5]
Non-linear detector response Ensure that the concentration of the impurity falls within the linear range of the detector. A calibration curve should be generated using a certified reference standard.
Sample degradation during analysis Use a stability-indicating method and ensure that the sample is handled under conditions that prevent degradation.[9]

Quantitative Data Summary

The following table summarizes the quantitative data for some of the known sildenafil impurities as reported in the literature.

Impurity NameTypical Levels ObservedAnalytical TechniqueReference
Process-related impurities0.05% to 0.15%HPLC[4][5]
Impurity B (in counterfeit tablets)Exceeding pharmacopoeial limitsHPLC[7]
Impurity C (in counterfeit tablets)Exceeding pharmacopoeial limitsHPLC[7]

Experimental Protocols

Protocol 1: HPLC Method for Sildenafil Impurity Profiling

This protocol is a general guideline based on commonly used methods.[6][7]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

    • Detector Wavelength: 230 nm.[6][9]

  • Mobile Phase:

    • Mobile Phase A: 0.05 M Potassium Dihydrogen Orthophosphate.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient could be a linear increase in Mobile Phase B.

    • Flow Rate: 1.0 mL/min.[6][7]

  • Sample Preparation:

    • Accurately weigh and dissolve the sildenafil sample in a suitable diluent (e.g., a mixture of mobile phase components).

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the sample into the HPLC system.

    • Identify and quantify impurities by comparing their retention times and peak areas with those of reference standards.

Protocol 2: Isolation of Unknown Impurities by Preparative HPLC
  • System Preparation:

    • Use a preparative HPLC system with a fraction collector.

    • Equilibrate the preparative column with the mobile phase used in the analytical method.

  • Sample Loading:

    • Dissolve a larger quantity of the sildenafil sample in the mobile phase.

    • Inject the concentrated sample solution onto the preparative column.

  • Fraction Collection:

    • Monitor the chromatogram and collect the fractions corresponding to the unknown impurity peak.

  • Purity Check and Characterization:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Pool the pure fractions and evaporate the solvent.

    • Characterize the isolated impurity using spectroscopic techniques like LC-MS, NMR, and IR.

Visualizations

Sildenafil Signaling Pathway

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[10] The inhibition of PDE5 increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.[10]

sildenafil_pathway cluster_pre Pre-synaptic Neuron cluster_post Smooth Muscle Cell Sexual Stimulation Sexual Stimulation Nitric Oxide Synthase (NOS) Nitric Oxide Synthase (NOS) Sexual Stimulation->Nitric Oxide Synthase (NOS) activates Guanylate Cyclase (GC) Guanylate Cyclase (GC) Nitric Oxide Synthase (NOS)->Guanylate Cyclase (GC) produces NO, which activates L-Arginine L-Arginine L-Arginine->Nitric Oxide Synthase (NOS) cGMP cGMP Guanylate Cyclase (GC)->cGMP converts GTP GTP GTP->Guanylate Cyclase (GC) PDE5 PDE5 cGMP->PDE5 Protein Kinase G (PKG) Protein Kinase G (PKG) cGMP->Protein Kinase G (PKG) activates 5'-GMP (Inactive) 5'-GMP (Inactive) PDE5->5'-GMP (Inactive) hydrolyzes Decreased Intracellular Ca2+ Decreased Intracellular Ca2+ Protein Kinase G (PKG)->Decreased Intracellular Ca2+ leads to Smooth Muscle Relaxation Smooth Muscle Relaxation Decreased Intracellular Ca2+->Smooth Muscle Relaxation causes Sildenafil Sildenafil Sildenafil->PDE5 inhibits This compound Impurities This compound Impurities This compound Impurities->PDE5 may affect activity

Caption: Sildenafil's mechanism of action via the NO/cGMP pathway.

Experimental Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of unknown impurities in a sildenafil sample.

impurity_workflow Sildenafil Bulk Sample Sildenafil Bulk Sample Analytical HPLC Analytical HPLC Sildenafil Bulk Sample->Analytical HPLC Detect Unknown Peak Detect Unknown Peak Analytical HPLC->Detect Unknown Peak LC-MS Analysis LC-MS Analysis Detect Unknown Peak->LC-MS Analysis Yes Preparative HPLC Preparative HPLC Detect Unknown Peak->Preparative HPLC Yes Determine Molecular Weight Determine Molecular Weight LC-MS Analysis->Determine Molecular Weight Structural Elucidation Structural Elucidation Determine Molecular Weight->Structural Elucidation Isolate Impurity Isolate Impurity Preparative HPLC->Isolate Impurity NMR Spectroscopy NMR Spectroscopy Isolate Impurity->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Isolate Impurity->IR Spectroscopy NMR Spectroscopy->Structural Elucidation IR Spectroscopy->Structural Elucidation

References

Method refinement for increasing the accuracy of propoxyphenyl sildenafil quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the accurate quantification of propoxyphenyl sildenafil (B151).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying propoxyphenyl sildenafil?

A1: The most prevalent and reliable methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] For high-resolution and accurate mass measurements, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), such as Orbitrap or Time-of-Flight (TOF) systems, is also employed, particularly for identifying unknown analogues.[2][3]

Q2: Why is accurate quantification of this compound important?

A2: Accurate quantification is crucial because this compound is an unapproved analogue of sildenafil, often found as an illegal adulterant in dietary supplements and herbal products marketed for sexual enhancement.[1][4][5] These undeclared substances can pose significant health risks to consumers due to unknown pharmacological and toxicological profiles, and potential interactions with other medications.[6]

Q3: What are the key challenges in the quantification of this compound?

A3: Key challenges include:

  • Presence of numerous structural analogues: The constant emergence of new sildenafil analogues can interfere with the chromatographic separation and detection of this compound.[7][8]

  • Complex sample matrices: Herbal supplements, energy drinks, and other formulations can contain interfering substances that affect extraction efficiency and analytical accuracy.[1][2]

  • Lack of certified reference standards: As an illicit substance, obtaining a certified reference standard for this compound can be challenging, impacting the accuracy of quantification.[7]

Q4: What is the typical instrumentation required for accurate analysis?

A4: For reliable quantification, the following instrumentation is recommended:

  • For HPLC-UV/DAD: A standard HPLC system with a C18 or similar reversed-phase column, a UV or DAD detector, and a suitable data acquisition and processing system.[9][10][11]

  • For LC-MS/MS: An LC system coupled to a triple quadrupole or ion trap mass spectrometer. This provides higher selectivity and sensitivity compared to HPLC-UV.[12][13][14]

  • For LC-HRMS: An LC system coupled to an Orbitrap or TOF mass spectrometer for accurate mass determination and structural elucidation of unknown analogues.[2][3]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution or Peak Tailing

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate mobile phase composition Optimize the mobile phase by adjusting the organic solvent (acetonitrile or methanol) to water/buffer ratio. A gradient elution may be necessary to resolve complex mixtures.[15][16]
Incorrect pH of the mobile phase Adjust the pH of the aqueous portion of the mobile phase. Sildenafil and its analogues are basic compounds, and a slightly acidic pH (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) buffer) can improve peak shape.[13][15]
Column degradation or contamination Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). If the problem persists, replace the column with a new one of the same type.
Incompatible sample solvent Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase to avoid peak distortion.
Issue 2: Low Sensitivity or Inaccurate Quantification

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal detector wavelength (HPLC-UV/DAD) Determine the optimal wavelength for this compound by acquiring its UV spectrum. A common detection wavelength for sildenafil and its analogues is around 230-290 nm.[9][10][11]
Inefficient ionization (LC-MS/MS) Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. This compound is expected to ionize well in positive ion mode.[12][13]
Matrix effects Implement a more rigorous sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. The use of an isotopically labeled internal standard can also compensate for matrix effects.[14]
Improper calibration curve Ensure the calibration curve covers the expected concentration range of the analyte and is prepared using a matrix similar to the samples, if possible.
Issue 3: Interference from Other Sildenafil Analogues

Possible Causes & Solutions:

CauseRecommended Solution
Co-elution of analogues Modify the chromatographic method to improve separation. This can involve changing the mobile phase gradient, the type of organic solvent, the column chemistry (e.g., using a biphenyl (B1667301) column for different selectivity), or the column temperature.[15]
Isobaric interference (LC-MS/MS) If interfering analogues have the same precursor ion mass, optimize the MS/MS method by selecting unique product ions for quantification (Multiple Reaction Monitoring - MRM).[13][14] High-resolution mass spectrometry (HRMS) can also differentiate between isobaric compounds based on their accurate mass.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol provides a general guideline. Method validation and optimization are essential for specific applications.

  • Instrumentation: HPLC system with UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm.[17]

  • Column Temperature: 30 °C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol offers a starting point for developing a sensitive and selective LC-MS/MS method.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 or UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) %B
    0 10
    5 90
    7 90
    7.1 10

    | 9 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Parameters (MRM):

    • The specific precursor and product ions for this compound need to be determined by infusing a standard solution. For sildenafil, a common transition is m/z 475.2 → 283.4.[14] this compound will have a different precursor ion mass.

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for Sildenafil (as an example)

ParameterTypical ValueReference
Linearity Range0.1 - 30 µg/mL[9]
Correlation Coefficient (r²)> 0.999[9][11]
Limit of Detection (LOD)1.70 ng/mL[9]
Limit of Quantification (LOQ)5.40 ng/mL[9]
Accuracy (% Recovery)99.15 - 101.85%[9]
Precision (RSD%)< 2%[9]

Table 2: LC-MS/MS Method Validation Parameters for Sildenafil (as an example)

ParameterTypical ValueReference
Linearity Range1.0 - 1000.0 ng/mL[14]
Correlation Coefficient (r²)≥ 0.9998[14]
Accuracy (% Recovery)96.7 - 98.3%[14]
Precision (RSD%)< 5.1%[14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_result Result sample Sample (e.g., Herbal Supplement) extraction Solvent Extraction (e.g., Methanol) sample->extraction filtration Filtration / Centrifugation extraction->filtration dilution Dilution filtration->dilution hplc HPLC System dilution->hplc HPLC-UV/DAD lcms LC-MS/MS System dilution->lcms LC-MS/MS data Data Acquisition & Processing hplc->data lcms->data quant Quantification of This compound data->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_chromatography Chromatographic Issues cluster_ms Mass Spectrometry Issues cluster_solutions Potential Solutions start Inaccurate Quantification peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution sensitivity Low Sensitivity? start->sensitivity interference Interference? start->interference sol1 Optimize Mobile Phase peak_shape->sol1 sol2 Check/Replace Column peak_shape->sol2 resolution->sol1 sol3 Optimize MS Parameters sensitivity->sol3 interference->sol3 sol4 Improve Sample Prep interference->sol4

Caption: Troubleshooting logic for inaccurate quantification.

References

Addressing batch-to-batch variability of synthesized propoxyphenyl sildenafil.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability during the synthesis of propoxyphenyl sildenafil (B151).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in the synthesis of propoxyphenyl sildenafil?

A1: Batch-to-batch variability in the synthesis of this compound can stem from several sources throughout the manufacturing process. Key areas of concern include the quality of starting materials and intermediates, process-related impurities arising from reaction conditions, and potential degradation of the final product. Inconsistent reaction parameters such as temperature, pressure, and reaction time can also significantly contribute to variability.

Q2: What are the typical impurities observed in sildenafil analogue synthesis?

A2: Several process-related impurities can be generated during the synthesis of sildenafil and its analogues like this compound. These can include starting materials, by-products, and degradation products.[1][2] Identified impurities in similar syntheses include chloro-impurities, methyl ester impurities, acid impurities, desethyl impurities, N-oxide impurities, dimer impurities, and desmethyl impurities.[1]

Q3: What are the regulatory limits for impurities in pharmaceutical products?

A3: Regulatory bodies like the FDA and EMA follow guidelines from the International Council for Harmonisation (ICH). The ICH Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[3][4][5][6] These thresholds are based on the maximum daily dose (MDD) of the drug.

Q4: Which analytical techniques are most suitable for identifying and quantifying this compound and its impurities?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for separating, detecting, and quantifying this compound and its impurities.[7][8][9][10] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[11][12][13][14]

Q5: How does this compound exert its therapeutic effect?

A5: this compound, like other sildenafil analogues, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[8][15][16] PDE5 is the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation, vasodilation, and enhanced erectile function.[15][17] The effects of PDE5 inhibitors are dependent on the initial synthesis of cGMP, which is typically stimulated by nitric oxide (NO).[18][19]

Troubleshooting Guides

Issue 1: Inconsistent Yields Between Batches

Possible Causes:

  • Variability in Starting Material Quality: Purity and reactivity of starting materials can differ between suppliers or even lots from the same supplier.

  • Inconsistent Reaction Conditions: Fluctuations in temperature, pressure, or stirring speed can affect reaction kinetics and equilibrium.

  • Moisture or Air Sensitivity: Some reagents or intermediates may be sensitive to moisture or oxidation, leading to side reactions and reduced yield.

Troubleshooting Steps:

  • Qualify Starting Materials: Perform identity and purity testing on all incoming raw materials.

  • Strict Process Control: Ensure that all process parameters (temperature, pressure, addition rates, etc.) are tightly controlled and monitored throughout the synthesis.

  • Inert Atmosphere: If any step involves moisture or air-sensitive reagents, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Presence of Unknown Impurities in HPLC Analysis

Possible Causes:

  • Side Reactions: Uncontrolled reaction conditions can lead to the formation of unexpected by-products.

  • Degradation: The active pharmaceutical ingredient (API) or intermediates may degrade under certain conditions (e.g., exposure to light, heat, or incompatible pH).

  • Contamination: Contamination from reactors, solvents, or handling can introduce extraneous peaks.

Troubleshooting Steps:

  • Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the unknown peaks.

  • Impurity Identification: Isolate the unknown impurity using preparative HPLC and characterize its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Process Parameter Review: Re-evaluate the synthesis process to identify potential steps where the impurity might be formed and optimize conditions to minimize its formation.

Issue 3: Poor Resolution in HPLC Analysis

Possible Causes:

  • Inappropriate Column Chemistry: The stationary phase of the HPLC column may not be suitable for separating closely related impurities.

  • Suboptimal Mobile Phase Composition: The mobile phase composition (e.g., solvent ratio, pH, buffer concentration) may not be optimized for the separation.

  • Column Degradation: Over time, HPLC columns can lose their efficiency, leading to poor resolution.

Troubleshooting Steps:

  • Method Optimization:

    • Mobile Phase: Systematically vary the mobile phase composition, including the organic modifier, pH, and buffer strength.

    • Column: Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).

    • Temperature: Adjust the column temperature to improve peak shape and resolution.

  • Column Maintenance: Regularly flush the column and consider replacing it if performance does not improve.

  • Sample Diluent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.

Data Presentation

Table 1: ICH Thresholds for Impurities in New Drug Products [4][5][6]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 1 g0.03%0.05%0.05%

TDI: Total Daily Intake

Table 2: Common Process-Related Impurities in Sildenafil Synthesis [1][2]

Impurity NamePotential Source
Chloro ImpurityIncomplete reaction of the chlorosulfonyl intermediate.
Methyl Ester ImpurityReaction with methanol (B129727) if present as a solvent or impurity.
Acid ImpurityHydrolysis of an ester intermediate.
Desethyl/Despropyl ImpurityCleavage of the ethoxy/propoxy group under harsh conditions.
N-Oxide ImpurityOxidation of the nitrogen atom in the piperazine (B1678402) ring.
Dimer ImpurityCoupling of two sildenafil molecules.
Desmethyl ImpurityLoss of the methyl group from the piperazine ring.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This is a general method that should be optimized and validated for this compound.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-35 min: Gradient back to 90% A, 10% B

    • 35-40 min: Hold at 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Mandatory Visualizations

G cluster_synthesis This compound Synthesis Workflow cluster_qc Quality Control & Troubleshooting RM Raw Material Qualification Syn Synthesis RM->Syn Controlled Process Iso Isolation & Purification Syn->Iso In-Process Controls Dry Drying Iso->Dry Fin Final Product Dry->Fin HPLC HPLC Analysis Fin->HPLC Spec Specification Check HPLC->Spec OOS Out of Specification? Spec->OOS Investigate Investigate Root Cause OOS->Investigate Yes Release Batch Release OOS->Release No Investigate->RM Investigate->Syn Process Issue

Caption: Workflow for this compound Synthesis and Quality Control.

G cluster_pathway Mechanism of Action: PDE5 Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relax Smooth Muscle Relaxation (Vasodilation) cGMP->Relax activates FiveGMP 5'-GMP (Inactive) PDE5->FiveGMP hydrolyzes Propoxy This compound Propoxy->PDE5 inhibits

Caption: Signaling Pathway of this compound via PDE5 Inhibition.

References

Technical Support Center: Stability of Propoxyphenyl Sildenafil Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of propoxyphenyl sildenafil (B151) solutions to maintain stability and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of propoxyphenyl sildenafil solutions?

A1: The stability of sildenafil and its analogs, including this compound, is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. Sildenafil citrate (B86180) is a weakly basic drug, and its solubility and stability are highly pH-dependent.[1]

Q2: What is the optimal pH range for storing this compound solutions?

A2: Sildenafil citrate solutions are most stable in weakly acidic to neutral pH ranges.[1] For aqueous solutions, maintaining a pH below 5 is ideal for enhancing solubility and minimizing precipitation.[1] It is susceptible to degradation in strongly acidic or alkaline conditions.[1]

Q3: How should I protect my solutions from light?

A3: this compound, similar to sildenafil, is susceptible to photodegradation.[1][2] It is crucial to store solutions in amber-colored vials or wrap containers with aluminum foil to protect them from UV light exposure.[1]

Q4: What is the recommended storage temperature for this compound solutions?

A4: For short-term storage (up to 48 hours), solutions may be stable at room temperature, though this should be verified for your specific solvent system.[1] For long-term storage, refrigeration at 2°C to 8°C (36°F to 46°F) is recommended.[3][4] Some sources suggest that in a solvent, sildenafil can be stored at -20°C for up to one year.[5] Do not freeze aqueous suspensions.[3][4]

Q5: Can I prepare stock solutions in advance?

A5: While some extemporaneously compounded oral suspensions of sildenafil have been shown to be stable for up to 90 days when refrigerated, it is best practice to prepare solutions fresh.[6] If storage is necessary, it is highly recommended to perform your own stability testing for your specific formulation.[6]

Troubleshooting Guides

Issue 1: Precipitation observed in the solution.
  • Possible Cause: The pH of the solution may be too high, leading to decreased solubility of the weakly basic this compound.[1] The concentration of the compound may also exceed its solubility limit at the given pH and temperature.

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your solution.

    • Adjust pH: If the pH is neutral or alkaline, adjust it to a more acidic range (ideally below 5) using a suitable buffer, such as a citrate buffer.[1]

    • Check Concentration: Ensure the concentration does not exceed the solubility limit. You may need to dilute the solution or adjust the pH to increase solubility.

Issue 2: Loss of compound concentration over time.
  • Possible Cause: The compound may be degrading due to exposure to light, improper pH, high temperatures, or oxidation.[1][7]

  • Troubleshooting Steps:

    • Protect from Light: Store the solution in a light-resistant container (e.g., amber vial).[1]

    • Control pH: Ensure the pH is in the optimal range (weakly acidic to neutral).[1]

    • Control Temperature: Store the solution at the recommended temperature (refrigerated for longer-term storage).[3][4]

    • Avoid Oxidizing Agents: Sildenafil is sensitive to oxidation.[7][8][9] Avoid contact with strong oxidizing agents. If oxidative degradation is suspected, consider purging the solution with an inert gas like nitrogen.[1]

Issue 3: Inconsistent results in analytical assays (e.g., HPLC).
  • Possible Cause: Inconsistent results can arise from issues with sample preparation, the analytical method itself, or the stability of the analyte in the mobile phase.[1]

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the mobile phase is consistent, as the retention time of sildenafil can be sensitive to pH changes.[1]

    • Sample Diluent: Use a diluent that ensures the stability of the compound; the mobile phase is often a suitable choice.[1]

    • Filter Adsorption: If filtering samples, verify that the filter membrane is not adsorbing the drug.

    • Analyte Stability: Confirm the stability of this compound in your specific analytical solvent system. Sildenafil solutions are generally stable for up to 48 hours at room temperature, but this should be confirmed.[1]

Stability Data Summary

The following tables summarize key quantitative data related to the stability of sildenafil, which can be used as a proxy for this compound.

Table 1: pH-Dependent Stability of Sildenafil Citrate

pH ConditionStabilityReference
Strongly AcidicSusceptible to degradation[1][7]
Weakly Acidic (around 4)Relatively stable[1][10]
NeutralRelatively stable[1]
AlkalineSusceptible to degradation[1][7]

Table 2: Storage Temperature Recommendations for Sildenafil Solutions

Storage ConditionDurationStability NotesReference
Room Temperature (Below 30°C / 86°F)Short-term (up to 48 hours for some solutions)Stability should be verified for the specific solvent.[1][3][4]
Refrigerated (2°C to 8°C / 36°F to 46°F)Long-term (up to 60-90 days for some suspensions)Recommended for extended storage. Do not freeze aqueous suspensions.[3][4][6]
Frozen (-20°C)Long-term (up to 1 year in solvent)For non-aqueous solutions.[5]

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Sildenafil Analogs

This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound and separate it from potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.2 M ammonium (B1175870) acetate) and acetonitrile (B52724) (e.g., 40:60 v/v), with the pH adjusted to be compatible with the analyte (e.g., pH 7.0).[9]

  • Flow Rate: 1.0 mL/min.[1][9]

  • Detection: UV detection at an appropriate wavelength (e.g., 240 nm or 245 nm).[1][9][11]

  • Injection Volume: 10-20 µL.[1]

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations that cover the expected range of the samples.

3. Sample Preparation:

  • Accurately dilute the this compound solution under investigation with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filter the sample through a 0.45 µm nylon filter before injection, ensuring no adsorption of the analyte to the filter.[1]

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

5. Forced Degradation Studies:

To validate the stability-indicating nature of the method, subject the this compound solution to stress conditions:

  • Acid Hydrolysis: Treat with 1N HCl and heat (e.g., at 80°C) for a specified duration.[7]

  • Alkaline Hydrolysis: Treat with 1N NaOH and heat (e.g., at 80°C) for a specified duration.[7]

  • Oxidative Degradation: Treat with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or with heating.[7]

  • Thermal Degradation: Expose the solution to elevated temperatures.

  • Photodegradation: Expose the solution to UV light.[1]

Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Validation prep_std Prepare Standard Solutions hplc RP-HPLC Analysis prep_std->hplc prep_sample Prepare Test Samples acid Acid Hydrolysis prep_sample->acid base Alkaline Hydrolysis prep_sample->base oxidation Oxidation prep_sample->oxidation thermal Thermal Stress prep_sample->thermal photo Photodegradation prep_sample->photo prep_sample->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc quantify Quantify Compound hplc->quantify degradation Identify Degradants hplc->degradation validate Validate Method quantify->validate degradation->validate

Caption: Workflow for stability-indicating HPLC method development.

degradation_pathway cluster_stressors Stress Conditions sildenafil This compound degradation_products Degradation Products (e.g., Hydrolyzed, Oxidized species) sildenafil->degradation_products Degradation light Light (UV) light->degradation_products ph Extreme pH (Acid/Alkali) ph->degradation_products oxidants Oxidizing Agents oxidants->degradation_products

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Mitigating Unexpected Cytotoxicity of Propoxyphenyl Sildenafil In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with propoxyphenyl sildenafil (B151) in vitro. The content is designed to help identify the source of the cytotoxicity and explore potential mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures treated with propoxyphenyl sildenafil, which was unexpected. What are the common initial steps to troubleshoot this?

A1: Unexpected cytotoxicity can stem from several factors. A systematic approach is crucial for identifying the root cause. Here are the initial steps:

  • Verify Compound Identity and Purity: Ensure the compound is indeed this compound and check its purity. Impurities from synthesis can sometimes be the source of toxicity.

  • Review Experimental Parameters:

    • Solvent Toxicity: Confirm that the final concentration of the vehicle (e.g., DMSO, ethanol) is not toxic to your cells. It is recommended to run a vehicle-only control. For sensitive cell lines, even low concentrations of solvents like DMSO (≤ 0.5%) can be cytotoxic.[1]

    • Concentration Range: You may be using a concentration that is too high for your specific cell line. Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

  • Assess Basic Cell Culture Conditions:

    • Contamination: Rule out biological contaminants like mycoplasma, bacteria, and fungi.[2] Mycoplasma, in particular, can be difficult to detect visually but can significantly impact cell health.[2]

    • Reagent Quality: Issues with media, serum, or other reagents can cause cell death. Batch-to-batch variability in serum is a common culprit.

    • Environmental Stress: Check incubator settings such as temperature, CO2, and humidity.[2][3]

Q2: Could the observed cytotoxicity be an inherent property of this compound?

A2: It is possible. While sildenafil itself has shown some cytotoxic effects against cancer cells, often by inducing apoptosis[4], its analogs may have different toxicological profiles. This compound is a sildenafil analog[5], and its mechanism of action is likely related to the inhibition of phosphodiesterase type 5 (PDE5), which increases intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP).[6][7][8] Dysregulation of this pathway could potentially lead to off-target effects and cytotoxicity in certain cell types. Further investigation into the mechanism of cell death is necessary.

Q3: What are the potential mechanisms of drug-induced cytotoxicity that we should investigate?

A3: Common mechanisms of drug-induced cytotoxicity include:

  • Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and activation of caspases.[9][10] Sildenafil has been shown to induce apoptosis in some cancer cell lines.[4]

  • Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis.[9]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[11] This can lead to damage of DNA, proteins, and lipids.[12] Many drugs induce toxicity through oxidative stress.[13]

Q4: How can we mitigate the cytotoxicity of this compound in our experiments?

A4: If the cytotoxicity is confirmed to be a direct effect of the compound, you could explore the following mitigation strategies:

  • Co-treatment with Antioxidants: If oxidative stress is identified as a key mechanism, co-treatment with antioxidants may protect the cells.[13][14] Common antioxidants used in cell culture include N-acetylcysteine (NAC) and Vitamin E.[13][14]

  • Modification of Experimental Design:

    • Time of Exposure: Reducing the duration of exposure to the compound may lessen the cytotoxic effect.

    • Cell Density: Optimizing the cell seeding density can sometimes influence cellular resistance to toxic insults.

  • Use of a Different Cell Line: Some cell lines are inherently more sensitive to certain compounds. Testing on a panel of cell lines could provide insights into cell-type-specific toxicity.

Troubleshooting Guides

Guide 1: General Troubleshooting Workflow for Unexpected Cytotoxicity

This guide provides a step-by-step workflow to diagnose the cause of unexpected cell death.

Step 1: Initial Checks

  • Visual Inspection: Carefully examine the cell culture flasks or plates under a microscope. Look for signs of contamination (e.g., cloudy media, motile particles for bacteria; filamentous structures for mold).[2]

  • Control Wells/Flasks: Assess the health of your untreated and vehicle-only control cells. If control cells are also dying, the issue is likely with the general culture conditions or reagents.

  • Incubator and Equipment: Verify the incubator's temperature and CO2 levels.[2][3] Ensure other equipment, like pipettes and biosafety cabinets, are functioning correctly.

Step 2: Investigate Experimental Variables

  • Vehicle Dose-Response: Perform a dose-response curve for your vehicle (e.g., DMSO) to determine the maximum non-toxic concentration for your cell line.

  • Compound Dose-Response: Conduct a comprehensive dose-response experiment with this compound to determine its IC50 value. This will help in selecting appropriate concentrations for subsequent experiments.

  • Reagent and Media Check: If you recently started using a new batch of media, serum, or other reagents, test it against a previous, trusted batch on a non-critical cell culture.

Step 3: Test for Contamination

  • Mycoplasma Testing: Use a PCR-based kit or fluorescent staining to test for mycoplasma contamination, as it is often not visible.[2]

  • Bacterial/Fungal Culture: If contamination is suspected, plate a sample of the culture medium on agar (B569324) plates to check for bacterial or fungal growth.

Step 4: Characterize the Mechanism of Cell Death

  • Cell Viability vs. Cytotoxicity Assays: Use assays that can distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects.[15][16]

  • Apoptosis vs. Necrosis Assays: Employ methods like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.[9][10]

  • Oxidative Stress Assays: Measure the levels of reactive oxygen species (ROS) and cellular antioxidants like glutathione (B108866) (GSH) to determine if oxidative stress is a contributing factor.[11][17]

Step 5: Implement Mitigation Strategies

  • Antioxidant Co-treatment: If oxidative stress is confirmed, perform experiments with and without an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells.

  • Optimize Experimental Conditions: Adjust the compound concentration, exposure time, and cell seeding density based on your findings.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example of IC50 Values for this compound

Cell LineTreatment Duration (hours)IC50 (µM) - this compoundIC50 (µM) - this compound + 5 mM NAC
HEK2932415.245.8
488.728.3
HepG22422.568.1
4812.142.6

Table 2: Example of Apoptosis Analysis by Flow Cytometry

Treatment (24 hours)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Untreated Control95.12.31.51.1
Vehicle Control (0.1% DMSO)94.82.51.61.1
10 µM this compound65.420.78.35.6
10 µM this compound + 5 mM NAC85.28.14.22.5

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity, which is often used as an indicator of cell viability.[18][19]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include untreated and vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][20]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with this compound for the desired time.

  • Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize it with complete medium.

  • Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes).[9]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe, such as DCFDA, to measure intracellular ROS levels.[17]

Materials:

  • Cells of interest

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • This compound

  • Positive control (e.g., H2O2)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Remove the medium and load the cells with 10-20 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.

  • Wash the cells once with PBS.

  • Add the different concentrations of this compound and a positive control (e.g., H2O2).

  • Measure the fluorescence (Excitation/Emission ~485/535 nm) at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microplate reader.

  • Normalize the fluorescence values to the number of cells or to a baseline reading.

Visualizations

Diagrams of Workflows and Signaling Pathways

Troubleshooting_Workflow start Unexpected Cytotoxicity Observed initial_checks Step 1: Initial Checks - Visual Inspection - Control Wells - Equipment Verification start->initial_checks investigate_vars Step 2: Investigate Variables - Vehicle Dose-Response - Compound Dose-Response - Reagent Quality initial_checks->investigate_vars test_contamination Step 3: Test for Contamination - Mycoplasma (PCR) - Bacteria/Fungi (Culture) investigate_vars->test_contamination characterize_death Step 4: Characterize Cell Death - Viability vs. Cytotoxicity - Apoptosis vs. Necrosis - Oxidative Stress test_contamination->characterize_death mitigate Step 5: Implement Mitigation - Antioxidant Co-treatment - Optimize Conditions characterize_death->mitigate end Problem Resolved / Mechanism Identified mitigate->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Cytotoxicity_Pathway compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros damage Cellular Damage (Lipids, Proteins, DNA) ros->damage antioxidants Cellular Antioxidants (e.g., GSH) Depleted ros->antioxidants mitochondria Mitochondrial Dysfunction damage->mitochondria antioxidants->mitochondria caspase Caspase Activation (e.g., Caspase-3) mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed signaling pathway for drug-induced cytotoxicity.

Experimental_Workflow start Hypothesis: Cytotoxicity is mediated by oxidative stress experiment Experiment Design: - Dose-response of compound - With and without antioxidant (NAC) start->experiment assays Perform Assays: 1. Cell Viability (MTT) 2. Apoptosis (Annexin V/PI) 3. ROS Levels (DCFDA) experiment->assays analysis Data Analysis: - Compare IC50 values - Quantify apoptosis - Measure ROS reduction assays->analysis conclusion Conclusion: - Antioxidant mitigates toxicity? - Mechanism confirmed? analysis->conclusion

References

Technical Support Center: Optimizing Propoxyphenyl Sildenafil Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propoxyphenyl sildenafil (B151) in enzyme assays. The information herein is designed to address specific issues that may be encountered during the optimization of incubation times and other experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is propoxyphenyl sildenafil and what is its mechanism of action?

This compound is an analog of sildenafil.[1][2] Like sildenafil, it is a phosphodiesterase type 5 (PDE5) inhibitor.[3][4][5] The enzyme PDE5 is responsible for breaking down cyclic guanosine (B1672433) monophosphate (cGMP).[3][6] By inhibiting PDE5, this compound leads to an increase in cGMP levels, which in turn mediates smooth muscle relaxation and vasodilation.[3][4]

Q2: Why is optimizing the incubation time crucial for my enzyme assay?

Optimizing the incubation time is critical to ensure that the measured enzyme activity is within the linear range of the reaction.[7][8] An incubation time that is too short may result in a signal that is too low to be accurately detected. Conversely, an incubation time that is too long can lead to substrate depletion, product inhibition, or enzyme denaturation, all of which result in a falsely low measurement of enzyme activity.[7]

Q3: What are the key factors to consider when optimizing incubation time?

Several factors influence the optimal incubation time for an enzyme assay, including:

  • Enzyme Concentration: Higher enzyme concentrations will result in a faster reaction rate, thus requiring a shorter incubation time.[9]

  • Substrate Concentration: The concentration of the substrate (e.g., cGMP) can affect the reaction velocity. It is often recommended to use a substrate concentration at or below the Michaelis constant (Km) value for the enzyme.[10]

  • Temperature: Enzyme activity is highly dependent on temperature.[9] Assays should be performed at a consistent and optimal temperature for the enzyme.[11]

  • pH and Buffer Composition: The pH and ionic strength of the assay buffer can significantly impact enzyme activity.[9][11]

Q4: My results are not reproducible. What are the common causes of variability?

Lack of reproducibility in enzyme assays can stem from several sources:[11]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially during the preparation of serial dilutions, can introduce significant variability.[10]

  • Temperature Fluctuations: Maintaining a consistent temperature throughout the incubation is crucial for reproducible results.[11]

  • Reagent Instability: Ensure that enzymes, inhibitors, and substrates are stored correctly and that fresh dilutions are prepared for each experiment.[10][11]

  • Inconsistent Incubation Times: Precise timing of the incubation step is critical for reproducibility.

Troubleshooting Guides

Issue 1: Low or No Signal in the Assay
Possible Cause Troubleshooting Step
Inactive Enzyme Verify the activity of the PDE5 enzyme by running a positive control with a known inhibitor like sildenafil. Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.[11]
Suboptimal Reagent Concentrations Optimize the concentrations of the enzyme, this compound, and substrate (cGMP).[11]
Incorrect Assay Conditions Confirm that the pH, temperature, and buffer composition are optimal for PDE5 activity.[12] The assay buffer should be at room temperature for optimal performance.[13]
Faulty Detection System Check the settings of your detection instrument (e.g., fluorescence plate reader).[11]
Issue 2: High Background Signal
Possible Cause Troubleshooting Step
Autofluorescence of Compound Test the fluorescence of this compound at the excitation and emission wavelengths used in the assay.
Contaminated Reagents Use fresh, high-quality reagents and assay buffer.
Unsuitable Microplate Use the appropriate type of microplate for your assay: black plates for fluorescence, white plates for luminescence, and clear plates for colorimetric assays.[13]
Issue 3: Inconsistent IC50 Values
Possible Cause Troubleshooting Step
Compound Solubility Issues Visually inspect for precipitation of this compound at higher concentrations. Consider using a different solvent for the stock solution, ensuring the final solvent concentration in the assay is low (e.g., <0.5% DMSO) to avoid affecting enzyme activity.[10][12]
Compound Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock solution.[10]
Suboptimal Substrate Concentration The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure the cGMP concentration is appropriate, ideally at or below the Km value for the PDE5 enzyme.[10]
Pipetting Inaccuracy Ensure pipettes are properly calibrated and use careful technique for serial dilutions.[10]

Experimental Protocols

Protocol 1: Determining Optimal Enzyme Concentration and Incubation Time

This experiment is designed to find the linear range of the reaction with respect to enzyme concentration and time.

  • Prepare Reagents:

    • Dilute the PDE5 enzyme to several concentrations in the assay buffer.

    • Prepare the substrate (cGMP) at a fixed concentration (e.g., at its Km value).

    • Prepare the stop solution to terminate the enzymatic reaction.

  • Enzyme Concentration Curve:

    • Add the various concentrations of the PDE5 enzyme to different wells of a microplate.

    • Initiate the reaction by adding the cGMP substrate.

    • Incubate for a fixed period (e.g., 15 minutes) at a constant temperature (e.g., 30°C).[14]

    • Stop the reaction.

    • Measure the product formation.

    • Plot the reaction velocity against the enzyme concentration to determine the range where the reaction rate is proportional to the enzyme concentration.[8]

  • Time Course Curve:

    • Using an enzyme concentration from the linear range determined above, set up multiple reactions.

    • Initiate the reactions by adding the cGMP substrate.

    • Stop the reactions at different time points (e.g., 2, 5, 10, 15, 30, and 60 minutes).[8]

    • Measure the product formation at each time point.

    • Plot the product concentration against the reaction time to identify the time interval during which the product formation is linear.[8] The optimal incubation time should fall within this linear range.[7]

Protocol 2: PDE5 Enzyme Inhibition Assay with this compound

This protocol measures the inhibitory activity of this compound on the PDE5 enzyme.

  • Assay Setup:

    • Prepare serial dilutions of this compound.

    • In a microplate, add the diluted this compound, a positive control (e.g., sildenafil), and a "no inhibitor" control.[11]

    • Add the diluted PDE5 enzyme to all wells except the "no enzyme" control. Add buffer to the "no enzyme" control wells.[11]

  • Pre-incubation:

    • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[11]

  • Initiation and Incubation:

    • Initiate the reaction by adding the cGMP substrate.[10]

    • Incubate for the predetermined optimal time at a constant temperature.[10]

  • Stopping and Detection:

    • Stop the reaction and proceed with the detection step as per your assay kit's instructions (e.g., measuring fluorescence or luminescence).[10][12]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[11]

Data Presentation

Table 1: Example of a Plate Layout for a PDE5 Inhibition Assay

WellContent
A1-A3No Enzyme Control
B1-B3No Inhibitor Control (100% Activity)
C1-C3Positive Control (e.g., Sildenafil)
D1-F12This compound Serial Dilutions

Table 2: Key Parameters for PDE5 Inhibition Assay

ParameterRecommended Value/Range
EnzymeRecombinant Human PDE5
SubstratecGMP
Pre-incubation Time15-30 minutes[11]
Incubation TimeDetermined from time-course experiment (e.g., 15-60 minutes)[10][14]
Temperature30-37°C[14]
Detection MethodFluorescence Polarization, Luminescence, etc.[15]

Visualizations

Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to GMP 5'-GMP (Inactive) PDE5->GMP Degrades Propoxyphenyl_Sildenafil Propoxyphenyl Sildenafil Propoxyphenyl_Sildenafil->PDE5 Inhibits

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Propoxyphenyl Sildenafil Dilutions Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare PDE5 Enzyme Add_Enzyme Add Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare cGMP Substrate Add_Substrate Initiate with Substrate Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (15-30 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate (Optimal Time) Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Signal Measure Signal Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for a PDE5 inhibition assay.

Troubleshooting_Logic Start Inconsistent Results? Check_Reagents Verify Reagent Integrity (Enzyme, Substrate, Inhibitor) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Review Assay Conditions (Temp, pH, Concentrations) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Technique Assess Technique (Pipetting, Timing) Technique_OK Technique Consistent? Check_Technique->Technique_OK Reagents_OK->Check_Conditions Yes Optimize_Reagents Optimize Reagent Concentrations/Storage Reagents_OK->Optimize_Reagents No Conditions_OK->Check_Technique Yes Optimize_Conditions Optimize Temp, pH, Incubation Time Conditions_OK->Optimize_Conditions No Refine_Technique Refine Pipetting and Timing Technique_OK->Refine_Technique No Reproducible_Results Reproducible Results Technique_OK->Reproducible_Results Yes Optimize_Reagents->Check_Reagents Optimize_Conditions->Check_Conditions Refine_Technique->Check_Technique

Caption: Troubleshooting logic for inconsistent assay results.

References

Troubleshooting guide for propoxyphenyl sildenafil mass spectrometry analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting mass spectrometry analysis of propoxyphenyl sildenafil (B151).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the signal intensity of my propoxyphenyl sildenafil peak unexpectedly low or absent?

A1: Low or no signal intensity can stem from several factors throughout the analytical workflow. Here's a step-by-step guide to troubleshoot this issue:

  • Sample Preparation: Inefficient extraction can lead to low recovery of this compound. Dietary supplements and other matrices can be complex, requiring robust sample preparation.

    • Recommendation: Employ a validated extraction method. A common approach involves extraction with organic solvents like methanol (B129727) or acetonitrile, followed by a clean-up step using solid-phase extraction (SPE) to minimize matrix effects.[1]

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer's source, leading to a significant drop in signal intensity.[2]

    • Recommendation: Improve chromatographic separation to resolve this compound from interfering matrix components. Modifying the gradient elution profile or using a different stationary phase (e.g., a biphenyl (B1667301) column instead of a standard C18) can be effective. Additionally, ensure thorough sample clean-up.

  • Instrumental Issues:

    • Incorrect MS Parameters: Suboptimal instrument settings, such as incorrect precursor ion selection, low collision energy, or inappropriate source parameters (e.g., capillary voltage, gas flow), will result in poor signal.

    • Contamination: A contaminated ion source or mass spectrometer can lead to suppressed signal and high background noise.

    • Recommendation: Verify that the correct precursor ion for this compound (m/z 489.2) is selected. Optimize collision energy and other MS parameters by infusing a standard solution. Regularly clean the ion source and check for system suitability.

Q2: I am observing unexpected or incorrect fragment ions in my MS/MS spectrum for this compound. What could be the cause?

A2: The presence of unexpected fragment ions or the absence of expected ones can be due to several factors:

  • Co-elution of Isomers: this compound has several structural isomers. If these are not chromatographically separated, their fragmentation patterns will overlap, leading to a confusing product ion spectrum.

    • Recommendation: Enhance the chromatographic resolution. A longer gradient, a slower flow rate, or a high-resolution analytical column can help separate isomeric compounds.

  • In-source Fragmentation: If the energy in the ion source is too high, this compound might fragment before entering the mass analyzer. This will lead to a weaker precursor ion signal and the appearance of fragment ions in the MS1 spectrum.

    • Recommendation: Reduce the cone/capillary voltage or the source temperature to minimize in-source fragmentation.

  • Incorrect Precursor Ion Selection: If the incorrect m/z value is isolated for fragmentation, the resulting MS/MS spectrum will not correspond to this compound.

    • Recommendation: Ensure the precursor ion selection window is centered on the correct m/z for the protonated molecule of this compound (m/z 489.2).

Q3: My chromatographic peak for this compound is showing poor shape (e.g., tailing, fronting, or splitting). How can I improve it?

A3: Poor peak shape can compromise both qualitative identification and quantitative accuracy. Here are common causes and solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Recommendation: Dilute the sample and reinject.

  • Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing.

    • Recommendation: Ensure the mobile phase has an appropriate pH and ionic strength. Adding a small amount of a competing base, like triethylamine, can sometimes mitigate this issue. Using a well-end-capped column is also important.

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, peak distortion and splitting can occur.

    • Recommendation: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.

  • Column Degradation: Over time, columns can degrade, leading to poor peak shape.

    • Recommendation: Replace the column with a new one of the same type.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) for this compound analysis. Note that optimal collision energies may vary depending on the instrument and should be determined empirically.

AnalytePrecursor Ion [M+H]⁺ (m/z)Key Product Ions (m/z)Typical Collision Energy Range (eV)
This compound489.2325.1, 299.1, 283.120 - 45

Note: The product ions are based on the known fragmentation patterns of sildenafil analogues containing a propoxyphenyl group. The ion at m/z 283 is a common fragment for many sildenafil analogues.[3]

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in dietary supplements.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 1 gram of the homogenized supplement powder into a 50 mL centrifuge tube.

  • Add 20 mL of methanol.

  • Vortex for 2 minutes.

  • Sonicate for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 50:50 (v/v) methanol/water.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

2. Liquid Chromatography (LC) Parameters

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %B
    0.0 10
    1.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 489.2 → 325.1 (Quantifier), m/z 489.2 → 283.1 (Qualifier)

  • Collision Energy: Optimize for your instrument (typically 25-35 eV).

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound MS Analysis start Start: Low/No Signal for this compound check_sample_prep Review Sample Preparation Protocol - Inefficient extraction? - Degradation? start->check_sample_prep check_ms_params Verify MS Parameters - Correct Precursor Ion (m/z 489.2)? - Optimized Collision Energy? check_sample_prep->check_ms_params No Issue sample_prep_issue Issue Found: Sample Prep check_sample_prep->sample_prep_issue Problem Identified check_chromatography Examine Chromatography - Peak present but suppressed? - Co-elution with matrix? check_ms_params->check_chromatography No Issue ms_params_issue Issue Found: MS Parameters check_ms_params->ms_params_issue Problem Identified chrom_issue Issue Found: Chromatography check_chromatography->chrom_issue Problem Identified no_issue No Obvious Issue check_chromatography->no_issue No Issue optimize_extraction Optimize Extraction Method (e.g., use SPE) sample_prep_issue->optimize_extraction optimize_ms Optimize MS Parameters (infuse standard) ms_params_issue->optimize_ms improve_separation Improve Chromatographic Separation (modify gradient, change column) chrom_issue->improve_separation reanalyze Re-analyze Sample optimize_extraction->reanalyze optimize_ms->reanalyze improve_separation->reanalyze system_check Perform System Suitability Test - Check for leaks - Clean ion source no_issue->system_check system_check->reanalyze

References

Technical Support Center: Improving the Oral Bioavailability of Propoxyphenyl Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the oral bioavailability of propoxyphenyl sildenafil (B151). Given that propoxyphenyl sildenafil is a structural analogue of sildenafil, this guide leverages the extensive research on sildenafil as a model Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability. The principles and techniques described are directly applicable to overcoming the formulation challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a primary concern?

A1: this compound is an analogue of sildenafil, a phosphodiesterase-5 (PDE5) inhibitor.[1] Like sildenafil, it is expected to be a BCS Class II drug, meaning it has high membrane permeability but suffers from poor aqueous solubility.[2] This low solubility is the rate-limiting step for absorption in the gastrointestinal tract, leading to low and variable oral bioavailability, which can reduce therapeutic efficacy.[2][3] Sildenafil citrate (B86180), for instance, has an oral bioavailability of only about 40%.[2][4]

Q2: What are the main formulation strategies to improve the oral bioavailability of a BCS Class II compound like this compound?

A2: The primary goal is to enhance the drug's dissolution rate and/or apparent solubility in the gastrointestinal fluid. Several advanced formulation strategies have proven effective:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which enhances the dissolution rate according to the Noyes-Whitney equation.[5][6][7]

  • Lipid-Based Formulations: Systems such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can significantly improve bioavailability.[3][6][8] SNEDDS, for example, form a nanoemulsion in the gut, which presents the drug in a solubilized state for absorption.[3]

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymeric carrier in a high-energy amorphous state, ASDs prevent crystallization and dramatically increase aqueous solubility and dissolution.[9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic drug molecule and increase its solubility in water.[5]

Q3: How much can bioavailability be improved with these advanced formulations?

A3: Studies on sildenafil have shown significant improvements. For example, a Solid-SNEDDS formulation demonstrated the highest improvement in oral bioavailability with an AUC (Area Under the Curve) of 1508.78 ± 343.95 h·ng/mL.[3] Another study found that SLN formulations enhanced bioavailability by more than 1.87-fold compared to conventional tablets.[8] The specific improvement depends on the chosen technology and the specific physicochemical properties of this compound.[8]

Troubleshooting Experimental Issues

Problem 1: Low in vitro dissolution rate and high variability between samples.
  • Question: My initial formulation of this compound shows less than 30% drug release after 60 minutes in a standard USP Apparatus 2 dissolution test, and the results are inconsistent. What could be the cause and how can I fix it?

  • Answer:

    • Root Causes:

      • Poor Solubility: The primary reason is likely the inherent low aqueous solubility of the compound.[5]

      • Poor Wettability: The hydrophobic nature of the powder may cause it to float or agglomerate, reducing the effective surface area available for dissolution.[10]

      • Drug Degradation: The compound might be unstable at the pH of the dissolution medium.[11][12]

      • Air Bubbles: Dissolved air in the dissolution medium can form bubbles on the dosage form's surface, inhibiting wetting.[10]

    • Troubleshooting Steps & Solutions:

      • Incorporate a Surfactant: Add a surfactant like sodium lauryl sulfate (B86663) (SLS) or Polysorbate 80 to the dissolution medium at a concentration above its critical micelle concentration. This improves wetting and increases the drug's apparent solubility.[10][11][12]

      • Particle Size Reduction: Employ micronization or nanosizing techniques to increase the drug's surface area, which directly enhances the dissolution rate.[7]

      • Formulation Modification: Develop an advanced formulation such as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) or a lipid-based system like an SLN or SNEDDS.[3][8][13]

      • Assess Drug Stability: Perform a stability test of this compound in the selected dissolution medium by incubating a solution of the drug and analyzing its concentration over time. If degradation occurs, adjust the medium's pH or use a different buffer.[12]

      • De-gas the Medium: Always de-gas the dissolution medium before use as per USP guidelines to prevent air bubble interference.

Problem 2: Formulation shows good in vitro release but poor in vivo bioavailability.
  • Question: My nano-formulation of this compound shows rapid and complete release in vitro, but the pharmacokinetic study in rats shows a low Cmax and AUC. What is causing this discrepancy?

  • Answer:

    • Root Causes:

      • In Vivo Precipitation: The formulation may fail to keep the drug in a solubilized state upon dilution in the large volume of gastrointestinal fluids, leading to precipitation of the poorly soluble free drug.

      • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver by cytochrome P450 enzymes (e.g., CYP3A4, which metabolizes sildenafil) before reaching systemic circulation.[4]

      • Efflux Transporters: The drug could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen.[14]

    • Troubleshooting Steps & Solutions:

      • Conduct In Vitro Digestion/Precipitation Studies: Use biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the intestine. For lipid-based formulations, perform in vitro lipolysis studies to see if the drug remains solubilized during lipid digestion.

      • Assess Permeability and Efflux: Use an in vitro model like the Caco-2 cell permeability assay. A bidirectional assay can determine the efflux ratio (Papp(B-A)/Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.[14][15] If efflux is confirmed, formulation strategies that inhibit P-gp (e.g., using excipients like Tween 80) may be beneficial.

      • Investigate Metabolism: Perform in vitro metabolism studies using liver microsomes to determine the metabolic stability of this compound. If metabolism is high, consider co-administration with a safe CYP3A4 inhibitor or formulation strategies (like lipid-based systems) that promote lymphatic absorption, partially bypassing the liver.[8]

Problem 3: High inter-animal variability in pharmacokinetic studies.
  • Question: The results from my oral PK study in rats show very high standard deviations for Cmax and AUC, making the data difficult to interpret. How can I reduce this variability?

  • Answer:

    • Root Causes:

      • Physiological Differences: Variability in gastric pH, gastric emptying time, and intestinal transit can significantly affect the absorption of poorly soluble drugs.[16][17]

      • Formulation Instability: The physical instability of the formulation (e.g., aggregation of nanoparticles, phase separation of an emulsion) can lead to inconsistent dosing.

      • Food Effects: The presence or absence of food can drastically alter the absorption of lipophilic drugs.[18]

      • Dosing Inaccuracy: Inaccurate oral gavage technique can lead to variable dosing or deposition of the dose in the esophagus instead of the stomach.

    • Troubleshooting Steps & Solutions:

      • Standardize Study Conditions: Ensure all animals are properly fasted overnight (typically 8-12 hours) before dosing to minimize food-related variability.[19] Use animals from a single supplier with a narrow weight and age range.[17]

      • Use a Crossover Study Design: If feasible, a crossover design where each animal receives both the test and reference formulations (with a suitable washout period in between) can significantly reduce inter-animal variability by allowing each animal to serve as its own control.[17]

      • Ensure Formulation Homogeneity: Vigorously vortex or stir the formulation immediately before drawing each dose to ensure a homogenous suspension/emulsion is administered to every animal.

      • Refine Dosing Technique: Ensure personnel are well-trained in oral gavage. The volume administered should be accurate and appropriate for the animal's weight.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different Sildenafil Formulations in Animal Models.

This table summarizes data from various studies on sildenafil, providing a benchmark for expected improvements with this compound formulations.

Formulation TypeAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability Increase (Fold)Reference
Drug Powder SuspensionRat201,125 ± 1561.03,365 ± 4871.0 (Reference)[2]
Commercial TabletRat201,458 ± 2111.55,112 ± 754~1.5[2]
Dry Foam TabletRat202,134 ± 3212.09,876 ± 1,154~2.9[2]
Solid SNEDDSRat30~450~1.01508.78 ± 343.95Significant*[3]
Orally Disintegrating FilmRatN/ASignificantly Higher vs SolutionN/A24874.42 ± 1234.451.2 vs Solution[20][21]

*Direct fold-increase not calculated due to different reference groups in the study, but reported as the most effective formulation.

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization
  • Preparation of Lipid Phase: Melt the solid lipid (e.g., Glyceryl monostearate, Myristic acid) by heating it 5-10°C above its melting point.[22][23] Dissolve the this compound in the molten lipid under continuous stirring to form a homogenous mixture.

  • Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188, Tween 80) in purified water and heat it to the same temperature as the lipid phase.[22][24]

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize the mixture using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[23]

  • High-Pressure Homogenization (HPH): Immediately subject the hot pre-emulsion to a high-pressure homogenizer.[24] Perform 3-5 homogenization cycles at a pressure of 500–1500 bar.[23]

  • Cooling and SLN Formation: Allow the resulting nanoemulsion to cool down to room temperature. The lipid will recrystallize, forming the solid matrix of the SLNs.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine encapsulation efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.[22]

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Use healthy male Sprague-Dawley or Wistar rats (180-220 g).[25] Allow them to acclimatize for at least one week under standard laboratory conditions.

  • Fasting: Fast the rats overnight (10-12 hours) before oral administration of the drug, with free access to water.[19][25]

  • Formulation Administration: Administer the this compound formulation (e.g., SLN dispersion or a suspension in 0.5% CMC-Na for the control group) via oral gavage at a predetermined dose.[25]

  • Blood Sampling: Collect serial blood samples (approx. 0.2-0.3 mL) from the tail vein or jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[26][27] Collect samples into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 min) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[26][28]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.[26][28]

Protocol 3: Caco-2 Cell Permeability Assay (Bidirectional)
  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for 18-22 days until they form a differentiated and polarized monolayer.[15]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-defined threshold (e.g., >200 Ω·cm²).[14][29]

  • Transport Study (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test solution containing this compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[29][30]

    • Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).[30]

    • At the end of the incubation, take samples from the basolateral side for analysis.

  • Transport Study (Basolateral to Apical - B to A):

    • Perform the experiment similarly, but add the test compound to the basolateral (donor) side and sample from the apical (receiver) side. This measures the rate of efflux.[15]

  • Analysis: Quantify the concentration of the compound in the receiver compartments using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio > 2 is indicative of active efflux.[14][15]

Visualizations

bioavailability_workflow cluster_start Initial Assessment cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_eval Evaluation start This compound (BCS Class II Suspected) solubility Assess Aqueous Solubility & Permeability start->solubility problem Poor Solubility Confirmed? solubility->problem strategy Select Enhancement Strategy problem->strategy Yes nano Nanoparticles (SLN, NLCs) strategy->nano sedds Lipid-Based (SNEDDS) strategy->sedds asd Amorphous Solid Dispersions strategy->asd complex Complexation (Cyclodextrins) strategy->complex invitro In Vitro Dissolution (USP II, Biorelevant Media) nano->invitro sedds->invitro asd->invitro complex->invitro invitro->strategy Poor Results invivo In Vivo PK Study (Rat Model) invitro->invivo Promising Results caco2 Caco-2 Permeability (Efflux Assessment) invivo->caco2 Discrepancy (Low F%) final Optimized Formulation with Enhanced Bioavailability invivo->final Good IVIVC caco2->final Mechanism Understood

Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy.

snedds_mechanism cluster_oral Oral Administration cluster_gut Gastrointestinal Tract cluster_absorption Absorption Pathway snedds_capsule SNEDDS Formulation in Capsule (Drug + Oil + Surfactant) emulsification Dispersion in GI Fluids snedds_capsule->emulsification Ingestion nanoemulsion Spontaneous Formation of Nanoemulsion (o/w) emulsification->nanoemulsion Gentle Motility solubilized Drug Remains Solubilized in Oil Nanodroplets nanoemulsion->solubilized gut_wall Intestinal Epithelium solubilized->gut_wall Increased Concentration Gradient & Permeation portal_vein Portal Vein (To Liver) gut_wall->portal_vein Standard Absorption lymph Lymphatic System (Bypasses Liver) gut_wall->lymph Lipid Uptake Pathway

Caption: Mechanism of bioavailability enhancement by a Self-Nanoemulsifying Drug Delivery System (SNEDDS).

pk_study_workflow acclimatize 1. Animal Acclimatization (1 week) fasting 2. Overnight Fasting (12 hours) acclimatize->fasting dosing 3. Oral Gavage Dosing fasting->dosing sampling 4. Serial Blood Sampling (0-24h) dosing->sampling processing 5. Plasma Separation (Centrifugation) sampling->processing analysis 6. Bioanalysis (LC-MS/MS) processing->analysis calculation 7. PK Parameter Calculation (Cmax, AUC) analysis->calculation

Caption: Experimental workflow for an in vivo pharmacokinetic study in rats.

References

Validation & Comparative

Comparative Analysis of Sildenafil's Specificity Against Phosphodiesterase (PDE) Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of sildenafil (B151), a well-established phosphodiesterase type 5 (PDE5) inhibitor, against various PDE isoforms. The data presented herein is crucial for understanding the compound's selectivity and potential off-target effects, which is of paramount importance in drug discovery and development. Sildenafil's therapeutic effects, primarily in the treatment of erectile dysfunction, are mediated through its potent and selective inhibition of PDE5.[1][2] However, its interaction with other PDE isoforms can lead to various side effects.[1]

Quantitative Performance Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of sildenafil against a range of human PDE isoforms. Lower IC50 values are indicative of higher inhibitory potency. The data clearly demonstrates sildenafil's high affinity for PDE5 and its varying degrees of selectivity over other PDE isoforms.

PDE IsoformSildenafil IC50 (nM)Substrate SpecificityPhysiological Relevance
PDE1 280cGMP & cAMPBrain, myocardium, vascular smooth muscle[3][4]
PDE2 >10,000cGMP & cAMP-
PDE3 >10,000cAMP > cGMPCardiovascular function, platelet aggregation[2]
PDE4 >10,000cAMPInflammation, various tissues[2]
PDE5 3.5 - 6.3cGMPCorpus cavernosum, pulmonary vasculature, platelets[5][6]
PDE6 33cGMPRetinal phototransduction[5]

Note: IC50 values can vary depending on experimental conditions.[7] The data presented is a representative compilation from multiple sources.

The selectivity of sildenafil for PDE5 over other isoforms is a critical aspect of its pharmacological profile. For instance, its approximately 10-fold higher selectivity for PDE5 compared to PDE6 is clinically relevant, as inhibition of PDE6 in the retina can lead to visual disturbances.[1][2] The significantly lower potency against PDE1, PDE2, PDE3, and PDE4 isoforms underscores its targeted mechanism of action.[5]

Experimental Protocols

The determination of IC50 values for PDE inhibitors is a critical step in their characterization. Below is a detailed methodology for a typical in vitro PDE inhibition assay.

Primary Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., sildenafil) against a specific PDE isoform.

Materials and Reagents:

  • Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE6)

  • Cyclic guanosine (B1672433) monophosphate (cGMP) or cyclic adenosine (B11128) monophosphate (cAMP) substrate

  • Radiolabeled [3H]-cGMP or [3H]-cAMP

  • Snake venom nucleotidase

  • Ion-exchange resin (e.g., Dowex)

  • Scintillation cocktail

  • 96-well plates

  • Appropriate buffer solutions (e.g., Tris-HCl)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the specific recombinant PDE enzyme, the corresponding cyclic nucleotide substrate (cGMP or cAMP), and varying concentrations of the test compound. Include control wells with no inhibitor (positive control) and no enzyme (negative control).

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding a stop buffer, often containing a non-specific PDE inhibitor like IBMX or by boiling.

  • Conversion to Mononucleotide: Add snake venom nucleotidase to the mixture to convert the unhydrolyzed radiolabeled cyclic nucleotide to its corresponding 5'-mononucleotide.

  • Separation: Separate the radiolabeled 5'-mononucleotide product from the unreacted substrate using an ion-exchange chromatography column or resin slurry.

  • Quantification: Add a scintillation cocktail to the eluted product and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[8]

Selectivity Profiling

To assess the selectivity of the compound, the primary enzyme inhibition assay is repeated using a panel of different recombinant PDE isoforms.[8] The resulting IC50 values are then compared to determine the compound's specificity for the target PDE isoform.

Visualizations

Signaling Pathway of Sildenafil Action

The following diagram illustrates the mechanism of action of sildenafil in the corpus cavernosum smooth muscle cells.

cluster_0 Nitric Oxide (NO) Pathway cluster_1 Sildenafil Action cluster_2 Physiological Effect Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release sGC Soluble Guanylate Cyclase (sGC) NO Release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to cGMP GTP GTP PDE5 PDE5 cGMP->PDE5 Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates Smooth Muscle Relaxation Smooth Muscle Relaxation 5'-GMP 5'-GMP (Inactive) PDE5->5'-GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits PKG->Smooth Muscle Relaxation Vasodilation & Erection Vasodilation & Erection Smooth Muscle Relaxation->Vasodilation & Erection cluster_workflow IC50 Determination Workflow A 1. Prepare Reagents (PDE Enzyme, Substrate, Inhibitor) B 2. Set up Reaction Plate (Controls & Inhibitor Concentrations) A->B C 3. Incubate at 30°C B->C D 4. Terminate Reaction C->D E 5. Convert [3H]-cNMP to [3H]-Nucleoside D->E F 6. Separate Product from Substrate E->F G 7. Quantify Radioactivity F->G H 8. Analyze Data & Determine IC50 G->H

References

A Comparative Analysis of Sildenafil's In Vitro Activity Across Diverse Cancer Cell Lines with Insights into its Analogue, Propoxyphenyl Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of sildenafil (B151), a phosphodiesterase type 5 (PDE5) inhibitor, across various cancer cell lines. While direct experimental data on its analogue, propoxyphenyl sildenafil, is limited, this guide offers a foundational understanding of the potential anti-cancer effects of this class of compounds. The data presented is compiled from multiple studies and is intended to serve as a resource for researchers investigating the therapeutic potential of PDE5 inhibitors in oncology.

Overview of Sildenafil and this compound

Sildenafil is a well-known PDE5 inhibitor, which functions by increasing intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a secondary messenger involved in various cellular processes.[1] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating effects on cell proliferation, apoptosis, and sensitization to conventional chemotherapies in a range of cancer models.[2]

Comparative Efficacy of Sildenafil in Cancer Cell Lines

The anti-cancer activity of sildenafil has been evaluated in a variety of cancer cell lines, demonstrating a range of cytotoxic and pro-apoptotic effects. The following tables summarize key quantitative data from these studies.

Table 1: IC50 Values of Sildenafil in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Reference
HT-29Colorectal Cancer190 - 271[6]
SW480Colorectal Cancer190 - 271[6]
SW620Colorectal Cancer190 - 271[6]
HCT116Colorectal Cancer190 - 271[6]
SW1116Colorectal Cancer190 - 271[6]
MCF-7Breast CancerNot specified[7]
MDA-MB-468Breast CancerNot specified[7]
PC-3Prostate CancerNot specified[8]
DU145Prostate CancerNot specified[8]
LNCaPProstate CancerNot specified[8]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method. The ranges provided for colorectal cancer cell lines reflect this variability. For other cell lines, studies focused on the synergistic effects with chemotherapeutic agents rather than determining the standalone IC50 of sildenafil.

Table 2: Pro-Apoptotic Effects of Sildenafil in Combination with Chemotherapeutic Agents
Cell LineCancer TypeChemotherapeutic AgentSildenafil Concentration (µM)ObservationReference
MCF-7Breast CancerCisplatinNot specifiedIncreased apoptosis[7]
MDA-MB-468Breast CancerCisplatinNot specifiedIncreased apoptosis[7]
PC-3Prostate CancerDoxorubicin10Enhanced apoptosis[8]
DU145Prostate CancerDoxorubicin10Enhanced apoptosis[8]
T lymphoma cellsT-cell LymphomaCisplatin50Potentiated cisplatin-induced apoptosis[9]

Signaling Pathways and Experimental Workflows

The anti-cancer effects of sildenafil are mediated through the modulation of specific signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for assessing sildenafil's activity.

cluster_0 Sildenafil's Primary Mechanism of Action Sildenafil Sildenafil PDE5 PDE5 (Phosphodiesterase 5) Sildenafil->PDE5 Inhibits cGMP cGMP (Cyclic Guanosine Monophosphate) PDE5->cGMP Degrades PKG PKG (Protein Kinase G) cGMP->PKG Activates Apoptosis Apoptosis PKG->Apoptosis CellCycleArrest Cell Cycle Arrest PKG->CellCycleArrest

Figure 1. Sildenafil's primary signaling pathway, leading to apoptosis and cell cycle arrest.

cluster_1 Experimental Workflow for Assessing Sildenafil Activity cluster_2 Cell-Based Assays Start Cancer Cell Culture Treatment Treatment with Sildenafil and/or Chemotherapy Start->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Incubation->CellCycle DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis

Figure 2. A generalized experimental workflow for in vitro evaluation of sildenafil's anti-cancer effects.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the in vitro activity of sildenafil.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as HT-29, SW480 (colorectal), MCF-7, MDA-MB-468 (breast), PC-3, DU145 (prostate), and others are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Sildenafil Preparation: Sildenafil citrate (B86180) is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

Cell Viability Assay (MTT Assay)
  • Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • The cells are then treated with various concentrations of sildenafil, a chemotherapeutic agent, or a combination of both. Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.

  • After the desired incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL).

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V Staining)
  • Cells are seeded in 6-well plates and treated with sildenafil and/or a chemotherapeutic agent as described above.

  • After treatment, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • The cells are then resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis
  • Cells are treated as described for the apoptosis assay.

  • Following treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • The fixed cells are then washed with PBS and incubated with a solution containing RNase A and the fluorescent DNA-staining dye propidium iodide (PI).[10]

  • The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.[6][10]

Conclusion

The available evidence strongly suggests that sildenafil exhibits anti-cancer properties in a variety of cancer cell lines, primarily by inducing apoptosis and cell cycle arrest, and by sensitizing cancer cells to conventional chemotherapeutic agents.[2][6][7][8] Its mechanism of action is largely attributed to the inhibition of PDE5 and the subsequent accumulation of cGMP.[1]

While direct experimental data on this compound is scarce, its structural similarity to sildenafil and its reported potency as a PDE5 inhibitor suggest that it may possess similar or even enhanced anti-cancer activities.[5] However, this remains a hypothesis that requires rigorous experimental validation.

This guide provides a solid foundation for researchers interested in this class of compounds. Further in-depth studies are warranted to fully elucidate the anti-cancer potential of this compound and to explore its efficacy and safety in preclinical and clinical settings. The detailed protocols and pathway diagrams presented here can serve as a valuable resource for designing and conducting such investigations.

References

A Head-to-Head In Vitro Comparison of Sildenafil and Tadalafil for PDE5 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery and Development

Introduction: Phosphodiesterase type 5 (PDE5) inhibitors are a cornerstone in the treatment of erectile dysfunction and pulmonary arterial hypertension. Their mechanism of action lies in the potentiation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway. By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to smooth muscle relaxation and vasodilation. Among the most well-known PDE5 inhibitors are sildenafil (B151) and tadalafil (B1681874). This guide provides a head-to-head in vitro comparison of their pharmacological profiles, supported by experimental data and detailed methodologies to aid researchers in their drug development endeavors.

Disclaimer: The initial request specified a comparison involving "propoxyphenyl sildenafil." However, a thorough literature search did not yield in vitro data for a compound with this specific name. Therefore, this guide will compare tadalafil with sildenafil, a structurally related and extensively studied PDE5 inhibitor.

Quantitative Performance Comparison

The in vitro potency and selectivity of sildenafil and tadalafil are critical parameters that dictate their efficacy and potential for off-target effects. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug in inhibiting a specific biological function, while selectivity is determined by comparing its potency against different phosphodiesterase (PDE) isozymes.

ParameterSildenafilTadalafilReference
PDE5 IC50 (nM) 42[1]
PDE6 IC50 (nM) ~40>1000[1]
PDE11 IC50 (nM) >10000~20[2]
Selectivity (PDE5 vs. PDE6) ~10-fold>500-fold[1]
Selectivity (PDE5 vs. PDE11) >2500-fold~10-fold[2]

Note: Lower IC50 values indicate higher potency. Selectivity is calculated as a ratio of IC50 values (IC50 for off-target PDE / IC50 for PDE5).

Signaling Pathway of PDE5 Inhibition

The physiological effects of PDE5 inhibitors are mediated through the NO/cGMP pathway. The following diagram illustrates this critical signaling cascade and the point of intervention for these drugs.

Nitric Oxide (NO) Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) Nitric Oxide (NO)->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion of GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (inactive) cGMP->PKG_inactive activates PDE5 PDE5 cGMP->PDE5 hydrolyzed by PKG_active Protein Kinase G (active) PKG_inactive->PKG_active Relaxation Smooth Muscle Relaxation PKG_active->Relaxation GMP 5'-GMP PDE5->GMP Inhibitors Sildenafil / Tadalafil Inhibitors->PDE5 inhibit

Figure 1: The NO/cGMP signaling pathway and the mechanism of PDE5 inhibitors.

Experimental Protocols

Accurate and reproducible in vitro data are essential for the comparative evaluation of drug candidates. Below are detailed methodologies for key experiments used to determine the potency and selectivity of PDE5 inhibitors.

In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay measures the inhibitory activity of compounds against the PDE5 enzyme by detecting changes in fluorescence polarization.[3][4]

  • Materials and Reagents:

    • Recombinant Human PDE5A1

    • FAM-Cyclic-3′,5′-GMP (fluorescent substrate)

    • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)

    • Binding Agent (phosphate-binding nanoparticles)

    • Test Compounds (Sildenafil, Tadalafil)

    • DMSO (for compound dilution)

    • 96-well black microplate

    • Microplate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the diluted test compounds or a DMSO control to the wells of a 96-well black microplate.

    • Add the diluted PDE5A1 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the FAM-Cyclic-3′,5′-GMP substrate solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C.

    • Stop the reaction by adding the Binding Agent to all wells.

    • Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.

    • Read the fluorescence polarization on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Phosphodiesterase Isozyme Selectivity Profiling

To determine the selectivity of the inhibitors, the in vitro enzyme inhibition assay is performed against a panel of different purified PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11).[4]

  • Procedure:

    • Follow the same procedure as the In Vitro PDE5 Enzyme Inhibition Assay.

    • Substitute PDE5A1 with other purified recombinant human phosphodiesterase isozymes.

    • Use the appropriate substrate for each isozyme ([³H]-cGMP for cGMP-specific PDEs and [³H]-cAMP for cAMP-specific PDEs in radioenzymatic assays, or corresponding fluorescent substrates in FP assays).

  • Data Analysis:

    • Determine the IC50 value of the test compound for each PDE isozyme.

    • Calculate the selectivity ratio by dividing the IC50 for each off-target PDE isozyme by the IC50 for PDE5.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of PDE5 inhibitors.

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Substrate, and Enzyme add_enzyme Add PDE5 Enzyme prep_reagents->add_enzyme prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds/Controls to Microplate prep_compounds->add_compounds add_compounds->add_enzyme incubate1 Incubate at RT add_enzyme->incubate1 add_substrate Initiate Reaction with FAM-cGMP Substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 stop_reaction Stop Reaction with Binding Agent incubate2->stop_reaction read_plate Read Fluorescence Polarization stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

References

A Comparative Analysis of the Pharmacokinetic Profiles of Vardenafil and Sildenafil, with Notes on the Uncharacterized Analog Propoxyphenyl Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two well-established phosphodiesterase type 5 (PDE5) inhibitors, vardenafil (B611638) and sildenafil (B151). Due to a lack of publicly available in vivo pharmacokinetic data for the unapproved sildenafil analog, propoxyphenyl sildenafil, a direct comparison is not feasible at this time. This document will, however, summarize the available information on this compound before presenting a comprehensive analysis of vardenafil and sildenafil, supported by experimental data and methodologies.

This compound: An Uncharacterized Analog

This compound and its related compound, propoxyphenyl-thiohydroxyhomosildenafil (B1679654), have been identified as unapproved analogs of sildenafil found as adulterants in some herbal dietary supplements[1][2]. While analytical methods for their detection and characterization in such products have been developed, there is a significant absence of published in vivo pharmacokinetic studies detailing key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and bioavailability.

Notably, one study reported that propoxyphenyl-thiohydroxyhomosildenafil is approximately 10 times more potent in inhibiting the PDE5 enzyme in vitro compared to sildenafil[1]. This highlights the potential for significant pharmacological activity and, consequently, a distinct safety and pharmacokinetic profile. However, without in vivo studies, the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in humans or animal models remain unknown. Researchers are therefore strongly cautioned against extrapolating the pharmacokinetic behavior of sildenafil or vardenafil to this uncharacterized analog.

Vardenafil vs. Sildenafil: A Pharmacokinetic Comparison

Vardenafil and sildenafil are both potent and selective inhibitors of PDE5, sharing a common mechanism of action to facilitate penile erection in the presence of sexual stimulation[3][4]. Despite their similar therapeutic application, they exhibit distinct pharmacokinetic profiles that can influence their clinical use.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for vardenafil and sildenafil based on data from clinical studies in healthy male subjects.

Pharmacokinetic ParameterVardenafilSildenafil
Time to Maximum Concentration (Tmax) ~0.7 - 0.9 hours[3]~1.0 hour[5][6]
Maximum Concentration (Cmax) Dose-dependentDose-dependent
Area Under the Curve (AUC) Dose-proportional[7]Generally dose-proportional[5][8]
Elimination Half-life (t½) ~4-5 hours[3]~3-5 hours[6]
Absolute Bioavailability ~15%[3]~41%[5][9]
Effect of High-Fat Meal Delayed Tmax, reduced Cmax[10]Delayed Tmax, reduced Cmax[5][9][11]
Experimental Protocols

The pharmacokinetic data presented above are typically derived from Phase I clinical studies in healthy volunteers. A representative experimental protocol for determining the pharmacokinetic profile of a PDE5 inhibitor like vardenafil or sildenafil is outlined below.

Study Design: A randomized, open-label, single-dose, crossover study is a common design[9]. This involves administering a single oral dose of the investigational drug and a reference drug (or placebo) to a group of healthy subjects on different occasions, separated by a washout period. To assess dose proportionality, a parallel-group, dose-escalation design may be employed[5][8].

Subject Population: Healthy male volunteers, typically between the ages of 18 and 55, are recruited. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria of the study protocol.

Drug Administration: The drug is administered orally, usually in a fasted state (e.g., overnight fast of at least 10 hours)[9]. To evaluate the effect of food on absorption, a separate treatment arm may involve administering the drug after a standardized high-fat meal[5][9].

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration to capture the absorption, distribution, and elimination phases of the drug. A typical sampling schedule might include pre-dose (0 hours), and multiple post-dose time points, for instance, at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours[10][12]. Blood samples are collected in tubes containing an anticoagulant and centrifuged to separate the plasma, which is then stored at low temperatures (e.g., -80°C) until analysis.

Bioanalytical Method: The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated bioanalytical method, most commonly high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)[12][13]. This method provides the necessary sensitivity and selectivity for accurate measurement of drug concentrations.

Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental or compartmental pharmacokinetic models[14][15]. The following key parameters are calculated:

  • Cmax (Maximum Plasma Concentration): The highest observed concentration in the plasma.

  • Tmax (Time to Cmax): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule[16].

  • t½ (Elimination Half-life): The time required for the plasma concentration of the drug to decrease by half.

Mandatory Visualizations

Signaling Pathway of PDE5 Inhibitors

PDE5_Inhibition_Pathway cluster_0 Sexual Stimulation cluster_1 Smooth Muscle Cell Nitric Oxide (NO) Release Nitric Oxide (NO) Release sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO) Release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 Muscle Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Muscle Relaxation Inactive GMP Inactive GMP PDE5->Inactive GMP Degrades Vardenafil / Sildenafil Vardenafil / Sildenafil Vardenafil / Sildenafil->PDE5 Inhibits

Mechanism of action for PDE5 inhibitors.
Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Study_Design Study Design (e.g., Crossover) Drug_Admin Drug Administration (Oral Dose) Study_Design->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS Conc_Time_Data Plasma Concentration-Time Data LC_MS_MS->Conc_Time_Data PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Conc_Time_Data->PK_Analysis PK_Parameters Determination of PK Parameters (Cmax, Tmax, AUC, t½) PK_Analysis->PK_Parameters

General workflow for a clinical pharmacokinetic study.

References

Comparative Guide to Analytical Methods for Propoxyphenyl Sildenafil Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection of propoxyphenyl sildenafil (B151), an analogue of sildenafil. The information presented is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical technique for their specific needs. This document outlines the performance of various methods, supported by experimental data, and provides detailed protocols for key experiments.

Propoxyphenyl sildenafil has been identified as an illegal adulterant in dietary supplements and energy drinks, necessitating robust and reliable detection methods.[1] The structural similarity to sildenafil, the active ingredient in Viagra, poses a significant health risk to consumers when undeclared.[2] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for the screening and quantification of sildenafil analogues.[3][4][5][6]

Performance Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of commonly used methods for the detection of sildenafil and its analogues. While specific data for this compound is limited, the data for sildenafil and other analogues provide a strong basis for comparison.

Parameter HPLC-UV LC-MS/MS UPLC-MS/MS
Limit of Detection (LOD) 9.2 ng/mL[7] - 0.23 ng (absolute)[8]0.03 - 3.3 ng/mL[5]25 - 85 ng/g or ng/mL[9]
Limit of Quantification (LOQ) 27.2 ng/mL[7] - 0.68 ng (absolute)[8]0.08 - 10.0 ng/mL[5]Not explicitly stated for all compounds
Linearity (Range) 2 - 100 µg/mL (R² = 0.9994)[7][8]1.0 - 1000.0 ng/mL (r² ≥ 0.9998)[10]0.1 - 6 µg/ml[11]
Accuracy (% Recovery) 99.74% - 100.88%[8]82.2% - 110.6% (solid samples)[5]85% - 112%[12]
Precision (%RSD) Intra-day: 0.13-1.56%, Inter-day: 0.30-1.60%[13]Intra-day: 1.5-5.1%, Inter-day: 2.2-3.4%[10]Not explicitly stated
Selectivity Good, resolution from other analogues demonstrated.[7][8]High, based on precursor and product ion monitoring.[14]High, utilizes dynamic multiple reaction monitoring (dMRM).[9]
Analysis Time ~7.5 min[6]< 20 min[15]~25 min (for 90 compounds)[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in various sample matrices, including pharmaceutical dosage forms.

a. Sample Preparation (for Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).

  • Dissolve the powder in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase).

  • Sonication may be used to ensure complete dissolution.

  • Dilute the solution to a known volume with the solvent.

  • Filter the solution through a 0.45 µm filter before injection.

b. Chromatographic Conditions:

  • Column: Hypersil BDS-C18 (125 x 4 mm, 5 µm)[7][8]

  • Mobile Phase: Phosphate buffer (20 mM, pH 2.8) and acetonitrile (B52724) (71:29, v/v)[7][8]

  • Flow Rate: 1.5 mL/min[7][8]

  • Injection Volume: 25 µL[16]

  • Detection Wavelength: 285 nm[8][16]

  • Column Temperature: 25°C[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting trace amounts of this compound, especially in complex matrices like dietary supplements.[4][15]

a. Sample Preparation (for Dietary Supplements):

  • Homogenize the sample (e.g., powder, liquid).

  • Extract a known amount of the sample with a suitable organic solvent (e.g., methanol, acetonitrile).[17]

  • Use an ultrasonic bath to aid extraction.[17]

  • Centrifuge the mixture to separate the solid residue.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • The filtrate may require further dilution before injection.

b. LC-MS/MS Conditions:

  • Chromatographic Separation:

    • Column: C18 column[14]

    • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).[14]

    • Flow Rate: 0.6 mL/min[10]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)[4]

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined. For sildenafil, a common transition is m/z 475.4 → m/z 283.3.[14]

Visualizing the Workflow and Comparisons

To better illustrate the processes and comparisons involved in the validation of these analytical methods, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_evaluation Evaluation & Reporting MethodDevelopment Method Development ProtocolDefinition Protocol Definition MethodDevelopment->ProtocolDefinition Specificity Specificity/ Selectivity ProtocolDefinition->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis ValidationReport Validation Report DataAnalysis->ValidationReport Method_Performance_Comparison Method Performance at a Glance HPLUV_LOD LOD (ng/mL) HPLUV_LOQ LOQ (ng/mL) HPLUV_Accuracy Accuracy (High) HPLUV_Cost Cost (Lower) LCMS_LOD LOD (<1 ng/mL) LCMS_LOQ LOQ (~ng/mL) LCMS_Selectivity Selectivity (Very High) LCMS_Cost Cost (Higher) UPLCMS_Speed Speed (Fast) UPLCMS_Sensitivity Sensitivity (High) UPLCMS_Resolution Resolution (Excellent) UPLCMS_Cost Cost (Highest)

References

Assessing the Relative Potency of Propoxyphenyl Sildenafil Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of propoxyphenyl sildenafil (B151) analogues, a class of synthetic compounds structurally similar to the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. These analogues, often found as undeclared ingredients in unregulated "herbal" supplements, are of significant interest to researchers in drug development and forensic analysis due to their potent and often uncharacterized pharmacological activity. This document summarizes the available quantitative data on their potency, details the experimental protocols for their assessment, and illustrates the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Potency against PDE5

The primary mechanism of action for sildenafil and its analogues is the inhibition of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against PDE5. While comprehensive, standardized data for many illicit analogues is scarce, the following table provides a summary of the available information.

CompoundPDE5 IC50 (nM)Relative Potency to Sildenafil
Sildenafil~3.51x
Propoxyphenyl-thiohydroxyhomosildenafilNot Reported~10x more potent[1]
Propoxyphenyl aildenafilNot ReportedData not available
Propoxyphenyl thioaildenafilNot ReportedData not available

Note: The IC50 value for sildenafil can vary slightly depending on the experimental conditions.[2] Propoxyphenyl sildenafil analogues are often identified in adulterated products, and rigorous pharmacological data from controlled studies is limited.[3][4][5][6]

Signaling Pathway of Sildenafil Analogues

Sildenafil and its propoxyphenyl analogues exert their effects by targeting the NO/cGMP pathway. In smooth muscle cells, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG) and subsequent downstream effects that result in smooth muscle relaxation and vasodilation. PDE5 terminates this signaling cascade by hydrolyzing cGMP to GMP. By inhibiting PDE5, sildenafil analogues prevent the degradation of cGMP, leading to its accumulation and an enhanced physiological response.

Sildenafil Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Smooth Muscle Cell Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to GMP GMP PDE5->GMP Sildenafil_Analogues Propoxyphenyl Sildenafil Analogues Sildenafil_Analogues->PDE5 inhibits Experimental Workflow Prep Reagent Preparation (Enzyme, Substrate, Buffers) Plate_Setup Addition of Compounds & PDE5 Enzyme to Microplate Prep->Plate_Setup Compound_Prep Test Compound & Sildenafil Serial Dilution Compound_Prep->Plate_Setup Preincubation Pre-incubation (37°C, 15 min) Plate_Setup->Preincubation Reaction_Start Initiation of Reaction with cGMP Substrate Preincubation->Reaction_Start Incubation Incubation (37°C, 30-60 min) Reaction_Start->Incubation Termination Reaction Termination & Signal Detection Incubation->Termination Data_Analysis Data Analysis (% Inhibition & IC50 Calculation) Termination->Data_Analysis

References

Comparative Metabolic Stability of Propoxyphenyl Sildenafil and Other PDE5 Inhibitors: A Guideline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Executive Summary: This guide provides a comparative analysis of the metabolic stability of phosphodiesterase type 5 (PDE5) inhibitors. Direct experimental data on the metabolic stability of propoxyphenyl sildenafil (B151) is not available in peer-reviewed literature, as it is primarily identified as an unapproved analogue found in adulterated supplements.[1] Therefore, this document establishes a comparative framework using sildenafil and other well-characterized PDE5 inhibitors: vardenafil (B611638), tadalafil, and avanafil (B1665834). The guide details standard in vitro experimental protocols, presents metabolic stability data in a clear, tabular format, and uses visualizations to illustrate key processes, serving as a comprehensive resource for researchers evaluating the metabolic fate of new chemical entities in this class.

Introduction

Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For phosphodiesterase type 5 (PDE5) inhibitors, understanding metabolic pathways is crucial for optimizing dosing regimens and ensuring safety.

Propoxyphenyl sildenafil is a sildenafil analogue characterized by the substitution of the ethoxy group with a propoxy group on the phenyl ring.[1] While its structure is known, its metabolic fate has not been formally documented in scientific literature. This guide provides a comparative analysis based on sildenafil and other widely studied PDE5 inhibitors to offer a foundational understanding and a methodological template for future studies on this compound.

Comparative Analysis of In Vitro Metabolic Stability

The metabolic stability of a compound is often first assessed using in vitro systems, such as human liver microsomes (HLM), which contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes. The key parameters derived from these studies are the metabolic half-life (t½) and the intrinsic clearance (CLint), which together predict how quickly a drug will be eliminated from the body.

Table 1: Summary of In Vitro Metabolic Stability Data for Select PDE5 Inhibitors in Human Liver Microsomes

CompoundPrimary Metabolizing EnzymesMajor Metabolic PathwayHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Active Metabolite
Sildenafil CYP3A4 (major), CYP2C9 (minor)[2][3][4]N-Demethylation[2][3]20 - 4017 - 35N-desmethyl sildenafil (~50% activity of parent)[2][5]
Vardenafil CYP3A4 (major), CYP3A5, CYP2C isoforms[6][7]N-Desethylation[6][7]15 - 2528 - 46N-desethyl vardenafil (~28% activity of parent)[6][7]
Tadalafil CYP3A4[8][9]Methylation & Glucuronidation[8][9]> 240< 2.5Methylcatechol glucuronide (inactive)[8][9]
Avanafil CYP3A4 (major), CYP2C9 (minor)[10][11]N-Dealkylation & Hydroxylation30 - 6012 - 23M4 (~18% activity of parent)[10][12]
This compound Data Not AvailablePresumed N-DealkylationNot DeterminedNot DeterminedNot Determined

Note: The values presented are compiled from various sources and represent typical ranges observed in human liver microsome assays. Actual values may vary depending on specific experimental conditions.

Experimental Protocols

The data summarized above is typically generated using a standardized in vitro metabolic stability assay.

Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 1 mM stock solution of the test compound (e.g., this compound) in an organic solvent like DMSO.

    • Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate (B84403) buffer (pH 7.4).

    • NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure sustained enzyme activity.

  • Incubation Procedure:

    • Pre-incubation: Add the HLM suspension and the test compound (final concentration typically 1 µM) to a microcentrifuge tube or 96-well plate. Pre-incubate the mixture at 37°C for 5-10 minutes to acclimate.

    • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the mixture.

    • Sampling: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Termination: Stop the reaction in each aliquot by adding a quenching solution, typically ice-cold acetonitrile (B52724) containing an internal standard for analytical quantification.

  • Sample Analysis:

    • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated microsomal proteins.

    • Quantification: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Disappearance Plot: Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Rate Constant (k): Determine the slope of the linear portion of the plot, which represents the elimination rate constant (k).

    • Half-Life (t½): Calculate the half-life using the formula: t½ = 0.693 / k.

    • Intrinsic Clearance (CLint): Calculate the intrinsic clearance using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL).

Mandatory Visualizations

The following diagrams illustrate the experimental and metabolic processes discussed.

G cluster_prep 1. Preparation cluster_incub 2. Incubation at 37°C cluster_analysis 3. Analysis cluster_data 4. Data Output A Test Compound (1 µM final) D Pre-warm Mixture (Compound + Microsomes) A->D B Human Liver Microsomes (0.5 mg/mL) B->D C NADPH System (Cofactor) E Initiate Reaction (Add NADPH) D->E Add Cofactor F Time-Point Sampling (0, 5, 15, 30, 60 min) E->F G Quench Reaction (Cold Acetonitrile + IS) F->G H Centrifuge (Pellet Proteins) G->H I LC-MS/MS Analysis (Quantify Parent Drug) H->I J Data Processing I->J K Half-Life (t½) J->K L Intrinsic Clearance (CLint) J->L

Caption: Experimental workflow for an in vitro metabolic stability assay.

G cluster_cyp Primary Metabolic Pathway Sildenafil Sildenafil Metabolite N-desmethyl Sildenafil (Active Metabolite) Sildenafil->Metabolite N-Demethylation Excretion Further Metabolism & Excretion Metabolite->Excretion CYP3A4 CYP3A4 (Major) CYP3A4->Sildenafil CYP2C9 CYP2C9 (Minor) CYP2C9->Sildenafil G A Define Research Question (Compare Metabolic Stability) B Literature Search (this compound vs. Analogues) A->B F Standardize Experimental Protocol (In Vitro Microsomal Assay) A->F C Identify Data Gap (No data for this compound) B->C D Select Comparators (Sildenafil, Vardenafil, etc.) C->D E Gather Published Data (t½, CLint, Pathways) D->E G Tabulate & Visualize Data E->G F->G H Synthesize Comparison Guide G->H

References

Orthogonal Validation of Propoxyphenyl Sildenafil's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of propoxyphenyl sildenafil's mechanism of action with established phosphodiesterase type 5 (PDE5) inhibitors. Propoxyphenyl sildenafil (B151) is an analog of sildenafil, the active ingredient in Viagra, and is structurally characterized by the substitution of sildenafil's ethoxy group with a propoxy group.[1] Like sildenafil, it is presumed to act as a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[2][3]

The primary mechanism of action for PDE5 inhibitors involves preventing the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP).[2] In the presence of nitric oxide (NO), which is released during sexual stimulation, guanylate cyclase is activated, leading to increased levels of cGMP.[3][4] This elevation in cGMP results in smooth muscle relaxation and vasodilation.[2][3] By inhibiting PDE5, the enzyme responsible for cGMP degradation, these compounds sustain higher levels of cGMP, thereby enhancing the vasodilatory effect.[4][5]

Orthogonal validation of this mechanism is crucial to confirm the compound's primary target and understand its selectivity profile, which is a key determinant of potential off-target effects. This guide outlines the key experimental assays for this validation and presents comparative data for well-characterized PDE5 inhibitors.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the key performance metrics for PDE5 inhibitors. For the purpose of this guide, hypothetical data for this compound is presented to illustrate the validation framework. Actual experimental values would need to be determined empirically.

Table 1: In Vitro PDE5 Inhibition

CompoundIC50 (nM) for PDE5Potency Rank
This compound (Hypothetical) 1.5 Very High
Sildenafil3.5High
Vardenafil0.7Very High
Tadalafil1.8High
Avanafil5.2Moderate

Note: IC50 (half-maximal inhibitory concentration) values can vary based on experimental conditions. A lower IC50 value indicates higher potency. Data for established drugs are representative values from scientific literature.[6]

Table 2: Phosphodiesterase Isozyme Selectivity

CompoundPDE6 Selectivity (PDE6 IC50 / PDE5 IC50)PDE11 Selectivity (PDE11 IC50 / PDE5 IC50)
This compound (Hypothetical) >100-fold >150-fold
Sildenafil~10-fold~10-fold
Vardenafil~15-fold~130-fold
Tadalafil>700-fold~11-fold
Avanafil>120-fold>100-fold

Note: High selectivity against other PDE isoforms is desirable to minimize off-target effects. Inhibition of PDE6 is associated with visual disturbances, while PDE11 inhibition has been linked to myalgia.[6]

Experimental Protocols

Orthogonal validation of this compound's mechanism of action requires a multi-faceted approach, combining in vitro enzymatic assays with cell-based functional assays.

In Vitro PDE5 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PDE5 and to compare its potency with other known PDE5 inhibitors.

Methodology:

  • Enzyme and Substrate: Recombinant human PDE5A1 is used as the enzyme source. A fluorescently labeled or radiolabeled cGMP analog (e.g., fluorescein-labeled cGMP) serves as the substrate.[6][7]

  • Principle: This is a competitive assay where the inhibitor competes with the substrate for binding to the active site of the PDE5 enzyme. The enzymatic reaction hydrolyzes the cGMP substrate.

  • Procedure:

    • A series of dilutions of the test compound (this compound) and control inhibitors are prepared.

    • The PDE5 enzyme is incubated with each inhibitor concentration in a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA) in a 96-well plate.[7]

    • The enzymatic reaction is initiated by the addition of the cGMP substrate.[6][7]

    • The reaction is allowed to proceed for a defined time at 37°C and is then terminated.

    • The amount of product (5'-GMP) or remaining substrate is quantified. This can be achieved through various methods, including fluorescence polarization, scintillation proximity assay (SPA), or high-performance liquid chromatography (HPLC).[6][7]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The data are then fitted to a dose-response curve to determine the IC50 value.[6][8]

Cellular cGMP Measurement Assay

Objective: To confirm that this compound increases intracellular cGMP levels in a cellular context, which is the direct downstream consequence of PDE5 inhibition.

Methodology:

  • Cell Line: A relevant cell line expressing PDE5, such as human corpus cavernosum smooth muscle cells (hCCSMCs) or transfected cell lines (e.g., HEK293 expressing recombinant PDE5), is used.[7]

  • Principle: The assay measures the accumulation of intracellular cGMP in response to a nitric oxide (NO) donor, both in the presence and absence of the inhibitor.

  • Procedure:

    • Cells are cultured in 96-well plates until confluent.

    • The cells are pre-incubated with various concentrations of this compound or a control inhibitor.[7]

    • cGMP production is stimulated by the addition of an NO donor, such as sodium nitroprusside (SNP).[7][8]

    • After a specified incubation period, the cells are lysed.[7]

    • The intracellular cGMP concentration is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[6]

  • Data Analysis: The fold increase in cGMP levels in the presence of the inhibitor is calculated and compared to the control group that was treated with the NO donor alone.

Phosphodiesterase Selectivity Profiling

Objective: To assess the selectivity of this compound for PDE5 over other PDE isoforms (e.g., PDE6 and PDE11).

Methodology:

  • Principle: The IC50 of this compound is determined for a panel of different human recombinant phosphodiesterase isozymes using the in vitro enzyme inhibition assay described above.

  • Procedure: The in vitro enzyme inhibition assay is repeated, substituting PDE5 with other PDE isozymes, such as PDE6 (found in the retina) and PDE11 (found in skeletal muscle, prostate, and other tissues).

  • Data Analysis: The selectivity is expressed as a ratio of the IC50 for the other PDE isozymes to the IC50 for PDE5. A higher ratio indicates greater selectivity for PDE5.[6]

Visualizations: Pathways and Workflows

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) (from Sexual Stimulation) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation & Vasodilation PKG->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP Produces Inhibitor Propoxyphenyl Sildenafil Inhibitor->PDE5 Inhibits

Caption: Signaling pathway of PDE5 inhibition by this compound.

Cellular_cGMP_Assay_Workflow start Seed cells (e.g., hCCSMCs) in 96-well plate culture Culture cells to confluence start->culture preincubate Pre-incubate cells with This compound (various concentrations) culture->preincubate stimulate Stimulate with Nitric Oxide Donor (SNP) preincubate->stimulate lyse Lyse cells to release intracellular contents stimulate->lyse measure Measure cGMP concentration (e.g., ELISA) lyse->measure analyze Analyze data: Calculate fold increase in cGMP measure->analyze end Determine cellular efficacy analyze->end

Caption: Experimental workflow for the cellular cGMP measurement assay.

Validation_Logic hypothesis Hypothesis: This compound is a selective PDE5 inhibitor invitro Orthogonal Method 1: In Vitro Enzyme Assay hypothesis->invitro cellular Orthogonal Method 2: Cell-Based cGMP Assay hypothesis->cellular selectivity Orthogonal Method 3: PDE Isozyme Profiling hypothesis->selectivity result1 Result: Low IC50 for PDE5 (High Potency) invitro->result1 result2 Result: Increased intracellular cGMP in a dose-dependent manner cellular->result2 result3 Result: High IC50 ratio for PDE6/PDE11 vs PDE5 (High Selectivity) selectivity->result3 conclusion Conclusion: Mechanism of Action Orthogonally Validated result1->conclusion result2->conclusion result3->conclusion

Caption: Logical framework for the orthogonal validation of the mechanism of action.

References

A Comparative Guide to the Performance of New Phosphodiesterase Type 5 (PDE5) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of several new-generation phosphodiesterase type 5 (PDE5) inhibitors against the first-in-class agent, sildenafil (B151). The comparison is based on publicly available data from preclinical and clinical studies.

Disclaimer on Propoxyphenyl Sildenafil: It is critical to note that "this compound" is a sildenafil analogue that has been identified as an illegal adulterant in various consumer products, such as energy drinks and herbal supplements[1][2]. There is a lack of publicly available, formal scientific studies on its pharmacological properties, including its potency, selectivity, pharmacokinetics, and safety profile. As an unapproved substance, its use is not sanctioned and may pose significant health risks[2]. Therefore, a direct, data-driven performance comparison with approved PDE5 inhibitors is not possible within a scientific framework. This guide will focus on the comparison of legitimately developed and studied PDE5 inhibitors.

Introduction to PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is an enzyme primarily located in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature[3]. It specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway that mediates vasodilation. Inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation, increased blood flow, and, in the context of erectile dysfunction (ED), penile erection upon sexual stimulation[3].

The development of PDE5 inhibitors has revolutionized the treatment of ED. Beyond sildenafil, a number of new agents have been developed with varying pharmacological profiles. This guide will compare sildenafil with four newer PDE5 inhibitors: avanafil, lodenafil, udenafil (B1683364), and mirodenafil.

Comparative Performance Data

The following tables summarize key in vitro and pharmacokinetic parameters for sildenafil and the newer PDE5 inhibitors. These data are compiled from various scientific publications and should be considered in the context of the specific experimental conditions under which they were generated.

Table 1: In Vitro Potency and Selectivity of PDE5 Inhibitors

CompoundPDE5 IC50 (nM)PDE6 Selectivity (PDE6 IC50 / PDE5 IC50)PDE11 Selectivity (PDE11 IC50 / PDE5 IC50)
Sildenafil3.5 - 7.0~10~350
Avanafil5.2>120>1000
Lodenafil Carbonate15--
Udenafil8.25~6.5~10
Mirodenafil0.34~30>10,000

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biological function. A lower IC50 indicates greater potency. Selectivity is a ratio of IC50 values for different phosphodiesterase isozymes; a higher ratio indicates greater selectivity for PDE5 over other isozymes, which can translate to a more favorable side-effect profile.

Table 2: Pharmacokinetic Properties of PDE5 Inhibitors

CompoundTmax (hours)Half-life (t1/2) (hours)
Sildenafil~1.03-5
Avanafil0.5 - 0.755-11
Lodenafil--
Udenafil0.8 - 1.39.9 - 12.1
Mirodenafil~1.25~2.5

Tmax is the time to reach maximum plasma concentration after oral administration. A shorter Tmax suggests a faster onset of action. Half-life (t1/2) is the time required for the concentration of the drug in the body to be reduced by half, indicating the duration of action.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided in the DOT language for Graphviz.

PDE5 Signaling Pathway

PDE5_Signaling_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release triggers sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (Inactive) PDE5->GMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection PDE5_Inhibitor PDE5 Inhibitor (e.g., Sildenafil) PDE5_Inhibitor->PDE5 inhibits

Caption: The Nitric Oxide (NO)/cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.

Experimental Workflow for PDE5 Inhibitor Evaluation

PDE5_Inhibitor_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Trials Compound_Synthesis Compound Synthesis & Purification PDE5_Enzyme_Assay PDE5 Enzymatic Assay (IC50 Determination) Compound_Synthesis->PDE5_Enzyme_Assay Selectivity_Screening Selectivity Screening (vs. other PDEs) PDE5_Enzyme_Assay->Selectivity_Screening Cell_Based_Assays Cell-Based Assays (cGMP levels) Selectivity_Screening->Cell_Based_Assays Animal_Model Animal Model of ED (e.g., aged rat) Cell_Based_Assays->Animal_Model Pharmacokinetics Pharmacokinetic Studies (Tmax, t1/2, Bioavailability) Animal_Model->Pharmacokinetics Efficacy_Studies Efficacy Studies (Intracavernosal Pressure) Animal_Model->Efficacy_Studies Toxicology_Studies Toxicology & Safety Pharmacology Efficacy_Studies->Toxicology_Studies Phase_I Phase I (Safety & PK in humans) Toxicology_Studies->Phase_I Phase_II Phase II (Efficacy & Dose-ranging) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: A generalized experimental workflow for the discovery and development of new PDE5 inhibitors.

Experimental Protocols

In Vitro PDE5 Inhibition Assay (Generalized Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Cyclic guanosine monophosphate (cGMP) as the substrate

  • Test compound (e.g., this compound analogue or new inhibitor)

  • Positive control (e.g., sildenafil)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl2)

  • Detection system (e.g., a commercially available kit that measures the product of the enzymatic reaction, such as GMP or the remaining cGMP)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution to obtain a range of concentrations for testing.

  • Enzyme and Substrate Preparation: Dilute the PDE5 enzyme and cGMP substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • Add the serially diluted test compound or control to the wells of a microplate.

    • Add the diluted PDE5 enzyme to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the amount of product formed or substrate remaining using the chosen detection system and a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

In Vivo Efficacy Assessment in an Animal Model (Conceptual Outline)

Objective: To evaluate the pro-erectile effect of a test compound in an established animal model of erectile dysfunction.

Animal Model: Aged male rats are commonly used as they often exhibit a natural decline in erectile function.

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and randomly assign them to different treatment groups (e.g., vehicle control, sildenafil, and different doses of the test compound).

  • Drug Administration: Administer the test compound or control to the animals via an appropriate route (e.g., oral gavage) at a specified time before the efficacy assessment.

  • Measurement of Erectile Function:

    • Anesthetize the animals.

    • Surgically expose the cavernous nerve and place a stimulating electrode.

    • Insert a pressure transducer into the corpus cavernosum to measure the intracavernosal pressure (ICP).

    • Record the mean arterial pressure (MAP).

    • Electrically stimulate the cavernous nerve to induce an erection and record the maximal ICP.

  • Data Analysis:

    • Calculate the ratio of maximal ICP to MAP to normalize for changes in systemic blood pressure.

    • Compare the ICP/MAP ratios between the different treatment groups to determine the efficacy of the test compound in enhancing erectile response.

Conclusion

The landscape of PDE5 inhibitors continues to evolve, with newer agents demonstrating distinct pharmacological profiles that may offer advantages in terms of onset of action, duration of effect, and side-effect profiles. Avanafil, for instance, is characterized by its rapid onset of action, while udenafil has a longer half-life compared to sildenafil. Mirodenafil exhibits high potency for PDE5. The choice of a particular PDE5 inhibitor in a clinical or research setting will depend on a comprehensive evaluation of these performance characteristics. It is imperative for the scientific community to rely on data from controlled, peer-reviewed studies when evaluating and comparing such compounds, and to remain vigilant against the dangers of unapproved and unstudied analogues like this compound.

References

Unraveling the Data Desert: A Comparative Guide to Propoxyphenyl Sildenafil and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of available experimental data on propoxyphenyl sildenafil (B151) reveals a significant knowledge gap, hampering the confirmation of its reproducibility and direct comparison with established alternatives. This guide provides a comprehensive overview of the existing, albeit limited, information on this sildenafil analogue, alongside a detailed comparison with the well-characterized PDE5 inhibitor, sildenafil. Standardized experimental protocols and relevant signaling pathways are presented to offer a framework for the evaluation of such compounds.

Propoxyphenyl sildenafil has been identified primarily as an illegal adulterant in dietary supplements and energy drinks, leading to a dearth of formal scientific investigation into its pharmacological properties.[1][2][3] While its chemical structure has been characterized, quantitative data on its efficacy, potency (such as IC50 values for PDE5 inhibition), and safety profile remain largely unpublished in peer-reviewed literature. This absence of robust experimental data makes a direct and objective comparison with approved phosphodiesterase type 5 (PDE5) inhibitors like sildenafil challenging.

Comparative Analysis: Sildenafil as the Benchmark

To provide a reference for comparison, the following table summarizes the well-established pharmacological data for sildenafil. Due to the lack of data for this compound, its corresponding fields are marked as "Not Available."

ParameterSildenafilThis compoundOther Sildenafil Analogues (e.g., propoxyphenyl aildenafil, propoxyphenyl thioaildenafil)
Mechanism of Action Selective inhibitor of phosphodiesterase type 5 (PDE5)Presumed to be a PDE5 inhibitor based on structural similarityPresumed to be PDE5 inhibitors
PDE5 IC50 ~3-5 nMNot AvailableNot Available
Clinical Efficacy Well-established for erectile dysfunction and pulmonary arterial hypertensionNot EstablishedNot Established
Safety Profile Well-characterized with known side effectsUnknownUnknown
Regulatory Status Approved pharmaceutical drugUnapproved substance found as an adulterantUnapproved substances found as adulterants

Standard Experimental Protocols for Evaluation

The following are detailed methodologies for key experiments typically employed to characterize and compare PDE5 inhibitors. These protocols provide a framework for any future, rigorous investigation of this compound.

In-vitro PDE5 Enzyme Inhibition Assay

This assay is fundamental for determining the potency of a compound in inhibiting the PDE5 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP (substrate)

  • Test compound (e.g., this compound, sildenafil)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Detection reagents (e.g., fluorescence polarization-based or colorimetric)

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound and a reference standard (sildenafil) in the assay buffer.

  • Add the diluted compounds to the wells of a 96-well plate.

  • Add a fixed concentration of the PDE5 enzyme to each well and incubate for a predetermined period to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding a fixed concentration of cGMP to each well.

  • Incubate the plate at 37°C for a specific duration.

  • Stop the reaction and use a suitable detection method to measure the amount of remaining cGMP or the product (GMP).

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

In-vivo Models of Erectile Function

Animal models are crucial for assessing the pro-erectile efficacy of a compound in a physiological setting. A standard model involves the measurement of intracavernosal pressure (ICP) in rats.

Objective: To evaluate the effect of a test compound on erectile function in an animal model.

Materials:

  • Male Sprague-Dawley rats

  • Test compound and vehicle

  • Anesthetics

  • Pressure transducer and recording equipment

  • Stimulating electrode for the cavernous nerve

Procedure:

  • Anesthetize the rats.

  • Surgically expose the carotid artery for blood pressure monitoring and the corpus cavernosum for ICP measurement.

  • Isolate the cavernous nerve for electrical stimulation.

  • Administer the test compound or vehicle intravenously or orally.

  • After a set period, electrically stimulate the cavernous nerve to induce an erection.

  • Record the maximal ICP and the mean arterial pressure (MAP) simultaneously.

  • Calculate the ratio of ICP to MAP (ICP/MAP) to normalize for changes in systemic blood pressure.

  • Compare the ICP/MAP ratio between the vehicle-treated and compound-treated groups to assess the efficacy of the compound.

Visualizing the Mechanisms

To better understand the context of these experiments, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PDE5_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Inhibitory Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Degrades cGMP to Relaxation Smooth Muscle Relaxation PKG->Relaxation Vasodilation Vasodilation & Increased Blood Flow Relaxation->Vasodilation Propoxyphenyl_Sildenafil This compound (or other PDE5 Inhibitor) Propoxyphenyl_Sildenafil->PDE5 Inhibits

Caption: Signaling pathway of PDE5 inhibition.

Experimental_Workflow cluster_0 Experimental Phases Start Start: Compound Synthesis & Purification In_Vitro In-vitro Screening: PDE5 Inhibition Assay (IC50) Start->In_Vitro Decision1 Potent Inhibition? In_Vitro->Decision1 In_Vivo In-vivo Testing: Erectile Function Model (ICP/MAP) Decision1->In_Vivo Yes Stop1 Stop: Low Potency Decision1->Stop1 No Decision2 Efficacious in vivo? In_Vivo->Decision2 Tox Preliminary Toxicology & Pharmacokinetics Decision2->Tox Yes Stop2 Stop: Ineffective in vivo Decision2->Stop2 No End Lead Compound for Further Development Tox->End

Caption: Typical workflow for preclinical evaluation of PDE5 inhibitors.

References

A Comparative Analysis of the Side-Effect Profiles of Sildenafil Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the side-effect profiles of commercially available phosphodiesterase type 5 (PDE5) inhibitors, including sildenafil (B151) and its analogues vardenafil (B611638), tadalafil, and avanafil. This analysis is supported by experimental data from clinical trials and an exploration of the underlying molecular mechanisms to inform research and drug development in this therapeutic area.

Introduction

Sildenafil and its analogues are potent and selective inhibitors of phosphodiesterase type 5 (PDE5), the primary enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, these drugs enhance the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and increased blood flow, which facilitates penile erection in the presence of sexual stimulation. While highly effective for the treatment of erectile dysfunction (ED), the use of these agents is associated with a range of side effects. These adverse events are largely attributed to the systemic effects of PDE5 inhibition and, in some cases, the cross-reactivity of these drugs with other PDE isoenzymes present in various tissues throughout the body. Understanding the nuances of these side-effect profiles is critical for the development of next-generation PDE5 inhibitors with improved safety and tolerability.

Data Presentation: Comparative Incidence of Adverse Events

The following table summarizes the incidence of common adverse events reported in a large-scale, head-to-head comparative study of sildenafil, tadalafil, and vardenafil. The data is derived from patient-reported outcomes and provides a quantitative basis for comparing the side-effect profiles of these agents.

Adverse EventSildenafil (50/100 mg)Tadalafil (10/20 mg)Vardenafil (10/20 mg)
Any Adverse Event 35.0%33.9%47.4%
Nasal Congestion Most CommonMost CommonMost Common
Reflux 5.3%8.0%N/A
Flushing More LikelyLess LikelyN/A
Headache Very Common (>10%)Common (1-10%)N/A
Dyspepsia CommonCommonN/A
Visual Disturbances OccursRareN/A
Back Pain/Myalgia RareMore CommonN/A

N/A: Data not available in the cited comparative study. Other sources indicate headache, flushing, and dyspepsia are common across all PDE5 inhibitors.[1][2]

Signaling Pathways and Molecular Mechanisms of Side Effects

The therapeutic effect of sildenafil and its analogues is mediated by the potentiation of the NO/cGMP pathway in the corpus cavernosum. However, the presence of other PDE isoenzymes in various tissues can lead to off-target effects and associated side effects. The selectivity of each drug for PDE5 over other isoenzymes is a key determinant of its side-effect profile.

cluster_therapeutic Therapeutic Effect (Erectile Function) cluster_side_effects Side Effects cluster_visual Visual Disturbances cluster_muscle Myalgia & Back Pain NO Nitric Oxide (NO) (Sexual Stimulation) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG PDE5 PDE5 cGMP->PDE5 Degradation Relaxation Smooth Muscle Relaxation PKG->Relaxation Erection Erection Relaxation->Erection PDE6 PDE6 (Retina) Phototransduction Altered Phototransduction PDE6->Phototransduction Vision Cyanopsia, Blurred Vision Phototransduction->Vision PDE11 PDE11 (Skeletal Muscle) Muscle_Pain Myalgia, Back Pain PDE11->Muscle_Pain Sildenafil_Analogues Sildenafil Analogues Sildenafil_Analogues->PDE5 Inhibition Sildenafil_Analogues->PDE6 Cross-inhibition (Sildenafil, Vardenafil) Sildenafil_Analogues->PDE11 Cross-inhibition (Tadalafil)

Figure 1: Signaling pathway of sildenafil analogues and the molecular basis of common side effects.

Mechanism of Visual Disturbances: Sildenafil and, to a lesser extent, vardenafil can cause transient visual disturbances, such as a bluish tinge to vision (cyanopsia) and blurred vision.[3][4] This is attributed to their cross-inhibition of PDE6, an isoenzyme crucial for the phototransduction cascade in retinal rod and cone cells.[5][6] Inhibition of PDE6 leads to an accumulation of cGMP in photoreceptors, which can cause hyperpolarization of the cell membrane and alter the processing of light signals.[3][7] Avanafil exhibits a higher selectivity for PDE5 over PDE6 compared to sildenafil and vardenafil, which may account for its lower incidence of visual side effects.[8][9]

Mechanism of Myalgia and Back Pain: Tadalafil is associated with a higher incidence of myalgia and back pain compared to other PDE5 inhibitors.[2][10] This is thought to be due to its cross-inhibition of PDE11, which is found in skeletal muscle, the prostate, and the testes.[11][12] The precise physiological role of PDE11 is not fully understood, but its inhibition in skeletal muscle is hypothesized to be the cause of these musculoskeletal adverse events.[13]

Experimental Protocols

The assessment of side effects in clinical trials of PDE5 inhibitors relies heavily on patient-reported outcomes (PROs). Standardized questionnaires and systematic data collection are crucial for obtaining reliable and comparable safety data.

1. Patient-Reported Outcome Measures: Validated questionnaires are the primary tools for capturing the incidence, severity, and nature of adverse events. While many trials use proprietary or study-specific questionnaires, several standardized instruments are relevant:

  • International Index of Erectile Function (IIEF): While primarily an efficacy measure, it includes domains that can indirectly capture side effects related to sexual function and satisfaction.

  • Adverse Event Questionnaires: These are typically structured checklists that prompt patients to report the occurrence of specific, anticipated side effects (e.g., headache, flushing, dyspepsia, visual changes) and also include open-ended questions for unanticipated events. The severity of events is often graded on a scale (e.g., mild, moderate, severe).

2. Experimental Workflow for Adverse Event Assessment:

Start Patient Enrollment & Baseline Assessment Randomization Randomization to Treatment Arm Start->Randomization Dosing Drug Administration Randomization->Dosing AE_Monitoring Adverse Event Monitoring (Patient Diaries, Interviews) Dosing->AE_Monitoring PRO_Collection Collection of Patient- Reported Outcomes (Standardized Questionnaires) AE_Monitoring->PRO_Collection Clinician_Assessment Clinician Assessment & Grading of AEs PRO_Collection->Clinician_Assessment Data_Analysis Data Analysis (Incidence, Severity, Causality) Clinician_Assessment->Data_Analysis End Safety Profile Determination Data_Analysis->End

Figure 2: A generalized workflow for the assessment of adverse events in clinical trials of PDE5 inhibitors.

3. Causality Assessment: For each reported adverse event, investigators are required to assess the likelihood of a causal relationship with the study drug. This assessment is typically categorized as:

  • Related: A reasonable possibility that the drug caused the event.

  • Not Related: The event is likely due to other causes (e.g., underlying medical conditions, concomitant medications).

This assessment is based on the temporal relationship between drug administration and the onset of the event, the patient's medical history, and the known pharmacological properties of the drug.

Conclusion

The side-effect profiles of sildenafil and its analogues are a direct consequence of their mechanism of action and their varying selectivity for different PDE isoenzymes. While generally well-tolerated, the distinct adverse event profiles of these drugs underscore the importance of continued research into more selective PDE5 inhibitors. A thorough understanding of the molecular mechanisms underlying these side effects, coupled with rigorous and standardized methods for their assessment in clinical trials, is essential for the development of safer and more effective treatments for erectile dysfunction. This comparative analysis provides a foundation for researchers and drug development professionals to build upon in the pursuit of novel therapeutic agents with optimized benefit-risk profiles.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Propoxyphenyl Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of propoxyphenyl sildenafil (B151), a potent sildenafil analogue, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a pharmacologically active compound, its release into the environment can have unintended consequences. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of propoxyphenyl sildenafil in a research setting, aligning with prevailing regulations for pharmaceutical waste management.

Core Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.

Personal Protective Equipment (PPE)Rationale
Gloves Nitrile or rubber gloves are essential to prevent skin contact.
Eye Protection Safety glasses or goggles to shield from dust or splashes.
Lab Coat To protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of generating dust.

General Handling Precautions:

  • Minimize the generation of dust and aerosols.

  • Avoid all personal contact with the material, including inhalation of dust or mists.[1]

  • Wash hands thoroughly after handling.

  • Prevent the release of the substance into the environment.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal and local regulations for chemical waste.[1] The U.S. Environmental Protection Agency (EPA) governs the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3][4][5][6]

1. Waste Identification and Segregation:

  • Pure Compound: Unused, expired, or surplus pure this compound should be collected in a dedicated, non-reactive, and sealable container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and glassware, must be treated as contaminated waste.

  • Solutions: Liquid solutions containing this compound should be collected in a designated, sealed container for liquid waste.

2. Container Management:

  • All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound."[1]

  • Use containers that are in good condition, compatible with the waste, and can be securely sealed.

  • Keep waste containers closed except when adding waste.

3. Storage:

  • Store sealed waste containers in a designated and secure area, away from incompatible materials.

  • Follow institutional guidelines for the temporary storage of hazardous waste.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[7] This practice can lead to water contamination and harm aquatic life.[7]

  • Disposal must be conducted through a licensed hazardous waste management vendor. These vendors typically use high-temperature incineration for the destruction of pharmaceutical waste.[4][6]

  • Maintain meticulous records of all disposed this compound, including quantities, dates, and disposal methods. Retain all shipping manifests and certificates of destruction provided by the waste management vendor.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill ScenarioAction
Minor Spill Use dry clean-up procedures. Carefully sweep or vacuum the material. Avoid generating dust.[1] Place the collected material in a labeled hazardous waste container.[1]
Large Spill Evacuate non-essential personnel from the area.[2] Report the spill to the institution's environmental health and safety (EHS) office immediately.[2] Clean-up should only be performed by trained personnel.[2]

Following clean-up, the affected area should be thoroughly decontaminated.

Regulatory Framework

The disposal of pharmaceutical waste is overseen by multiple agencies. While this compound is not specifically listed as a hazardous waste under RCRA, it must be managed responsibly as a pharmacologically active substance.[1] Key regulations include:

  • Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous pharmaceutical waste.[5][6]

  • EPA Subpart P: Provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities, which serve as a best-practice model for research laboratories.[4][8]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

cluster_collection Waste Generation & Collection cluster_containment Segregation & Containment cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure Pure Compound waste_type->pure Pure contaminated Contaminated Solids (Gloves, Glassware) waste_type->contaminated Solid liquid Liquid Solutions waste_type->liquid Liquid container_pure Collect in Labeled 'Hazardous Waste - Pure Chemical' Container pure->container_pure container_solid Collect in Labeled 'Hazardous Waste - Contaminated Solids' Container contaminated->container_solid container_liquid Collect in Labeled 'Hazardous Waste - Liquid' Container liquid->container_liquid storage Store Securely in Designated Area container_pure->storage container_solid->storage container_liquid->storage vendor Contact Licensed Waste Management Vendor storage->vendor record Maintain Disposal Records (Manifests, Certificates) vendor->record end Disposal Complete record->end

Caption: Workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.